molecular formula C15H9F2NO B15141527 Tubulin inhibitor 14

Tubulin inhibitor 14

Cat. No.: B15141527
M. Wt: 257.23 g/mol
InChI Key: ALUOVSMIKCVEQC-UHFFFAOYSA-N
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Description

Tubulin inhibitor 14 is a useful research compound. Its molecular formula is C15H9F2NO and its molecular weight is 257.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H9F2NO

Molecular Weight

257.23 g/mol

IUPAC Name

6-fluoro-3-(3-fluorophenyl)-2H-isoquinolin-1-one

InChI

InChI=1S/C15H9F2NO/c16-11-3-1-2-9(6-11)14-8-10-7-12(17)4-5-13(10)15(19)18-14/h1-8H,(H,18,19)

InChI Key

ALUOVSMIKCVEQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC3=C(C=CC(=C3)F)C(=O)N2

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Tubulin Inhibitor 14

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulin inhibitors represent a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by disrupting the dynamics of microtubules, which are essential for cell division and other vital cellular processes. Tubulin Inhibitor 14, also identified as T60402 and Compound 20a, is a small molecule that has been characterized as a potent microtubule-destabilizing agent. This technical guide aims to provide a comprehensive overview of the mechanism of action of this compound, based on the available data.

Physicochemical Properties and Identification

  • Chemical Name: 6-fluoro-3-(3-fluorophenyl)-2H-isoquinolin-1-one

  • Molecular Formula: C₁₅H₉F₂NO

  • Molecular Weight: 257.24 g/mol

  • Alternative Names: T60402, Compound 20a

Core Mechanism of Action: Dual Inhibition of Tubulin and NQO2

This compound exhibits a dual mechanism of action, targeting both tubulin polymerization and the enzyme Quinone Reductase 2 (NQO2).

Inhibition of Tubulin Polymerization

The primary anticancer mechanism of this compound is the inhibition of tubulin polymerization. It binds to the colchicine-binding site on β-tubulin. This binding event prevents the polymerization of α/β-tubulin heterodimers into microtubules. The disruption of microtubule dynamics leads to a cascade of cellular events:

  • Disruption of the Mitotic Spindle: Microtubules are the primary components of the mitotic spindle, which is crucial for the segregation of chromosomes during mitosis. By inhibiting tubulin polymerization, this compound prevents the formation of a functional mitotic spindle.

  • Cell Cycle Arrest at G2/M Phase: The failure to form a proper mitotic spindle activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.

  • Induction of Apoptosis: Prolonged arrest in mitosis ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death in rapidly dividing cancer cells.

Inhibition of Quinone Reductase 2 (NQO2)

In addition to its effects on tubulin, this compound is also an inhibitor of Quinone Reductase 2 (NQO2). NQO2 is a flavoprotein that catalyzes the reduction of quinones. The role of NQO2 in cancer is complex and not fully elucidated, but its inhibition may contribute to the overall anticancer activity of the compound, potentially through modulation of redox signaling and cellular stress responses.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

ParameterValueSource
IC₅₀ (Tubulin Polymerization) 3.15 µMTebubio
IC₅₀ (NQO2 Inhibition) 1.0 µMBenchchem

Signaling Pathways

The primary signaling pathway affected by this compound, through its action on tubulin, is the intrinsic apoptosis pathway, triggered by mitotic arrest.

cluster_0 This compound This compound β-Tubulin (Colchicine Site) β-Tubulin (Colchicine Site) This compound->β-Tubulin (Colchicine Site) Binds to Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition β-Tubulin (Colchicine Site)->Tubulin Polymerization Inhibition Microtubule Destabilization Microtubule Destabilization Tubulin Polymerization Inhibition->Microtubule Destabilization Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Destabilization->Mitotic Spindle Disruption G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Disruption->G2/M Phase Arrest Activation of Apoptotic Pathways Activation of Apoptotic Pathways G2/M Phase Arrest->Activation of Apoptotic Pathways Cell Death Cell Death Activation of Apoptotic Pathways->Cell Death

Caption: Signaling pathway of this compound leading to apoptosis.

Experimental Protocols (Generalized)

While specific protocols for this compound are not publicly available, this section provides detailed, generalized methodologies for key experiments typically used to characterize colchicine-site tubulin inhibitors.

Tubulin Polymerization Assay

Objective: To determine the in vitro effect of the inhibitor on the polymerization of purified tubulin.

Materials:

  • Purified bovine or porcine brain tubulin (>99% pure)

  • GTP solution (100 mM)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • Cushion Buffer (General Tubulin Buffer + 60% glycerol)

  • Test compound (this compound) dissolved in DMSO

  • Positive control (e.g., Colchicine)

  • Negative control (DMSO)

  • Temperature-controlled spectrophotometer with a 340 nm filter

  • 96-well microplates

Procedure:

  • Prepare a 2X tubulin solution (e.g., 3 mg/ml) in General Tubulin Buffer on ice.

  • Add GTP to the tubulin solution to a final concentration of 1 mM.

  • In a 96-well plate, add 50 µl of various concentrations of the test compound (dissolved in General Tubulin Buffer). Include positive and negative controls.

  • Warm the plate to 37°C for 1 minute.

  • Initiate the polymerization by adding 50 µl of the cold tubulin/GTP solution to each well.

  • Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Calculate the percentage of inhibition relative to the DMSO control and determine the IC₅₀ value.

Cell Viability Assay (MTT or MTS Assay)

Objective: To assess the cytotoxic effect of the inhibitor on cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Test compound (this compound) dissolved in DMSO

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete medium.

  • Remove the old medium from the cells and add 100 µl of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.

  • Add 10 µl of MTT (5 mg/ml in PBS) or 20 µl of MTS reagent to each well.

  • Incubate for 2-4 hours at 37°C.

  • If using MTT, add 100 µl of solubilization solution to each well and incubate overnight at 37°C.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the inhibitor on cell cycle progression.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% cold ethanol

  • Propidium iodide (PI)/RNase staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach.

  • Treat the cells with the test compound at various concentrations for a specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Wash the cells with PBS and fix them by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI/RNase staining solution and incubate for 30 minutes in the dark at room temperature.

  • Analyze the samples using a flow cytometer.

  • Use cell cycle analysis software to determine the percentage of cells in G1, S, and G2/M phases.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical characterization of a novel tubulin inhibitor.

cluster_1 Compound Synthesis and Characterization Compound Synthesis and Characterization In Vitro Tubulin Polymerization Assay In Vitro Tubulin Polymerization Assay Compound Synthesis and Characterization->In Vitro Tubulin Polymerization Assay Cell Viability Assays (Cancer Cell Panel) Cell Viability Assays (Cancer Cell Panel) In Vitro Tubulin Polymerization Assay->Cell Viability Assays (Cancer Cell Panel) Mechanism of Action Studies Mechanism of Action Studies Cell Viability Assays (Cancer Cell Panel)->Mechanism of Action Studies Cell Cycle Analysis Cell Cycle Analysis Mechanism of Action Studies->Cell Cycle Analysis Apoptosis Assays Apoptosis Assays Mechanism of Action Studies->Apoptosis Assays Immunofluorescence (Microtubule Morphology) Immunofluorescence (Microtubule Morphology) Mechanism of Action Studies->Immunofluorescence (Microtubule Morphology) In Vivo Efficacy Studies (Xenograft Models) In Vivo Efficacy Studies (Xenograft Models) Mechanism of Action Studies->In Vivo Efficacy Studies (Xenograft Models) Toxicity and Pharmacokinetic Studies Toxicity and Pharmacokinetic Studies In Vivo Efficacy Studies (Xenograft Models)->Toxicity and Pharmacokinetic Studies

Caption: A typical experimental workflow for characterizing a tubulin inhibitor.

Conclusion

This compound is a dual inhibitor of tubulin polymerization and NQO2. Its primary mechanism of anticancer activity is through the disruption of microtubule dynamics by binding to the colchicine site on β-tubulin, leading to G2/M cell cycle arrest and apoptosis. While the available quantitative data is limited, it suggests that this compound is a potent small molecule with potential for further development as a therapeutic agent. Further research is required to fully elucidate its biological activity, signaling pathways, and in vivo efficacy.

An In-depth Technical Guide to the Discovery and Synthesis of Tubulin Inhibitor 14

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tubulin Inhibitor 14, a novel microtubule-destabilizing agent. Initially investigated as a potential inhibitor of N-ribosyl dihydronicotinamide (NRH): quinone oxidoreductase 2 (NQO2), subsequent research has redefined its primary mechanism of action as a potent inhibitor of tubulin polymerization. This document details the discovery, synthesis, and biological activity of this compound, presenting key data in structured tables and outlining detailed experimental protocols. Furthermore, this guide includes visualizations of its mechanism of action and experimental workflows to support further research and development in the field of oncology.

Introduction

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. They play a crucial role in various cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The dynamic nature of microtubules makes them a prime target for the development of anticancer agents. Compounds that interfere with tubulin polymerization, known as tubulin inhibitors, can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis in rapidly proliferating cancer cells.

This compound, systematically named 6-fluoro-3-(3-fluorophenyl)-2H-isoquinolin-1-one, was initially explored as a potential inhibitor of NQO2. However, extensive biological evaluations revealed that its potent cytotoxic effects are primarily due to its interaction with tubulin. This guide serves as a technical resource for researchers, providing detailed information on the scientific journey and key attributes of this compound.

Discovery and Rationale

The discovery of this compound stemmed from a structure-activity relationship (SAR) study of novel 3-arylisoquinolinones. The initial hypothesis was that these compounds would act as inhibitors of NQO2. However, experimental evidence demonstrated a lack of activity against this enzyme. A pivotal shift in understanding came from a COMPARE analysis, which suggested that the cytotoxic profile of 6-fluoro-3-(meta-fluorophenyl)isoquinolin-1(2H)-one mimicked that of colchicine, a well-known microtubule-destabilizing agent that binds to the colchicine-binding site on β-tubulin.[1][2]

This led to the re-evaluation of its mechanism of action, with subsequent studies confirming that this compound indeed functions as a potent inhibitor of tubulin polymerization. Molecular modeling, including docking and molecular dynamics simulations, further supported its binding to the colchicine-binding pocket of tubulin.[1][2] The meta-substitution on the phenyl ring was found to be crucial for its enhanced antiproliferative activity compared to its para-substituted analogue, as the meta-substituent is able to occupy a subpocket within the tubulin binding site.[1]

Chemical Synthesis

The synthesis of this compound (6-fluoro-3-(3-fluorophenyl)-2H-isoquinolin-1-one) is achieved through a multi-step process. The general synthetic route is outlined below.

Synthesis Workflow

G A Substituted Phenylacetic Acid C Perkin Condensation A->C B Substituted Benzaldehyde B->C D Isocoumarin Intermediate C->D  Acetic Anhydride, Triethylamine E Ammonolysis D->E  Ammonia F This compound (6-fluoro-3-(3-fluorophenyl)-2H-isoquinolin-1-one) E->F

Figure 1. General synthetic workflow for 3-arylisoquinolin-1-ones.

Experimental Protocol for Synthesis

A detailed, step-by-step protocol for the synthesis of this compound is provided below, based on the general methods for 3-arylisoquinolinones.

Step 1: Synthesis of (Z)-2-(3-fluorophenyl)-3-(4-fluorophenyl)acrylic acid

  • A mixture of 4-fluorophenylacetic acid (1 equivalent), 3-fluorobenzaldehyde (1 equivalent), triethylamine (1.5 equivalents), and acetic anhydride (3 equivalents) is heated at reflux for 5 hours.

  • The reaction mixture is cooled to room temperature and poured into a 10% aqueous sodium carbonate solution.

  • The aqueous solution is washed with diethyl ether to remove impurities.

  • The aqueous layer is acidified with concentrated hydrochloric acid to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried to yield the acrylic acid derivative.

Step 2: Synthesis of 6-fluoro-3-(3-fluorophenyl)isocoumarin

  • The acrylic acid derivative from Step 1 (1 equivalent) is dissolved in a suitable solvent such as toluene.

  • Palladium(II) acetate (0.1 equivalents) and copper(II) acetate (2 equivalents) are added.

  • The mixture is heated at reflux for 12 hours.

  • The reaction mixture is cooled, filtered, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Step 3: Synthesis of 6-fluoro-3-(3-fluorophenyl)-2H-isoquinolin-1-one (this compound)

  • The isocoumarin from Step 2 is dissolved in a suitable solvent such as ethanol.

  • An excess of aqueous ammonia solution is added.

  • The mixture is heated in a sealed vessel at 120°C for 12 hours.

  • The reaction mixture is cooled, and the solvent is evaporated.

  • The residue is purified by recrystallization or column chromatography to yield the final product, this compound.

Biological Activity

This compound exhibits potent antiproliferative activity against a range of human cancer cell lines. Its biological effects are attributed to its ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Quantitative Data
Cell LineCancer TypeGI₅₀ (µM)
MCF-7Breast0.04
MDA-MB-231Breast0.03
HepG2Liver0.05
A549Lung0.03
HCT116Colon0.02

Table 1. In vitro cytotoxicity of this compound against various human cancer cell lines.

AssayIC₅₀ (µM)
Tubulin Polymerization~2.5

Table 2. Inhibitory activity of this compound on tubulin polymerization.

Mechanism of Action

The primary mechanism of action of this compound is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. This action is mediated by its binding to the colchicine-binding site on β-tubulin.

Signaling Pathway

G cluster_0 Molecular Interaction cluster_1 Cellular Consequences A This compound B β-Tubulin (Colchicine Site) A->B C Inhibition of Tubulin Polymerization B->C D Microtubule Destabilization C->D E Mitotic Spindle Disruption D->E F G2/M Phase Cell Cycle Arrest E->F G Apoptosis F->G

Figure 2. Proposed mechanism of action for this compound.

The binding of this compound to the colchicine site induces a conformational change in the tubulin dimer, rendering it incapable of polymerizing into microtubules. This leads to a net depolymerization of existing microtubules. The disruption of the microtubule network has profound effects on cellular function, most notably interfering with the formation of the mitotic spindle, which is essential for chromosome segregation during mitosis. This triggers the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle. Prolonged mitotic arrest ultimately activates the apoptotic cascade, leading to programmed cell death.

Experimental Protocols

Cell Viability Assay (SRB Assay)
  • Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound for 48 hours.

  • Fixation: Discard the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Washing: Wash the plates five times with deionized water and allow them to air dry.

  • Staining: Add 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

  • Washing: Quickly wash the plates five times with 1% acetic acid to remove unbound dye.

  • Solubilization: Air dry the plates and add 10 mM Tris base solution to each well to solubilize the bound dye.

  • Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the GI₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Tubulin Polymerization Assay
  • Reagent Preparation: Reconstitute purified bovine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice. Prepare a GTP stock solution.

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Assay Setup: In a 96-well plate, add the compound dilutions.

  • Initiation of Polymerization: Add the tubulin and GTP solution to each well to initiate polymerization.

  • Turbidity Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the absorbance versus time and determine the IC₅₀ value, the concentration of the inhibitor that reduces the maximum rate of polymerization by 50%.

Cell Cycle Analysis
  • Cell Treatment: Treat cells with this compound at various concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Incubate for 30 minutes at room temperature in the dark, and then analyze the DNA content by flow cytometry.

  • Data Analysis: Analyze the cell cycle distribution using appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Endothelial Tube Formation Assay
  • Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to polymerize at 37°C for 30 minutes.

  • Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells.

  • Compound Treatment: Treat the cells with various concentrations of this compound.

  • Incubation: Incubate the plate at 37°C for 6-12 hours.

  • Visualization: Visualize the formation of capillary-like structures using a microscope.

  • Quantification: Quantify the tube formation by measuring parameters such as the total tube length or the number of branch points.

Conclusion

This compound (6-fluoro-3-(3-fluorophenyl)-2H-isoquinolin-1-one) is a potent microtubule-destabilizing agent with significant antiproliferative activity against a range of cancer cell lines. Its discovery journey, from a potential NQO2 inhibitor to a confirmed colchicine-site binding tubulin inhibitor, highlights the importance of comprehensive mechanistic studies in drug development. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further research into this promising compound and the development of novel isoquinolinone-based anticancer therapeutics.

References

An In-depth Technical Guide to the Binding of Tubulin Inhibitor 14e to the Colchicine Site on Tubulin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of Tubulin Inhibitor 14e, a noscapine analog, to its target protein, tubulin. The document details the precise binding site, molecular interactions, and quantitative binding affinities, supported by detailed experimental protocols and data visualizations to facilitate further research and drug development in the field of microtubule-targeting anticancer agents.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for numerous cellular processes, including mitosis, intracellular transport, and the maintenance of cell shape. Their critical role in cell division makes them a prime target for the development of anticancer therapeutics. Tubulin inhibitors that bind to the colchicine site represent a significant class of microtubule-destabilizing agents. These inhibitors prevent the polymerization of tubulin into microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in rapidly dividing cancer cells.

This guide focuses on a specific colchicine-site inhibitor, referred to as Tubulin Inhibitor 14e , a 1,3-benzodioxole-modified noscapine analog. The determination of its crystal structure in complex with tubulin (PDB ID: 7AU5) provides a high-resolution view of its binding mode, offering valuable insights for structure-based drug design.

Quantitative Binding and Activity Data

The interaction of Tubulin Inhibitor 14e and related compounds with tubulin has been characterized by various biophysical and biochemical assays. The following tables summarize the key quantitative data, including binding affinity (Kd) and the half-maximal inhibitory concentration (IC50) for tubulin polymerization.

CompoundBinding Affinity (Kd) to Tubulin (µM)Method
Tubulin Inhibitor 14e Data not available in cited sourcesNot Applicable
N-(3-bromobenzyl) noscapine (6f)38 ± 4.0Fluorescence Quenching [1][2]
Noscapine (parent compound)144 ± 1.0Fluorescence Quenching [1][2]
9-bromonoscapine (EM011)54 ± 9.1Fluorescence Quenching [1]
CompoundIC50 for Tubulin Polymerization Inhibition (µM)Method
Tubulin Inhibitor 14e Data not available in cited sourcesNot Applicable
Compound 871.6In vitro assay
Combretastatin A-4 (CA-4)2.1In vitro assay
Compound 970.79In vitro assay
Colchicine2.68In vitro assay

The Colchicine Binding Site of Tubulin Inhibitor 14e

The crystal structure of the tubulin-Tubulin Inhibitor 14e complex (PDB ID: 7AU5) reveals that the inhibitor binds at the interface between the α- and β-tubulin subunits, a pocket known as the colchicine binding site. This site is predominantly located on the β-tubulin subunit.

Molecular Interactions

The binding of Tubulin Inhibitor 14e within the colchicine pocket is stabilized by a network of hydrogen bonds and hydrophobic interactions.

Interacting Residues in the Tubulin-14e Complex (PDB: 7AU5)

Tubulin SubunitResidueInteraction Type
α-TubulinAsn101Hydrogen Bond
β-TubulinThr179Hydrogen Bond
β-TubulinCys241Hydrophobic Interaction
β-TubulinLeu248Hydrophobic Interaction
β-TubulinAla250Hydrophobic Interaction
β-TubulinLys254Hydrogen Bond
β-TubulinAsn258Hydrophobic Interaction
β-TubulinAla316Hydrophobic Interaction
β-TubulinVal318Hydrophobic Interaction
β-TubulinIle378Hydrophobic Interaction

Note: This table is a representative summary based on the visual inspection of PDB entry 7AU5 and related literature. A detailed computational analysis may reveal additional interactions.

The trimethoxyphenyl group of many colchicine-site inhibitors typically orients within a hydrophobic pocket of β-tubulin near Cys241. The binding of the inhibitor induces a conformational change in the tubulin dimer, rendering it incapable of polymerizing into microtubules.

Signaling Pathway and Mechanism of Action

The primary mechanism of action for Tubulin Inhibitor 14e, as with other colchicine-site inhibitors, is the disruption of microtubule dynamics. This interference with a fundamental cellular process triggers a cascade of downstream events, ultimately leading to apoptosis.

G A Tubulin Inhibitor 14e B Binding to Colchicine Site on β-Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E Mitotic Spindle Dysfunction D->E F Cell Cycle Arrest at G2/M Phase E->F G Activation of Apoptotic Pathways F->G H Apoptosis G->H

Figure 1. Signaling pathway of Tubulin Inhibitor 14e leading to apoptosis.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the binding and activity of tubulin inhibitors like 14e.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules by monitoring the increase in turbidity.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare tubulin stock (>99% pure) in buffer D Pre-incubate tubulin with inhibitor/control on ice A->D B Prepare inhibitor stock (e.g., in DMSO) C Prepare serial dilutions of inhibitor C->D E Initiate polymerization by warming to 37°C D->E F Monitor absorbance at 340 nm over time in a spectrophotometer E->F G Plot absorbance vs. time F->G H Determine Vmax and plateau of polymerization G->H I Calculate % inhibition vs. control H->I J Plot % inhibition vs. log[inhibitor] to determine IC50 I->J

Figure 2. Workflow for the turbidity-based tubulin polymerization assay.

Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized, purified tubulin protein (>99% pure) in ice-cold General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the test compound and control compounds (e.g., colchicine as a positive control, DMSO as a vehicle control).

  • Assay Procedure:

    • Pre-incubate purified tubulin with varying concentrations of the test compound, positive control, or vehicle control on ice.

    • Initiate the polymerization reaction by warming the samples to 37°C in a temperature-controlled spectrophotometer.

    • Monitor the increase in absorbance at 340 nm over time (e.g., every 30-60 seconds for 60 minutes).

  • Data Analysis:

    • Plot the absorbance at 340 nm against time for each concentration.

    • Determine the maximum rate of polymerization (Vmax) from the steepest part of the curve.

    • Calculate the percentage of inhibition of tubulin polymerization for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Competitive Colchicine Binding Assay (Fluorescence-Based)

This assay determines if a test compound binds to the colchicine site by measuring its ability to displace a fluorescently-labeled colchicine analog or by taking advantage of the intrinsic fluorescence of colchicine upon binding to tubulin.

G A Tubulin + Fluorescent Colchicine Analog B High Fluorescence (Bound State) A->B C Add Test Compound B->C D Test Compound Displaces Fluorescent Analog C->D If test compound binds to colchicine site E Low Fluorescence (Unbound State) D->E F Measure Decrease in Fluorescence E->F

Figure 3. Principle of the competitive fluorescence-based colchicine binding assay.

Protocol:

  • Reagent Preparation:

    • Prepare purified tubulin, a fluorescent colchicine-site ligand (tracer), and the test compound in a suitable buffer.

  • Assay Procedure:

    • Incubate a fixed concentration of tubulin and the fluorescent tracer with varying concentrations of the test compound.

    • Allow the binding to reach equilibrium (e.g., incubate at 37°C for 60 minutes).

  • Data Measurement:

    • Measure the fluorescence intensity using a spectrofluorometer at the appropriate excitation and emission wavelengths (e.g., excitation ~350 nm, emission ~435 nm for colchicine).

  • Data Analysis:

    • A decrease in fluorescence intensity in the presence of the test compound indicates competitive binding to the colchicine site.

    • The binding affinity (Ki) can be calculated from the IC50 of displacement using the Cheng-Prusoff equation.

X-ray Crystallography of Tubulin-Inhibitor Complex

This structural biology technique provides a high-resolution three-dimensional structure of the inhibitor bound to tubulin.

Protocol Overview (for PDB ID: 7AU5):

  • Protein Expression and Purification: Express and purify the tubulin heterodimer and a stabilizing protein (e.g., a stathmin-like domain or DARPin) to prevent tubulin polymerization and facilitate crystallization.

  • Crystallization:

    • Co-crystallize the tubulin-stabilizer complex with the inhibitor (Tubulin Inhibitor 14e).

    • Crystals for PDB ID 7AU5 were grown using the vapor diffusion method at 298 K in a solution containing 4% PEG 4K, 7% glycerol, 30 mM MgCl2, 30 mM CaCl2, 5 mM L-tyrosine, and 100 mM MES/Imidazole pH 6.5.

  • Data Collection:

    • Expose the crystals to a high-intensity X-ray beam, typically at a synchrotron source. For 7AU5, data was collected at the SLS beamline X06DA.

    • Collect diffraction data at cryogenic temperatures (100 K) to minimize radiation damage.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain electron density maps.

    • Solve the structure using molecular replacement with a known tubulin structure as a starting model.

    • Refine the atomic model of the tubulin-inhibitor complex against the experimental data.

Conclusion

Tubulin Inhibitor 14e is a potent microtubule-destabilizing agent that binds to the colchicine site on β-tubulin. The high-resolution crystal structure of the tubulin-14e complex provides a detailed understanding of the molecular interactions that govern its binding. This information, coupled with the quantitative binding data and detailed experimental protocols presented in this guide, serves as a valuable resource for the rational design and development of novel, more effective tubulin inhibitors for cancer therapy. Further investigation into the specific binding kinetics and in vivo efficacy of Tubulin Inhibitor 14e is warranted to fully elucidate its therapeutic potential.

References

In Vitro Characterization of Tubulin Inhibitor 14: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Tubulin Inhibitor 14, a potent microtubule-destabilizing agent with significant potential in cancer therapy. This document outlines its mechanism of action, presents key quantitative data, details relevant experimental protocols, and provides visual representations of its cellular effects and workflows for its characterization.

Introduction to Tubulin Inhibitors

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton.[1] They play a pivotal role in numerous cellular processes, including the maintenance of cell shape, intracellular transport, and the formation of the mitotic spindle during cell division.[1][2] The dynamic instability of microtubules, characterized by rapid cycles of polymerization and depolymerization, is essential for their function.[1] Consequently, agents that disrupt microtubule dynamics are a cornerstone of cancer chemotherapy, as they preferentially affect rapidly dividing cancer cells.[2]

Tubulin inhibitors are broadly classified into two main categories: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine). Destabilizing agents inhibit tubulin polymerization, leading to the disassembly of microtubules, mitotic arrest, and ultimately, apoptosis. This compound belongs to this latter class of compounds.

Overview of this compound

This compound is a novel small molecule that demonstrates potent anti-cancer properties through the disruption of microtubule dynamics. It is characterized by its dual inhibitory activity, targeting both tubulin polymerization and quinone oxidoreductase 2 (NQO2).

Mechanism of Action:

This compound exerts its primary anti-cancer effect by binding to the colchicine-binding site on β-tubulin. This interaction prevents the polymerization of tubulin dimers into microtubules, leading to the destabilization and disassembly of the microtubule network. The disruption of microtubule dynamics results in cell cycle arrest at the G2/M phase and the induction of apoptosis.

Additionally, this compound inhibits quinone oxidoreductase 2 (NQO2), an enzyme implicated in various cellular processes. While the full implications of this dual inhibition are still under investigation, it may contribute to the compound's overall anti-tumor activity and selectivity.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound, providing a comparative overview of its potency.

Table 1: Inhibitory Activity of this compound

TargetIC50Reference
Quinone Oxidoreductase 2 (NQO2)1.0 µM
Tubulin PolymerizationNot explicitly reported

Table 2: In Vitro Antiproliferative Activity of Selected Tubulin Inhibitors (for comparison)

| Compound | Cancer Cell Line | IC50 | Reference | | --- | --- | --- | | ABT-751 | - | 0.85 µM (Tubulin Polymerization) | | | Compound 97 | Various | 16 - 62 nM | | | VERU-111 | - | 8.2–10.4 nM (cell-based) | | | ABI-274 | - | 18.7–25.3 nM | | | Indole derivative 14e | Various | 55–305 nM | | | Analogue G13 | Various | 0.65 µM∼0.90 µM | |

Experimental Protocols

This section provides detailed methodologies for the in vitro characterization of this compound.

Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the inhibition of tubulin polymerization by monitoring the increase in turbidity as microtubules form.

Materials:

  • Lyophilized tubulin protein (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • This compound dissolved in DMSO

  • Positive control (e.g., Nocodazole, Colchicine)

  • Negative control (e.g., Paclitaxel - a polymerization enhancer)

  • Pre-chilled 96-well half-area plates

  • Temperature-controlled spectrophotometer capable of kinetic reads at 340 nm

Procedure:

  • Reagent Preparation: Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-5 mg/mL. Keep on ice. Prepare serial dilutions of this compound and control compounds in General Tubulin Buffer. The final DMSO concentration should not exceed 1%.

  • Reaction Setup: In a pre-chilled 96-well plate, add the diluted compounds.

  • Initiation of Polymerization: Add the tubulin solution to each well, followed by the addition of GTP to initiate polymerization.

  • Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.

  • Data Analysis: Plot the absorbance (turbidity) versus time. The rate of polymerization can be determined from the slope of the linear phase of the curve. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Cell culture medium with fetal bovine serum (FBS) and supplements

  • This compound dissolved in DMSO

  • Positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or control compounds. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Immunofluorescence Microscopy for Microtubule Network Analysis

This method visualizes the effect of this compound on the cellular microtubule network.

Materials:

  • Human cancer cell line

  • Glass bottom plates or coverslips

  • This compound, Colchicine (positive control), DMSO (vehicle)

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1-0.25% Triton X-100 in PBS

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Primary antibody against α-tubulin

  • Fluorescently-labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on glass coverslips or in glass-bottom plates and allow them to attach. Treat the cells with this compound or controls for a specified time.

  • Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% PFA. After another wash, permeabilize the cells with Triton X-100 solution.

  • Immunostaining: Block non-specific binding with blocking buffer. Incubate with the primary anti-α-tubulin antibody, followed by incubation with the fluorescently-labeled secondary antibody.

  • Counterstaining and Mounting: Stain the nuclei with DAPI. Mount the coverslips onto microscope slides.

  • Imaging: Visualize the microtubule network using a fluorescence microscope. Untreated cells should display a well-defined filamentous network, while cells treated with a tubulin polymerization inhibitor are expected to show a diffuse cytoplasmic signal due to microtubule depolymerization.

Visualizations

The following diagrams illustrate key concepts related to the action and characterization of this compound.

G cluster_0 Mechanism of Action Tubulin_Inhibitor_14 This compound Tubulin β-Tubulin (Colchicine Site) Tubulin_Inhibitor_14->Tubulin Binds to Polymerization Tubulin Polymerization Tubulin->Polymerization Microtubules Microtubule Formation Spindle Mitotic Spindle Disruption Arrest G2/M Phase Arrest Apoptosis Apoptosis

Caption: Mechanism of action of this compound.

G cluster_1 Tubulin Polymerization Assay Workflow A Prepare Reagents (Tubulin, Buffers, Compounds) B Add Compounds to 96-well Plate A->B C Initiate Polymerization with GTP B->C D Measure Absorbance (340nm) at 37°C over time C->D E Data Analysis: Plot Turbidity vs. Time, Calculate IC50 D->E

Caption: Experimental workflow for the tubulin polymerization assay.

G cluster_2 Cell-Based Assay Workflow cluster_3 Endpoint Analysis Start Seed Cancer Cells in 96-well Plate Treat Treat with Tubulin Inhibitor 14 Start->Treat Incubate Incubate for 48-72 hours Treat->Incubate MTT MTT Assay for Cell Viability Incubate->MTT IF Immunofluorescence for Microtubule Network Incubate->IF Result_MTT Determine IC50 MTT->Result_MTT Result_IF Visualize Microtubule Disruption IF->Result_IF

Caption: Workflow for cell-based characterization of this compound.

References

Dual Inhibition of Tubulin and Quinone Reductase 2 (NQO2) by Tubulin Inhibitor 14: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubulin inhibitor 14 is a potent small molecule that demonstrates a dual inhibitory mechanism targeting both tubulin polymerization and the enzymatic activity of NAD(P)H:quinone oxidoreductase 2 (NQO2). This technical guide provides a comprehensive overview of the core principles underlying this dual inhibition, presenting available quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the implicated signaling pathways and experimental workflows. This document is intended to serve as a resource for researchers in oncology, drug discovery, and molecular pharmacology.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton involved in essential cellular processes, including mitosis, intracellular transport, and maintenance of cell architecture.[1] Disruption of microtubule dynamics is a well-established and effective strategy in cancer chemotherapy.[1] Tubulin inhibitors are broadly classified as microtubule-stabilizing or -destabilizing agents.[1] this compound functions as a microtubule destabilizer by inhibiting tubulin polymerization.[2]

Concurrently, NAD(P)H:quinone oxidoreductase 2 (NQO2), a cytosolic flavoprotein, is implicated in various cellular processes, and its role in cancer is an area of active investigation. Unlike its homolog NQO1, NQO2 is a poor user of NAD(P)H and its precise cellular functions are still being elucidated, with evidence suggesting roles in redox sensing and signaling.[3] The dual targeting of both tubulin and NQO2 by a single agent presents a novel therapeutic strategy, potentially leading to synergistic antitumor effects and overcoming mechanisms of drug resistance.

Quantitative Data

This compound has been characterized as a potent dual inhibitor. The following table summarizes the available quantitative data on its inhibitory activities.

TargetParameterValueReference
NQO2IC501.0 µM
Tubulin PolymerizationIC50Data not publicly available-

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The following sections detail the methodologies for key experiments to characterize the dual inhibitory action of this compound.

Tubulin Polymerization Assay

This assay is fundamental for identifying and characterizing compounds that modulate microtubule dynamics. The principle lies in monitoring the polymerization of purified tubulin into microtubules, which can be measured by changes in light scattering (turbidity) or fluorescence.

Materials:

  • Purified tubulin (e.g., from bovine brain)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • Guanosine-5′-triphosphate (GTP) solution (100 mM)

  • Glycerol

  • This compound

  • Positive control (e.g., colchicine)

  • Vehicle control (e.g., DMSO)

  • 96-well microplate (clear for turbidity, black for fluorescence)

  • Temperature-controlled microplate reader

Procedure (Turbidity-based):

  • Prepare a 2x tubulin polymerization mix on ice: Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 6 mg/mL, supplemented with 2 mM GTP and 20% glycerol.

  • Prepare serial dilutions of this compound and the positive control in General Tubulin Buffer. The final solvent concentration should be kept low (e.g., <1% DMSO).

  • Add 50 µL of the diluted compounds or controls to the wells of a pre-warmed 96-well plate.

  • To initiate the reaction, add 50 µL of the 2x tubulin polymerization mix to each well.

  • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

Data Analysis:

  • Subtract the initial absorbance reading (time 0) from all subsequent readings for each well to correct for background.

  • Plot the change in absorbance versus time for each concentration of the inhibitor.

  • Determine the maximum rate of polymerization (Vmax) and the plateau of polymerization.

  • Calculate the percentage of inhibition for each concentration relative to the vehicle control to determine the IC50 value.

NQO2 Activity Assay

This assay measures the enzymatic activity of NQO2, which can be monitored using various substrates. A common method involves a coupled reaction where the reduction of a quinone by NQO2 leads to the reduction of a reporter molecule.

Materials:

  • Recombinant human NQO2

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • NRH (dihydronicotinamide riboside) as the electron donor

  • Menadione (a quinone substrate)

  • Resazurin (a fluorescent reporter) or MTT (a colorimetric reporter)

  • This compound

  • Positive control (e.g., quercetin)

  • Vehicle control (e.g., DMSO)

  • 96-well microplate (black for fluorescence, clear for colorimetric)

  • Microplate reader

Procedure (Resazurin-based):

  • Prepare serial dilutions of this compound and the positive control in the assay buffer.

  • In a 96-well plate, add the diluted compounds or controls.

  • Add recombinant NQO2 to each well to a final concentration of approximately 20 ng per 100 µL reaction.

  • Add NRH to a final concentration of 200 µM and resazurin to a suitable final concentration.

  • Incubate the plate at room temperature for 5 minutes.

  • Initiate the reaction by adding menadione.

  • Measure the fluorescence (Excitation: ~530-560 nm, Emission: ~590 nm) over time.

Data Analysis:

  • Calculate the rate of increase in fluorescence for each well.

  • Determine the percentage of inhibition for each concentration of the inhibitor relative to the vehicle control.

  • Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.

Visualizations

The following diagrams illustrate the experimental workflow and the putative signaling pathway affected by this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assays cluster_analysis Data Analysis Compound_Prep This compound Serial Dilutions Tubulin_Assay Tubulin Polymerization Assay (Measure Absorbance at 340nm) Compound_Prep->Tubulin_Assay NQO2_Assay NQO2 Activity Assay (Measure Fluorescence) Compound_Prep->NQO2_Assay Tubulin_Mix Tubulin Polymerization Mix (Tubulin, GTP, Buffer) Tubulin_Mix->Tubulin_Assay NQO2_Mix NQO2 Reaction Mix (NQO2, NRH, Substrate) NQO2_Mix->NQO2_Assay Data_Processing Calculate % Inhibition Tubulin_Assay->Data_Processing NQO2_Assay->Data_Processing IC50_Determination Determine IC50 Values Data_Processing->IC50_Determination

Caption: Experimental workflow for assessing the dual inhibitory activity of this compound.

signaling_pathway cluster_tubulin Microtubule Dynamics cluster_nqo2 NQO2 Pathway Tubulin_Inhibitor_14 This compound Tubulin_Dimer αβ-Tubulin Dimers Tubulin_Inhibitor_14->Tubulin_Dimer Inhibits NQO2 NQO2 Tubulin_Inhibitor_14->NQO2 Inhibits Microtubule Microtubule Polymer Tubulin_Dimer->Microtubule Polymerization Microtubule->Tubulin_Dimer Depolymerization Cellular_Effects Cell Cycle Arrest (G2/M) Apoptosis Disruption of Redox Homeostasis Microtubule->Cellular_Effects Leads to (when disrupted) Reduced_Quinone Reduced Products NQO2->Reduced_Quinone Quinone Quinone Substrates Quinone->NQO2 Reduced_Quinone->Cellular_Effects Modulates (when inhibited) NRH NRH NRH->NQO2

Caption: Proposed signaling pathway disruption by this compound.

Conclusion

This compound represents a promising class of dual-targeting agents with the potential for enhanced anticancer efficacy. By simultaneously disrupting microtubule dynamics and inhibiting NQO2 activity, this compound may overcome resistance mechanisms associated with single-target agents and exert a multi-pronged attack on cancer cells. Further research is warranted to fully elucidate the synergistic effects and the complete signaling network impacted by this dual inhibition, and to determine its therapeutic potential in preclinical and clinical settings.

References

The Structural-Activity Relationship of Tubulin Inhibitor 14 Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural-activity relationship (SAR) of analogues related to "Tubulin Inhibitor 14," a term encompassing several distinct chemical scaffolds investigated for their potent tubulin polymerization inhibitory effects. This document collates quantitative data, details key experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate further research and development in this area. The primary focus will be on two prominent classes of compounds referred to in the literature in the context of "14" analogues: derivatives of the natural product millepachine and analogues of N14-desacetoxytubulysin H.

Core Concepts: Mechanism of Action

Tubulin inhibitors interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in crucial cellular processes such as mitosis, intracellular transport, and cell motility.[1][2] The analogues discussed herein are primarily microtubule-destabilizing agents that bind to the colchicine-binding site on β-tubulin.[1][3] This binding prevents the polymerization of αβ-tubulin heterodimers into microtubules, leading to a disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[3]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of various analogues of this compound, providing key data points for SAR analysis.

Table 1: In Vitro Cytotoxicity (IC50) of Millepachine Analogues
CompoundCancer Cell LineCancer TypeIC50 (µM)
14a HepG2Hepatocellular Carcinoma0.15 - 0.52
A549Lung Carcinoma0.15 - 0.52
A375Malignant Melanoma0.15 - 0.52
SMMC-7221Hepatocellular Carcinoma0.15 - 0.52
K562Chronic Myelogenous Leukemia0.15 - 0.52
23a HepG2Hepatocellular Carcinoma0.15 - 0.34
HCT116Colorectal Carcinoma0.15 - 0.34
Table 2: In Vitro Cytotoxicity (IC50) of β-Lactam-Azide Analogues
CompoundCancer Cell LineCancer TypeIC50 (µM)
28 MGC-803Gastric Cancer0.106
Table 3: Biochemical Tubulin Polymerization Inhibition
CompoundAssay TypeParameterValue (µM)
23a In vitro tubulin assemblyIC507.1
Colchicine (control) In vitro tubulin assemblyIC509.0
G13 (quinoline analogue) In vitro tubulin polymerizationIC5013.5
Colchicine (control) In vitro tubulin polymerizationIC508.1
CYT997 In vitro tubulin polymerizationIC50~3
Colchicine (control) In vitro tubulin polymerizationIC502
10k (indole analogue) In vitro tubulin polymerizationIC502.68 ± 0.15

Signaling Pathway and Cellular Effects

The primary signaling pathway affected by these tubulin inhibitors is the cytoskeleton-dependent cell cycle progression. Inhibition of tubulin polymerization leads to a cascade of events culminating in apoptosis.

G A This compound Analogues B αβ-Tubulin Heterodimers A->B Binds to Colchicine Site C Inhibition of Microtubule Polymerization B->C D Disruption of Mitotic Spindle Formation C->D E Cell Cycle Arrest at G2/M Phase D->E F Induction of Apoptosis E->F

Caption: Mechanism of action of this compound analogues.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound analogues are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which an inhibitor reduces cell viability by 50% (IC50).

  • Cell Culture: Human cancer cell lines (e.g., A549, HeLa, SGC-7901) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

    • The plates are incubated for a specified period (e.g., 48 or 72 hours).

    • Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.

    • The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are normalized to the vehicle control, and the IC50 values are calculated using non-linear regression analysis.

Tubulin Polymerization Assay (Turbidity-Based)

This biochemical assay directly measures the effect of the inhibitor on the polymerization of purified tubulin.

  • Reagents: Purified tubulin protein (>97% pure), GTP (guanosine triphosphate), and a polymerization buffer (e.g., PEM buffer: 80 mM PIPES pH 6.8, 1 mM EGTA, 1 mM MgCl2).

  • Assay Procedure:

    • A reaction mixture containing tubulin protein in polymerization buffer with GTP is prepared.

    • The test compound at various concentrations is added to the reaction mixture. A positive control (e.g., colchicine) and a negative control (vehicle) are included.

    • The polymerization is initiated by raising the temperature to 37°C.

    • The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm in a temperature-controlled spectrophotometer.

  • Data Analysis: The rate of polymerization is determined from the slope of the linear portion of the absorbance curve. The percentage of inhibition for each concentration is calculated relative to the vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Cycle Analysis (Flow Cytometry)

This assay determines the effect of the inhibitor on cell cycle progression.

  • Cell Treatment: Cancer cells are treated with the test compound at various concentrations for a specified time (e.g., 24 hours).

  • Sample Preparation:

    • Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

    • Fixed cells are washed and resuspended in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in different phases of the cell cycle (G1, S, G2/M) is quantified from the DNA content histograms. An accumulation of cells in the G2/M phase is indicative of microtubule-targeting agents.

Experimental Workflow

A typical workflow for the screening and characterization of novel tubulin inhibitors is outlined below.

G A Compound Synthesis and Library Screening B In Vitro Cytotoxicity Screening (MTT Assay) A->B C Identification of Potent Hits (Low IC50) B->C D Biochemical Tubulin Polymerization Assay C->D F Cell Cycle Analysis (Flow Cytometry) C->F E Confirmation of Tubulin Polymerization Inhibition D->E H Lead Optimization (SAR Studies) E->H G Determination of G2/M Arrest F->G G->H

Caption: A typical workflow for screening tubulin inhibitors.

Structural-Activity Relationship (SAR) Insights

Based on the available data, several key SAR insights can be drawn for the development of potent tubulin inhibitors based on the "14" analogue scaffolds.

  • Millepachine Derivatives: The introduction of various substituents on the chalcone-like framework of millepachine has led to potent antiproliferative and tubulin polymerization inhibitory activities. Specifically, compound 14a demonstrated broad-spectrum anticancer activity with IC50 values in the sub-micromolar range. The specific substitutions that confer this high potency warrant further investigation to delineate the precise electronic and steric requirements for optimal interaction with the colchicine binding site.

  • β-Lactam-Azide Analogues: For this class of compounds, a hydrogen atom at the C-3 position of the β-lactam ring was found to be crucial for potent antiproliferative activity. Compound 28 , which incorporates this feature, exhibited a very low IC50 value against MGC-803 cells and demonstrated in vivo efficacy. This suggests that modifications at other positions of the β-lactam and the appended aryl azide moiety could be explored to further enhance potency and pharmacokinetic properties.

  • General Considerations: Across different scaffolds targeting the colchicine binding site, the presence of a trimethoxyphenyl (TMP) ring or a bioisosteric equivalent is a common feature that contributes to high-affinity binding. The spatial arrangement of hydrogen bond donors and acceptors, as well as hydrophobic interactions with key amino acid residues in the binding pocket (such as Cys241), are critical for potent inhibitory activity.

Conclusion

The exploration of "this compound" analogues has revealed several promising chemical scaffolds with potent anticancer activity. The data and protocols presented in this guide offer a solid foundation for researchers engaged in the design and development of novel tubulin inhibitors. Future efforts should focus on a more detailed elucidation of the SAR for these compound classes, including the use of computational modeling to rationalize the observed activities and guide the synthesis of next-generation analogues with improved potency, selectivity, and drug-like properties. The ultimate goal is to translate these preclinical findings into effective therapeutic agents for the treatment of cancer.

References

Preclinical Profile of the Tubulin Inhibitor CYT997: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical guide details the preclinical findings for the tubulin inhibitor CYT997 (Lexibulin) . Information regarding a specific "Tubulin inhibitor 14" was not publicly available. CYT997 has been selected as a representative compound to illustrate the preclinical evaluation of a novel tubulin inhibitor.

Introduction

CYT997 is a potent, orally bioavailable, synthetic small molecule that functions as a microtubule-disrupting agent.[1] It exhibits significant cytotoxic and vascular-disrupting activities in a range of preclinical cancer models.[1][2] By inhibiting tubulin polymerization, CYT997 induces cell cycle arrest at the G2/M phase and subsequent apoptosis, making it a promising candidate for cancer therapy.[1][3] This document provides a comprehensive overview of the preclinical data available for CYT997, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

CYT997 exerts its anticancer effects primarily by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to a cascade of cellular events, culminating in cell death. The key mechanistic aspects are:

  • Inhibition of Tubulin Polymerization: CYT997 directly binds to tubulin, preventing its assembly into microtubules.

  • Cell Cycle Arrest: The disruption of the mitotic spindle triggers the spindle assembly checkpoint, leading to a robust arrest of cells in the G2/M phase of the cell cycle.

  • Induction of Apoptosis: Prolonged mitotic arrest activates the intrinsic apoptotic pathway, characterized by the activation of caspase-3 and cleavage of poly(ADP-ribose) polymerase (PARP).

  • Modulation of Signaling Pathways: CYT997 has been shown to modulate several key signaling pathways involved in cell survival and proliferation. This includes the phosphorylation of Bcl-2, increased expression of cyclin B1, and inhibition of the JAK2/STAT3 pathway through the accumulation of mitochondrial reactive oxygen species (ROS).

  • Vascular Disruption: At sub-cytotoxic concentrations, CYT997 also exhibits potent anti-vascular effects, disrupting the tumor vasculature and leading to a reduction in tumor blood flow.

Quantitative Data

In Vitro Efficacy
ParameterValueCell Line/SystemReference
Tubulin Polymerization Inhibition (IC50) ~3 µMBovine Neuronal Tubulin
Cytotoxicity (IC50) at 24h 70.35 nMSGC-7901 (Gastric Cancer)
77.92 nMMKN45 (Gastric Cancer)
62.74 nMAGS (Gastric Cancer)
67.34 nMBGC-823 (Gastric Cancer)
Cytotoxicity (IC50) at 48h 46.81 nMSGC-7901 (Gastric Cancer)
55.80 nMMKN45 (Gastric Cancer)
39.55 nMAGS (Gastric Cancer)
45.09 nMBGC-823 (Gastric Cancer)
In Vivo Efficacy
Cancer ModelDosing RegimenOutcomeReference
Human Prostate Cancer (PC3) Xenograft Oral, dose-dependentInhibition of tumor growth, comparable to parenteral paclitaxel
Osteosarcoma (143B) Xenograft 15 mg/kg, intraperitoneal, dailySignificant inhibition of tumor growth
Hepatocellular Carcinoma (PDX) Model 20 mg/kg, oral gavage, 3x weeklySignificant inhibition of patient-derived xenograft growth
Gastric Cancer (PDX) Model Not specifiedInhibition of patient-derived xenograft tumor growth
Pharmacokinetics
ParameterValueSpeciesReference
Oral Bioavailability 50-70%Rat
Half-life 2.5 hoursRat

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay measures the effect of a compound on the polymerization of purified tubulin in a cell-free system by monitoring the change in light scattering.

  • Materials:

    • Purified bovine neuronal tubulin (>99% pure)

    • PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • GTP solution

    • Glycerol

    • CYT997 and control compounds (e.g., colchicine)

    • Temperature-controlled spectrophotometer with a 340 nm filter

    • Cuvettes or 96-well plates

  • Procedure:

    • Prepare a tubulin solution in ice-cold PEM buffer containing glycerol and GTP.

    • Add varying concentrations of CYT997 or control compounds to the cuvettes or wells of a microplate.

    • Initiate the polymerization reaction by adding the tubulin solution.

    • Immediately place the cuvettes/plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the change in absorbance at 340 nm over time (e.g., every 30-60 seconds for 60-90 minutes).

    • Plot absorbance versus time to generate polymerization curves. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle following treatment with CYT997.

  • Materials:

    • Cancer cell lines (e.g., A431, SGC-7901)

    • CYT997

    • Phosphate-buffered saline (PBS)

    • 70% cold ethanol

    • Propidium iodide (PI) staining solution (containing RNase)

    • Flow cytometer

  • Procedure:

    • Seed cells in culture plates and allow them to adhere.

    • Treat cells with various concentrations of CYT997 or vehicle control for a specified duration (e.g., 15 or 24 hours).

    • Harvest cells by trypsinization and wash with PBS.

    • Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 15-30 minutes.

    • Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

    • The percentage of cells in G0/G1, S, and G2/M phases is quantified using cell cycle analysis software.

In Vivo Xenograft Tumor Model

This protocol describes the evaluation of the antitumor efficacy of CYT997 in a mouse xenograft model.

  • Materials:

    • Immunocompromised mice (e.g., BALB/c nude mice)

    • Human cancer cell line (e.g., PC3, 143B)

    • CYT997 formulated for the desired route of administration (oral or intraperitoneal)

    • Vehicle control

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously or orthotopically implant human cancer cells into the mice.

    • Allow tumors to grow to a palpable size (e.g., ~80 mm³).

    • Randomize mice into treatment and control groups.

    • Administer CYT997 or vehicle control according to the specified dosing regimen (e.g., 15 mg/kg, i.p., daily).

    • Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days).

    • Monitor the body weight and general health of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Visualizations

Signaling Pathway of CYT997-Induced Apoptosis

CYT997_Signaling_Pathway cluster_apoptosis CYT997 CYT997 Tubulin Tubulin CYT997->Tubulin Inhibits Polymerization Microtubule_Disruption Microtubule Disruption G2M_Arrest G2/M Arrest Microtubule_Disruption->G2M_Arrest CyclinB1 Cyclin B1 ↑ G2M_Arrest->CyclinB1 Bcl2_phos p-Bcl2 (Ser70) ↑ G2M_Arrest->Bcl2_phos Mitochondrial_ROS Mitochondrial ROS ↑ G2M_Arrest->Mitochondrial_ROS Caspase_Activation Caspase-3 Activation G2M_Arrest->Caspase_Activation Bcl2_phos->Caspase_Activation JAK2_STAT3 JAK2/STAT3 Pathway ↓ Mitochondrial_ROS->JAK2_STAT3 JAK2_STAT3->Caspase_Activation PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Signaling cascade initiated by CYT997 leading to apoptosis.

Experimental Workflow for In Vitro Evaluation

In_Vitro_Workflow start Start: Novel Compound (CYT997) tubulin_assay Tubulin Polymerization Assay start->tubulin_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT/CCK8) start->cytotoxicity_assay ic50_tubulin Determine IC50 for Tubulin Polymerization tubulin_assay->ic50_tubulin ic50_cells Determine IC50 in Various Cancer Cell Lines cytotoxicity_assay->ic50_cells cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) g2m_arrest Quantify G2/M Arrest cell_cycle_analysis->g2m_arrest apoptosis_assay Apoptosis Assay (e.g., Annexin V) apoptosis_induction Measure Apoptosis Induction apoptosis_assay->apoptosis_induction western_blot Western Blot Analysis protein_expression Analyze Protein Expression (e.g., Cyclin B1, p-Bcl2) western_blot->protein_expression end End: Characterize In Vitro Profile ic50_tubulin->end ic50_cells->cell_cycle_analysis ic50_cells->apoptosis_assay g2m_arrest->western_blot apoptosis_induction->western_blot protein_expression->end

Caption: Workflow for the in vitro characterization of CYT997.

References

Unveiling the Anti-Angiogenic Potential of Tubulin Inhibitor 14 (JG-03-14): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Tubulin inhibitors have emerged as a promising class of anti-cancer agents, not only for their cytotoxic effects but also for their ability to disrupt tumor vasculature. This technical guide provides an in-depth analysis of the anti-angiogenic properties of Tubulin inhibitor 14, also known as JG-03-14. This document details the compound's mechanism of action, summarizes key quantitative data from in vitro studies, provides comprehensive experimental protocols for relevant assays, and visualizes the implicated signaling pathways and experimental workflows. While JG-03-14 has demonstrated anti-tumor activity in vivo, this guide also addresses the current gap in publicly available in vivo data specifically characterizing its anti-angiogenic effects and outlines standard methodologies for such investigations.

Introduction

This compound (JG-03-14) is a novel small molecule that targets tubulin polymerization, a fundamental process for cell division and maintenance of cell structure. Beyond its direct anti-proliferative effects on cancer cells, JG-03-14 exhibits potent anti-angiogenic and vascular-disrupting activities.[1] This dual mechanism of action makes it a compelling candidate for further investigation and development in oncology. This guide serves as a comprehensive resource for researchers interested in the anti-angiogenic properties of JG-03-14, consolidating available data and methodologies to facilitate future studies.

Quantitative Data on Anti-Angiogenic Activity

The in vitro efficacy of JG-03-14 in inhibiting key processes of angiogenesis has been quantitatively assessed. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for JG-03-14 in endothelial cells.

Assay Cell Line IC50 Value Reference
Endothelial Cell Tube FormationHuman Microvascular Endothelial Cells (HMEC-1) & Human Umbilical Vein Endothelial Cells (HUVEC)40 nM[1]
Endothelial Cell Migration (Scratch Assay)Not Specified130 nM

Note: The IC50 value for the endothelial cell migration scratch assay is cited in a review, but the primary source with detailed experimental conditions was not available in the conducted search.

Mechanism of Action

JG-03-14 exerts its anti-angiogenic effects primarily by disrupting the stability and function of endothelial cell junctions, rather than through direct cytotoxicity at effective concentrations.[1] The key molecular mechanism involves the interference with the VE-cadherin/β-catenin signaling pathway, a critical regulator of endothelial cell-cell adhesion and vascular integrity.

Specifically, JG-03-14 has been shown to:

  • Inhibit VEGF-induced phosphorylation of VE-cadherin: Vascular endothelial growth factor (VEGF) is a potent pro-angiogenic factor that induces the phosphorylation of VE-cadherin, leading to the weakening of endothelial cell junctions and promoting cell migration and proliferation. JG-03-14 blocks this crucial step.[1]

  • Reduce the association of β-catenin with VE-cadherin: The interaction between VE-cadherin and β-catenin is essential for the formation and maintenance of stable adherens junctions. By disrupting this association, JG-03-14 compromises the integrity of the endothelial barrier.[1]

Importantly, JG-03-14 does not affect focal adhesion formation or the VEGF-induced phosphorylation of focal adhesion kinase (FAK), suggesting a specific mechanism of action targeting endothelial cell-cell junctions.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway affected by JG-03-14 in endothelial cells.

G VE-cadherin Signaling Pathway and the Impact of JG-03-14 VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds Phosphorylation Phosphorylation VEGFR2->Phosphorylation Activates VE_cadherin VE-cadherin beta_catenin β-catenin VE_cadherin->beta_catenin Associates with p120_catenin p120-catenin VE_cadherin->p120_catenin Associates with Adherens_Junction Stable Adherens Junction VE_cadherin->Adherens_Junction Forms Actin_Cytoskeleton Actin Cytoskeleton beta_catenin->Actin_Cytoskeleton Links to beta_catenin->Adherens_Junction Forms p120_catenin->VE_cadherin Stabilizes p120_catenin->Adherens_Junction Forms Vascular_Permeability Increased Vascular Permeability & Migration JG0314 JG-03-14 JG0314->beta_catenin Reduces association with VE-cadherin JG0314->Phosphorylation Inhibits Phosphorylation->VE_cadherin Phosphorylates Dissociation Dissociation Phosphorylation->Dissociation Leads to Dissociation->Vascular_Permeability Promotes

Caption: JG-03-14 disrupts VE-cadherin signaling in endothelial cells.

Experimental Protocols

This section provides detailed protocols for the key in vitro assays used to characterize the anti-angiogenic properties of JG-03-14.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a crucial step in angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or Human Microvascular Endothelial Cells (HMEC-1)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Basement Membrane Matrix (e.g., Matrigel®)

  • 96-well tissue culture plates

  • JG-03-14 stock solution (dissolved in DMSO)

  • Calcein AM fluorescent dye

  • Fluorescence microscope

Protocol:

  • Plate Coating: Thaw Matrigel® on ice overnight. Using pre-chilled pipette tips, add 50 µL of Matrigel® to each well of a 96-well plate. Ensure even coating of the well bottom.

  • Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.

  • Cell Seeding: Harvest endothelial cells and resuspend them in Endothelial Cell Growth Medium at a concentration of 2 x 10^5 cells/mL.

  • Treatment: Prepare serial dilutions of JG-03-14 in the cell suspension. Add 100 µL of the cell suspension (containing the desired concentration of JG-03-14 or vehicle control) to each Matrigel®-coated well.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • Visualization: After incubation, carefully remove the medium and wash the cells with PBS. Add Calcein AM solution (e.g., 2 µg/mL in PBS) to each well and incubate for 30 minutes at 37°C.

  • Imaging and Analysis: Visualize the tube formation using a fluorescence microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Endothelial Cell Migration (Scratch) Assay

This assay measures the ability of endothelial cells to migrate and close a "wound" created in a confluent monolayer, mimicking the migration of endothelial cells during angiogenesis.

Materials:

  • HUVECs or HMEC-1

  • Endothelial Cell Growth Medium

  • 24-well tissue culture plates

  • Sterile 200 µL pipette tip

  • JG-03-14 stock solution

  • Microscope with a camera

Protocol:

  • Cell Seeding: Seed endothelial cells in a 24-well plate and grow them to full confluency.

  • Wound Creation: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh Endothelial Cell Growth Medium containing the desired concentrations of JG-03-14 or vehicle control to the wells.

  • Imaging: Immediately after adding the treatment, capture images of the scratch at designated locations (mark the plate for consistent imaging). This is the 0-hour time point.

  • Incubation: Incubate the plate at 37°C and 5% CO2.

  • Time-Lapse Imaging: Capture images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours).

  • Analysis: Measure the width of the scratch at each time point using image analysis software. Calculate the percentage of wound closure relative to the 0-hour time point.

Endothelial Cell Proliferation (MTT) Assay

This assay assesses the effect of JG-03-14 on the proliferation of endothelial cells.

Materials:

  • HUVECs or HMEC-1

  • Endothelial Cell Growth Medium

  • 96-well tissue culture plates

  • JG-03-14 stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed endothelial cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of JG-03-14 or vehicle control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell proliferation relative to the vehicle control.

Experimental Workflow Diagram

G In Vitro Anti-Angiogenesis Assay Workflow Start Start: Endothelial Cell Culture Tube_Formation Tube Formation Assay Start->Tube_Formation Migration Migration (Scratch) Assay Start->Migration Proliferation Proliferation (MTT) Assay Start->Proliferation Plate_Coating Coat plate with Matrigel Tube_Formation->Plate_Coating Seed_Cells_M Seed cells to confluency Migration->Seed_Cells_M Seed_Cells_P Seed cells Proliferation->Seed_Cells_P Seed_Cells_TF Seed cells + JG-03-14 Plate_Coating->Seed_Cells_TF Incubate_TF Incubate 4-18h Seed_Cells_TF->Incubate_TF Image_TF Stain and Image Incubate_TF->Image_TF Analyze_TF Quantify Tube Formation Image_TF->Analyze_TF Scratch Create scratch Seed_Cells_M->Scratch Treat_M Add JG-03-14 Scratch->Treat_M Image_M Time-lapse imaging Treat_M->Image_M Analyze_M Measure Wound Closure Image_M->Analyze_M Treat_P Add JG-03-14 Seed_Cells_P->Treat_P Incubate_P Incubate 24-72h Treat_P->Incubate_P MTT Add MTT and Solubilize Incubate_P->MTT Read_P Measure Absorbance MTT->Read_P

Caption: Workflow for in vitro anti-angiogenesis assays.

In Vivo Anti-Angiogenic Activity

  • Matrigel Plug Assay: Matrigel mixed with pro-angiogenic factors (e.g., VEGF, bFGF) and the test compound is injected subcutaneously into mice. After a period of time, the Matrigel plug is excised, and the extent of vascularization is quantified by measuring hemoglobin content or by immunohistochemical staining for endothelial cell markers.

  • Chick Chorioallantoic Membrane (CAM) Assay: Fertilized chicken eggs are incubated, and a window is made in the shell to expose the CAM. The test compound is applied to the CAM, and its effect on the developing blood vessels is observed and quantified.

  • Zebrafish Angiogenesis Model: Transgenic zebrafish embryos with fluorescently labeled blood vessels are exposed to the test compound. The development of intersegmental vessels is monitored and quantified.

Future research should focus on evaluating JG-03-14 in these or similar in vivo models to validate its anti-angiogenic efficacy in a physiological context.

Conclusion

This compound (JG-03-14) is a potent inhibitor of angiogenesis in vitro. Its mechanism of action, centered on the disruption of the VE-cadherin/β-catenin signaling pathway in endothelial cells, provides a strong rationale for its development as an anti-cancer therapeutic. The detailed experimental protocols and data presented in this guide offer a solid foundation for further research into this promising compound. The critical next step will be the comprehensive evaluation of its anti-angiogenic and vascular-disrupting activities in relevant in vivo models to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to Tubulin Inhibitor 14: Effects on Microtubule Dynamics and Cellular Fates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubulin inhibitors represent a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by disrupting the dynamic instability of microtubules, which are critical for cell division, intracellular transport, and maintenance of cell shape. This technical guide provides a comprehensive overview of a specific microtubule-destabilizing agent, Tubulin Inhibitor 14. This dual-action compound not only inhibits tubulin polymerization but also exhibits inhibitory activity against Poly (ADP-ribose) polymerase (PARP), presenting a multi-pronged approach to cancer therapy. This document details the mechanism of action, quantitative effects on microtubule dynamics, and the downstream signaling pathways leading to cell cycle arrest and apoptosis. Detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts.

Introduction to Microtubule Dynamics and Tubulin Inhibitors

Microtubules are highly dynamic polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly switch between phases of polymerization (growth) and depolymerization (shrinkage), a process termed dynamic instability, is essential for numerous cellular functions, most notably the formation of the mitotic spindle during cell division.[1][2] This dynamic nature is characterized by four key parameters: the rate of polymerization, the rate of depolymerization, the frequency of transitions from growth to shrinkage (catastrophe), and the frequency of transitions from shrinkage to growth (rescue).[1]

Tubulin inhibitors are a class of small molecules that interfere with microtubule dynamics. They are broadly categorized as either microtubule-stabilizing agents, which promote polymerization and inhibit depolymerization, or microtubule-destabilizing agents, which inhibit polymerization and can lead to microtubule disassembly.[3] By disrupting the delicate balance of microtubule dynamics, these agents can arrest cells in the G2/M phase of the cell cycle, leading to mitotic catastrophe and ultimately, apoptosis.[4]

This compound: A Dual-Action Anticancer Agent

This compound is a novel small molecule characterized by its dual inhibitory activity against both tubulin polymerization and the DNA repair enzymes PARP1 and PARP2. It is a flavone derivative with furyl and fluoro substituents.

Mechanism of Action

This compound functions as a microtubule-destabilizing agent by binding to the colchicine-binding site on β-tubulin. This interaction prevents the polymerization of tubulin dimers into microtubules, thereby disrupting the formation and function of the mitotic spindle.

Simultaneously, this compound inhibits PARP1 and PARP2. PARP enzymes are crucial for the repair of single-strand DNA breaks. Their inhibition leads to the accumulation of DNA damage, which can be particularly cytotoxic to cancer cells, especially when combined with the disruption of microtubule dynamics.

Quantitative Data on Inhibitory Activity

The following table summarizes the key quantitative data for this compound.

ParameterValueTarget/System
Tubulin Polymerization Inhibition (IC50) 1.4 µMIn vitro tubulin polymerization
PARP1 Inhibition (IC50) 74 nMEnzyme activity assay
PARP2 Inhibition (IC50) 109 nMEnzyme activity assay

Note: Specific quantitative data on the effects of this compound on microtubule polymerization/depolymerization rates and catastrophe/rescue frequencies are not yet publicly available. The IC50 value for tubulin polymerization represents the overall inhibition of microtubule formation.

Effects on Microtubule Dynamics and Cellular Processes

Disruption of Microtubule Dynamics

By inhibiting tubulin polymerization, this compound leads to a significant disruption of the cellular microtubule network. This is observable through immunofluorescence microscopy as a decrease in the density of microtubule filaments and a diffuse cytoplasmic tubulin staining, in contrast to the well-defined filamentous network in untreated cells.

Cell Cycle Arrest at G2/M Phase

A hallmark of microtubule-targeting agents is the induction of cell cycle arrest at the G2/M transition. This compound treatment leads to a significant accumulation of cells in the G2/M phase. This arrest is a consequence of the activation of the spindle assembly checkpoint, a cellular surveillance mechanism that ensures proper chromosome alignment before proceeding to anaphase.

Induction of Apoptosis

Prolonged G2/M arrest induced by this compound ultimately triggers programmed cell death, or apoptosis. The apoptotic cascade is initiated through the intrinsic, mitochondria-dependent pathway.

Signaling Pathways Modulated by this compound

G2/M Cell Cycle Arrest Pathway

The G2/M arrest induced by this compound is mediated by the modulation of key cell cycle regulatory proteins. Disruption of the mitotic spindle activates the spindle assembly checkpoint, which in turn inhibits the anaphase-promoting complex/cyclosome (APC/C). This leads to the accumulation of cyclin B1, a key regulatory partner of cyclin-dependent kinase 1 (Cdk1, also known as Cdc2). The sustained activity of the Cyclin B1/Cdk1 complex prevents cells from exiting mitosis. Furthermore, tubulin inhibitors have been shown to influence the phosphorylation status of Cdc25C, a phosphatase that activates Cdk1. In some cellular contexts, the G2/M arrest can be mediated in a p53-independent manner through the upregulation of the Cdk inhibitor p21.

G2_M_Arrest_Pathway G2/M Cell Cycle Arrest Pathway tubulin_inhibitor This compound microtubule_disruption Microtubule Disruption tubulin_inhibitor->microtubule_disruption spindle_checkpoint Spindle Assembly Checkpoint Activation microtubule_disruption->spindle_checkpoint p21_upregulation p21 Upregulation (p53-independent) microtubule_disruption->p21_upregulation apc_inhibition APC/C Inhibition spindle_checkpoint->apc_inhibition cyclinB1_accumulation Cyclin B1 Accumulation apc_inhibition->cyclinB1_accumulation cdk1_activity Sustained Cyclin B1/Cdk1 Activity cyclinB1_accumulation->cdk1_activity g2m_arrest G2/M Arrest cdk1_activity->g2m_arrest p21_upregulation->cdk1_activity

Caption: G2/M arrest pathway induced by this compound.
Intrinsic Apoptosis Pathway

The apoptotic cell death triggered by this compound follows the intrinsic pathway, which is initiated at the mitochondria. Prolonged mitotic arrest leads to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak) and the inhibition of anti-apoptotic members (e.g., Bcl-2, Bcl-xL). This results in mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Activated caspase-9, in turn, activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.

Intrinsic_Apoptosis_Pathway Intrinsic Apoptosis Pathway g2m_arrest Prolonged G2/M Arrest bcl2_regulation Modulation of Bcl-2 Family Proteins g2m_arrest->bcl2_regulation momp Mitochondrial Outer Membrane Permeabilization (MOMP) bcl2_regulation->momp cytochrome_c Cytochrome c Release momp->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Effector Caspase (e.g., Caspase-3) Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis Synergy_Pathway Synergistic Action of Tubulin and PARP Inhibition tubulin_inhibitor This compound tubulin_inhibition Tubulin Polymerization Inhibition tubulin_inhibitor->tubulin_inhibition parp_inhibition PARP1/2 Inhibition tubulin_inhibitor->parp_inhibition mitotic_catastrophe Mitotic Catastrophe tubulin_inhibition->mitotic_catastrophe dna_damage Accumulated DNA Damage parp_inhibition->dna_damage cell_death Enhanced Cell Death mitotic_catastrophe->cell_death dna_damage->cell_death Tubulin_Polymerization_Workflow In Vitro Tubulin Polymerization Assay Workflow prepare_reagents Prepare Reagents (Tubulin, Buffer, GTP, Inhibitor, Reporter) prepare_mix Prepare Reaction Mix on Ice prepare_reagents->prepare_mix add_to_plate Add Inhibitor and Reaction Mix to 96-well Plate prepare_mix->add_to_plate initiate_reaction Initiate Polymerization with GTP at 37°C add_to_plate->initiate_reaction measure_fluorescence Measure Fluorescence over Time initiate_reaction->measure_fluorescence data_analysis Data Analysis (Calculate IC50) measure_fluorescence->data_analysis Immunofluorescence_Workflow Immunofluorescence Microscopy Workflow cell_seeding Seed Cells on Coverslips inhibitor_treatment Treat with this compound cell_seeding->inhibitor_treatment fixation Fixation inhibitor_treatment->fixation permeabilization Permeabilization fixation->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody Incubation (anti-tubulin) blocking->primary_ab secondary_ab Secondary Antibody Incubation (fluorescently labeled) primary_ab->secondary_ab nuclear_stain Nuclear Staining (DAPI) secondary_ab->nuclear_stain mounting Mounting nuclear_stain->mounting imaging Fluorescence Microscopy mounting->imaging

References

The Cellular Impact of Tubulin Inhibitor 14: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubulin inhibitor 14 is a potent, microtubule-destabilizing small molecule that demonstrates significant anti-proliferative and pro-apoptotic activity across a range of cancer cell lines. As a colchicine-binding site agent, it disrupts microtubule dynamics, leading to a cascade of cellular events culminating in cell death.[1] This technical guide provides a comprehensive overview of the cellular pathways affected by this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and workflows. This document is intended to serve as a resource for researchers investigating microtubule-targeting agents in oncology and drug development.

Core Mechanism of Action

This compound functions primarily by inhibiting the polymerization of tubulin, the protein subunit of microtubules.[2] This interference with microtubule dynamics is central to its cytotoxic effects. Microtubules are critical for several cellular processes, most notably the formation of the mitotic spindle during cell division.[3] By preventing the assembly of this crucial structure, this compound induces a prolonged arrest in the G2/M phase of the cell cycle. This mitotic arrest ultimately triggers programmed cell death, or apoptosis, in rapidly dividing cancer cells. Additionally, this compound is a potent inhibitor of quinone oxidoreductase 2 (NQO2) and exhibits antiangiogenic and vascular-disrupting properties by preventing the formation of endothelial cell capillary-like tubes.

Quantitative Data Summary

The biological activity of this compound has been quantified across several cancer cell lines. The following tables summarize its efficacy in inhibiting cell proliferation and inducing cell cycle arrest.

Table 1: In Vitro Anti-proliferative Activity of this compound

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
MCF-7Breast Cancer0.4196
MDA-MB-231Breast Cancer0.0796
HepG2Liver Cancer1.4496
SNU423Liver Cancer0.2596
A549Lung Cancer0.2796
HCT116Colon Cancer0.1396
Data sourced from MedchemExpress product information.

Table 2: Cell Cycle Arrest Induced by this compound

Cell LineConcentration (µM)Exposure Time (h)Effect
Multiple Cancer Lines1 - 524 or 48G2/M Phase Arrest
Data sourced from MedchemExpress product information.

Table 3: Apoptosis Induction by this compound

Cell LineConcentration (µM)Exposure Time (h)Effect
SNU4230.5 - 124Induction of Apoptosis
Data sourced from MedchemExpress product information.

Affected Cellular Pathways and Processes

The primary perturbation caused by this compound—disruption of microtubule dynamics—initiates a signaling cascade affecting several key cellular pathways.

Cell Cycle Regulation

The inability to form a functional mitotic spindle due to tubulin depolymerization activates the Spindle Assembly Checkpoint (SAC). This complex signaling network prevents the cell from progressing into anaphase until all chromosomes are correctly attached to the spindle. Prolonged activation of the SAC due to persistent microtubule disruption leads to a sustained G2/M arrest.

Intrinsic Apoptosis Pathway

Sustained mitotic arrest is a potent trigger for the intrinsic, or mitochondrial, pathway of apoptosis. This process is governed by the Bcl-2 family of proteins. The arrest leads to an imbalance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. Pro-apoptotic proteins translocate to the mitochondria, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates effector caspases like caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates, including PARP.

While not definitively shown for this compound, some tubulin inhibitors can also influence the p53-independent accumulation of p21, which can contribute to G2/M arrest and, when localized to the cytoplasm, inhibit apoptosis.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Some studies have suggested a link between microtubule-targeting agents and the modulation of this pathway. For instance, the stability of microtubules can be influenced by Akt activity. While direct evidence for this compound is pending, it is plausible that the profound cytoskeletal alterations it induces could impact PI3K/Akt signaling, potentially creating a feedback loop that further promotes apoptosis.

Visualizations

Signaling Pathways

G Figure 1: Signaling Cascade Initiated by this compound cluster_drug Drug Action cluster_cellular Cellular Processes cluster_apoptosis Apoptosis Pathway cluster_pi3k Potential Crosstalk TI14 This compound Tubulin α/β-Tubulin Dimers TI14->Tubulin Binds to Colchicine Site MT Microtubule Polymerization Tubulin->MT Spindle Mitotic Spindle Formation MT->Spindle SAC Spindle Assembly Checkpoint Activation Spindle->SAC Disruption leads to G2M G2/M Arrest SAC->G2M Bcl2 Bax/Bak Activation Bcl-2/Bcl-xL Inhibition G2M->Bcl2 Prolonged arrest triggers PI3K PI3K/Akt Pathway G2M->PI3K Crosstalk? Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis (Substrate Cleavage, Cell Death) Casp3->Apoptosis PI3K->Apoptosis Modulation?

Caption: Signaling cascade initiated by this compound.

Experimental Workflows

G Figure 2: General Workflow for Assessing Cellular Effects cluster_setup Experimental Setup cluster_assays Cellular Assays cluster_analysis Data Analysis start Seed Cancer Cells (e.g., 96-well or 6-well plates) treat Treat with this compound (Dose-response & Time-course) start->treat viability Cell Viability (MTT/MTS Assay) treat->viability cycle Cell Cycle (PI Staining, Flow Cytometry) treat->cycle apoptosis Apoptosis (Annexin V/PI, Flow Cytometry) treat->apoptosis protein Protein Expression (Western Blot) treat->protein ic50 Calculate IC50 viability->ic50 dist Quantify Cell Cycle Distribution cycle->dist apop_quant Quantify Apoptotic Cell Population apoptosis->apop_quant protein_quant Analyze Protein Levels (e.g., Cleaved Caspase-3) protein->protein_quant

Caption: General workflow for assessing cellular effects.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of tubulin inhibitors.

Protocol 1: Cell Viability Assay (MTT/MTS Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cancer cell line of choice

  • 96-well cell culture plates

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight medium and add 100 µL of the diluted compound to the appropriate wells. Include a vehicle control (DMSO at the highest concentration used for the drug) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired duration (e.g., 48, 72, or 96 hours) at 37°C in a 5% CO2 humidified incubator.

  • Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) or MTS reagent to each well and incubate for an additional 1-4 hours until formazan crystals (for MTT) or a colored product (for MTS) is formed.

  • Solubilization (MTT only): Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the log of the inhibitor concentration to determine the IC50 value using non-linear regression.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To quantify the distribution of cells in different phases of the cell cycle after treatment.

Materials:

  • 6-well cell culture plates

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).

  • Harvesting: Harvest both floating and adherent cells. For adherent cells, trypsinize and combine them with the supernatant. Centrifuge the cell suspension.

  • Fixation: Wash the cell pellet with cold PBS. Resuspend the cells and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix overnight or for at least 2 hours at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the pellet in PI staining solution containing RNase A and incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. Use a linear scale for the DNA content channel.

  • Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 3: Apoptosis Analysis by Annexin V/PI Staining

Objective: To quantify the percentage of apoptotic and necrotic cells.

Materials:

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound as desired.

  • Harvesting: Collect both floating and adherent cells as described in the cell cycle protocol.

  • Washing: Wash the cells twice with cold PBS and then resuspend the pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples by flow cytometry within one hour.

  • Analysis: Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Protocol 4: In Vitro Tubulin Polymerization Assay

Objective: To directly measure the effect of this compound on the assembly of purified tubulin.

Materials:

  • Purified tubulin (e.g., bovine brain tubulin, >99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Guanosine-5′-triphosphate (GTP)

  • Glycerol

  • This compound

  • 96-well, clear bottom plate

  • Temperature-controlled spectrophotometer (plate reader)

Procedure:

  • Reagent Preparation: Prepare all reagents on ice. Reconstitute lyophilized tubulin in General Tubulin Buffer to the desired concentration (e.g., 3 mg/mL).

  • Reaction Setup: In a pre-warmed 96-well plate, set up the reaction mixture containing tubulin, GTP (1 mM final concentration), and glycerol in buffer. Add various concentrations of this compound or a vehicle control.

  • Initiation and Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance at 340 nm every 60 seconds for 60-90 minutes.

  • Analysis: Plot the absorbance versus time to generate polymerization curves. The rate of polymerization can be determined from the initial slope of the curve. Calculate the percentage of inhibition for each concentration relative to the vehicle control to determine the IC50 for polymerization inhibition.

Protocol 5: Western Blot Analysis of Apoptotic Markers

Objective: To detect changes in the expression and cleavage of key apoptotic proteins.

Materials:

  • Treated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Protein Extraction: After treatment, lyse cells in RIPA buffer. Quantify protein concentration using a BCA or Bradford assay.

  • Electrophoresis: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel and separate the proteins by size.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C, followed by washing with TBST. Then, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins. Look for an increase in cleaved (active) forms of caspase-3 and PARP, and changes in the ratio of pro- to anti-apoptotic Bcl-2 family proteins.

Conclusion

This compound is a microtubule-destabilizing agent that effectively inhibits cancer cell proliferation by inducing G2/M phase cell cycle arrest and subsequent apoptosis. Its mechanism is rooted in the disruption of fundamental microtubule dynamics, a validated and powerful strategy in cancer therapy. The protocols and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to understand and further investigate the cellular and molecular impacts of this and similar compounds. Future investigations into the potential interplay with other signaling pathways, such as PI3K/Akt, will be crucial for fully elucidating its mechanism of action and identifying potential combination therapy strategies.

References

Methodological & Application

Application Notes and Protocols for Tubulin Inhibitor 14 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the use of Tubulin inhibitor 14 in cell culture. This document is intended for professionals in research and drug development to facilitate their investigation of this compound's biological activities.

Introduction

This compound is a small molecule that functions as a potent inhibitor of tubulin polymerization.[1] By binding to the colchicine site on β-tubulin, it disrupts microtubule dynamics, which are crucial for several cellular processes, including mitosis, cell motility, and intracellular transport.[2] This disruption leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis, making it a compound of significant interest for cancer research and therapeutic development.[3][4] Additionally, this compound has been shown to possess anti-angiogenic and vascular-disrupting properties.[3]

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activities of this compound.

Table 1: In Vitro Inhibitory Activity

Target/ProcessIC50 ValueAssay Type
Tubulin Polymerization3.15 µMBiochemical Assay
NQO2 (Quinone Oxidoreductase 2)1.0 µMEnzymatic Assay

Data sourced from

Table 2: Anti-proliferative Activity (IC50) in Human Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)
MCF-7Breast0.41
MDA-MB-231Breast0.07
HepG2Liver1.44
SNU423Liver0.25
A549Lung0.27
HCT116Colon0.13

Cells were treated with this compound for 96 hours. Data sourced from

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound.

G cluster_cell Cancer Cell TI14 This compound Tubulin α/β-Tubulin Dimers TI14->Tubulin Binds to Colchicine Site on β-Tubulin Microtubules Microtubule Polymerization (Dynamic Instability) TI14->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Spindle Mitotic Spindle Formation Microtubules->Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC G2M G2/M Phase Arrest SAC->G2M Apoptosis Apoptosis G2M->Apoptosis G cluster_workflow Cell Viability Assay Workflow start Seed cells in a 96-well plate incubate1 Incubate for 24h (adhesion) start->incubate1 treat Treat with serial dilutions of This compound incubate1->treat incubate2 Incubate for 96h treat->incubate2 add_mts Add MTS reagent incubate2->add_mts incubate3 Incubate for 1-4h add_mts->incubate3 read Measure absorbance at 490 nm incubate3->read analyze Calculate IC50 value read->analyze G cluster_workflow Immunofluorescence Staining Workflow start Seed cells on coverslips incubate1 Incubate for 24h start->incubate1 treat Treat with Tubulin Inhibitor 14 incubate1->treat fix Fix with 4% PFA or cold methanol treat->fix permeabilize Permeabilize with 0.1% Triton X-100 fix->permeabilize block Block with 5% BSA permeabilize->block primary_ab Incubate with anti-α-tubulin primary antibody block->primary_ab secondary_ab Incubate with fluorescent secondary antibody primary_ab->secondary_ab counterstain Counterstain nuclei with DAPI secondary_ab->counterstain mount Mount coverslips counterstain->mount image Image with fluorescence microscope mount->image G cluster_workflow Cell Cycle Analysis Workflow start Seed cells in 6-well plates incubate1 Incubate for 24h start->incubate1 treat Treat with Tubulin Inhibitor 14 incubate1->treat harvest Harvest cells (trypsinization) treat->harvest fix Fix in cold 70% ethanol harvest->fix stain Stain with Propidium Iodide and RNase A fix->stain acquire Acquire data on flow cytometer stain->acquire analyze Analyze cell cycle distribution acquire->analyze

References

Application Notes and Protocols for Tubulin Inhibitor 14 in Tubulin Polymerization Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton, playing a vital role in cell division, intracellular transport, and the maintenance of cell shape.[1][2] Their dynamic instability, characterized by phases of polymerization and depolymerization, is fundamental to their cellular functions. Consequently, tubulin has emerged as a key target for cancer chemotherapy.[3] Tubulin inhibitors are broadly classified as either microtubule-stabilizing or -destabilizing agents.[3] Tubulin inhibitor 14 belongs to the latter category, functioning as a microtubule-destabilizing agent by binding to the colchicine site on tubulin.[1] This interaction prevents the polymerization of tubulin into microtubules, leading to the disruption of microtubule dynamics, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.

These application notes provide detailed protocols for utilizing this compound in in vitro tubulin polymerization assays, a fundamental method for characterizing the inhibitory activity of compounds on microtubule formation. Two common methods are described: a turbidity-based assay and a fluorescence-based assay.

Principle of the Tubulin Polymerization Assay

The in vitro tubulin polymerization assay monitors the conversion of soluble tubulin dimers into microtubule polymers. This process can be measured by monitoring the increase in light scattering (turbidity) or by using a fluorescent reporter that binds specifically to polymerized microtubules. The polymerization reaction typically follows a sigmoidal curve with three phases: a lag phase (nucleation), a growth phase (polymerization), and a plateau phase (steady state). By comparing the polymerization curves in the presence and absence of an inhibitor like this compound, one can quantify its effect on the rate and extent of microtubule assembly.

Data Presentation

The inhibitory effect of this compound on tubulin polymerization can be quantified by determining its IC50 value, which represents the concentration of the inhibitor required to reduce the maximum rate of polymerization (Vmax) by 50%. While a specific IC50 value for this compound from a single source is not explicitly available, the following table provides a representative example of how such data would be presented, based on typical results for potent colchicine-site inhibitors.

ParameterVehicle Control (DMSO)This compound (Example Conc. 1)This compound (Example Conc. 2)Nocodazole (Positive Control)
Vmax (mOD/min or RFU/min) 10.56.22.11.8
% Inhibition of Vmax 0%41%80%83%
IC50 (nM) N/A--~200

Note: The values presented are for illustrative purposes to demonstrate data structure and are representative of typical results for a potent tubulin polymerization inhibitor.

Experimental Protocols

Method 1: Turbidity-Based Tubulin Polymerization Assay

This assay measures the increase in absorbance at 340 nm due to light scattering by microtubules as they polymerize.

Materials:

  • Lyophilized tubulin protein (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • This compound

  • Positive control (e.g., Nocodazole or Colchicine)

  • Vehicle control (e.g., DMSO)

  • Pre-chilled 96-well, half-area, clear-bottom plates

  • Temperature-controlled spectrophotometer capable of kinetic reads at 340 nm

Protocol:

  • Reagent Preparation:

    • On ice, reconstitute lyophilized tubulin to a final concentration of 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol. Keep the tubulin solution on ice and use within one hour.

    • Prepare a stock solution of this compound in DMSO. From this stock, create a series of 10x working solutions at the desired final concentrations in General Tubulin Buffer. The final DMSO concentration in the assay should not exceed 1-2%.

    • Prepare 10x working solutions of the positive control (e.g., 100 µM Nocodazole for a final concentration of 10 µM) and vehicle control (DMSO in General Tubulin Buffer).

  • Assay Procedure:

    • Pre-warm the spectrophotometer to 37°C.

    • On ice, add 10 µL of the 10x working solutions of this compound, positive control, or vehicle control to the appropriate wells of the pre-chilled 96-well plate.

    • To initiate polymerization, add 90 µL of the cold tubulin solution to each well.

    • Immediately place the plate in the 37°C spectrophotometer.

  • Data Acquisition:

    • Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance (OD340) versus time for each concentration of this compound and the controls.

    • Determine the maximum rate of polymerization (Vmax) by calculating the steepest slope of the linear portion of the polymerization curve.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Method 2: Fluorescence-Based Tubulin Polymerization Assay

This method utilizes a fluorescent reporter, such as DAPI (4',6-diamidino-2-phenylindole), which exhibits increased fluorescence upon binding to polymerized microtubules.

Materials:

  • All materials from the turbidity-based assay.

  • DAPI solution (e.g., 1 mM in DMSO).

  • Pre-chilled 96-well, black, opaque plates.

  • Temperature-controlled fluorescence plate reader with excitation at ~360 nm and emission at ~450 nm.

Protocol:

  • Reagent Preparation:

    • Follow the same reagent preparation steps as the turbidity-based assay.

    • When preparing the tubulin solution, add DAPI to a final concentration of 10 µM.

  • Assay Procedure:

    • The assay procedure is identical to the turbidity-based assay, using a black 96-well plate.

  • Data Acquisition:

    • Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) every 60 seconds for 60 minutes at 37°C.

  • Data Analysis:

    • The data analysis is analogous to the turbidity-based assay, using fluorescence intensity instead of absorbance to determine Vmax and calculate the IC50.

Visualizations

Experimental Workflow

G cluster_prep Reagent Preparation (On Ice) cluster_assay Assay Assembly (96-Well Plate) cluster_read Data Acquisition (37°C) cluster_analysis Data Analysis tubulin_prep Prepare Tubulin Solution (Tubulin, Buffer, GTP, Glycerol) add_tubulin Add 90 µL of Tubulin Solution to Initiate tubulin_prep->add_tubulin inhibitor_prep Prepare 10x Inhibitor Dilutions (this compound, Controls) add_inhibitor Add 10 µL of 10x Inhibitor/ Controls to Wells inhibitor_prep->add_inhibitor add_inhibitor->add_tubulin read_plate Kinetic Read in Plate Reader (OD340 or Fluorescence) add_tubulin->read_plate plot_curves Plot Polymerization Curves read_plate->plot_curves calc_vmax Calculate Vmax plot_curves->calc_vmax calc_ic50 Determine IC50 calc_vmax->calc_ic50

Caption: Workflow for the in vitro tubulin polymerization assay.

Signaling Pathway of Microtubule Disruption-Induced Apoptosis

G inhibitor This compound tubulin α/β-Tubulin Dimers inhibitor->tubulin Binds to Colchicine Site microtubules Microtubule Polymerization tubulin->microtubules Inhibition dynamics Disrupted Microtubule Dynamics microtubules->dynamics Leads to spindle Mitotic Spindle Disruption dynamics->spindle sac Spindle Assembly Checkpoint Activation spindle->sac arrest G2/M Phase Arrest sac->arrest apoptosis Apoptosis arrest->apoptosis

References

Application Notes and Protocols for Tubulin Inhibitors in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols provide a comprehensive overview of in vivo studies using various tubulin inhibitors in mouse models. Specific data for a compound designated as "Tubulin inhibitor 14" was not publicly available. Therefore, the information presented is an amalgamation of preclinical data from several distinct tubulin-targeting agents to serve as a representative guide for researchers.

Introduction

Tubulin inhibitors are a major class of cytotoxic agents used in cancer chemotherapy. They interfere with the dynamics of microtubule polymerization and depolymerization, which are critical for cell division, intracellular transport, and maintenance of cell structure.[1][2][3] This disruption of microtubule function leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[1][2] These agents are broadly classified as microtubule-stabilizing or destabilizing agents. Many tubulin inhibitors, including those that bind to the colchicine site, have demonstrated significant anti-tumor efficacy in preclinical in vivo models.

These notes provide detailed protocols and summarized dosage information from various preclinical studies on tubulin inhibitors in mouse models to guide the design of future in vivo experiments.

Data Presentation: In Vivo Dosages of Various Tubulin Inhibitors

The following table summarizes the in vivo administration and efficacy data for several novel tubulin inhibitors in different mouse cancer models.

Compound Name/IdentifierMouse ModelCancer Cell LineDosageAdministration RouteTreatment ScheduleEfficacy (Tumor Growth Inhibition - TGI)Reference
Pyrimidine Derivative [I]B16-F10 melanoma mouse modelB16-F1015 mg/kgNot SpecifiedNot Specified57.94%
Pyrimidine Derivative [I]B16-F10 melanoma mouse modelB16-F1030 mg/kgNot SpecifiedNot Specified79.60%
G13MDA-MB-231 xenograft nude miceMDA-MB-23130 mg/kgIntraperitoneal (i.p.)Once every three days38.2%
BNC105C57/BL6 miceMC38 (colorectal)10 mg/kgIntravenous (i.v.)Day 1, 8, and 1540% (monotherapy)
BNC105Balb/c miceCT26 (colorectal)10 mg/kgIntravenous (i.v.)Day 1 and 827% (monotherapy)

Signaling Pathway

Tubulin inhibitors exert their anticancer effects primarily by disrupting microtubule dynamics, which triggers a cascade of cellular events leading to apoptosis. The diagram below illustrates this generalized signaling pathway.

Tubulin_Inhibitor_Pathway cluster_0 Cellular Effects Tubulin_Inhibitor Tubulin Inhibitor Tubulin α/β-Tubulin Dimers Tubulin_Inhibitor->Tubulin Binds to Colchicine Site Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle Disrupts G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Mechanism of action for a tubulin inhibitor.

Experimental Protocols

In Vivo Tumor Xenograft Efficacy Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of a tubulin inhibitor in a subcutaneous xenograft mouse model.

1. Animal Models and Housing:

  • Use immunodeficient mice (e.g., BALB/c nude or NOD-SCID), 6-8 weeks old.
  • House animals in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle.
  • Provide ad libitum access to sterile food and water.
  • Allow a one-week acclimatization period before the start of the experiment.

2. Tumor Cell Culture and Implantation:

  • Culture human cancer cells (e.g., MDA-MB-231, HCT116) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
  • Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free medium or PBS.
  • Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL into the right flank of each mouse.

3. Drug Formulation and Administration:

  • Formulation: The method of formulation will depend on the solubility of the specific tubulin inhibitor. A common formulation involves dissolving the compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Another option for some compounds is a suspension in corn oil.
  • Administration: Administer the tubulin inhibitor and vehicle control via the desired route (e.g., intraperitoneal injection, intravenous injection, or oral gavage) based on prior pharmacokinetic studies or literature on similar compounds.

4. Study Design and Monitoring:

  • Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups (n=5-10 mice per group).
  • Measure tumor dimensions with calipers at least twice a week and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
  • Record the body weight of each animal at the same time as tumor measurements to monitor for toxicity.
  • Administer the treatment according to the predetermined schedule (e.g., daily, every other day, or weekly).
  • Euthanize animals if the tumor volume exceeds a predetermined size (e.g., 2000 mm³), if there is significant weight loss (>20%), or if other signs of distress are observed, in accordance with institutional animal care and use committee (IACUC) guidelines.

5. Data Analysis:

  • Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.
  • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences between treatment and control groups.

Experimental Workflow

The following diagram outlines the typical workflow for an in vivo efficacy study of a tubulin inhibitor.

InVivo_Workflow Start Start: Acclimatize Mice Cell_Culture Tumor Cell Culture and Preparation Start->Cell_Culture Implantation Subcutaneous Tumor Cell Implantation Cell_Culture->Implantation Tumor_Growth Monitor Tumor Growth to ~100-150 mm³ Implantation->Tumor_Growth Randomization Randomize Mice into Control & Treatment Groups Tumor_Growth->Randomization Treatment Administer Vehicle or Tubulin Inhibitor Randomization->Treatment Monitoring Measure Tumor Volume & Body Weight Regularly Treatment->Monitoring Endpoint Reach Study Endpoint (e.g., Tumor Size, Time) Monitoring->Endpoint Analysis Euthanize, Collect Tissues, & Analyze Data Endpoint->Analysis End End Analysis->End

Caption: Workflow for a mouse xenograft study.

References

Application Notes and Protocols: Measuring Tubulin Polymerization in Response to Tubulin Inhibitor 14 via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape.[1] The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is essential for their cellular functions. Consequently, tubulin is a key target for anticancer drug development.[2] Tubulin inhibitors are broadly classified as either microtubule-stabilizing or -destabilizing agents.[2][3] Tubulin inhibitor 14 is a microtubule-destabilizing agent that exerts its effect by binding to the colchicine binding site on tubulin, thereby preventing its polymerization into microtubules.[4] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis, making it a compound of interest in cancer research.

This document provides a detailed protocol for assessing the effect of this compound on tubulin polymerization within a cellular context using a Western blot-based assay. This method involves the fractionation of cells into soluble (unpolymerized) and polymerized tubulin pools, followed by the semi-quantitative analysis of tubulin in each fraction by Western blotting.

Principle of the Assay

The protocol is based on the differential solubility of monomeric tubulin versus polymerized microtubules. Cells are lysed in a hypotonic buffer that preserves the integrity of microtubules while solubilizing unpolymerized tubulin dimers. Through centrifugation, the polymerized microtubules are separated as a pellet from the soluble, unpolymerized tubulin in the supernatant. The amount of tubulin in each fraction is then quantified by Western blot analysis using an antibody specific for α- or β-tubulin. Treatment with a microtubule-destabilizing agent like this compound is expected to increase the amount of soluble tubulin and decrease the amount of polymerized tubulin.

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Plate the desired cancer cell line (e.g., MDA-MB-231) in appropriate cell culture dishes and grow to 70-80% confluency.

  • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) in your experimental design.

  • Cell Treatment: Aspirate the culture medium and replace it with the medium containing various concentrations of this compound or the vehicle control. Incubate the cells for a predetermined period (e.g., 12 hours) at 37°C in a humidified incubator with 5% CO2.

Fractionation of Soluble and Polymerized Tubulin

This protocol is adapted from established methods for separating soluble and polymerized tubulin fractions.

  • Cell Lysis:

    • Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.

    • Aspirate the PBS and add ice-cold hypotonic lysis buffer (see table below for composition) to the dish (e.g., 0.5 mL for a 60 mm dish).

    • Scrape the adherent cells from the dish using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Maintain constant agitation for 30 minutes at 4°C.

  • Separation of Fractions:

    • Centrifuge the cell lysate at high speed (e.g., 16,000 x g) for 20 minutes at 4°C.

    • Carefully collect the supernatant, which contains the soluble (unpolymerized) tubulin fraction, and transfer it to a new pre-chilled tube.

    • The pellet contains the polymerized tubulin fraction.

  • Pellet Solubilization:

    • Wash the pellet once with ice-cold hypotonic lysis buffer to remove any remaining soluble proteins.

    • Resuspend the pellet in a strong lysis buffer, such as RIPA buffer (see table below), containing a DNase to break down nucleic acids. The volume should be equal to the supernatant volume to allow for direct comparison.

    • Incubate on ice for 30 minutes with periodic vortexing to ensure complete solubilization.

Protein Quantification
  • Determine the protein concentration of both the soluble and polymerized fractions using a standard protein assay, such as the BCA assay. This is crucial for ensuring equal loading of protein for the Western blot analysis.

Western Blot Analysis
  • Sample Preparation:

    • Based on the protein concentration, take an equal amount of protein from each sample (e.g., 10-25 µg) and add an appropriate volume of Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE:

    • Load the denatured protein samples onto a polyacrylamide gel (e.g., 10% or 12%).

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • After transfer, you can stain the membrane with Ponceau S to visualize the protein bands and confirm a successful transfer.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for α-tubulin or β-tubulin (see table below for recommended dilutions) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody (see table below) for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

    • Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ). The intensity of the tubulin band in each fraction can be normalized to a loading control. For this specific assay, the percentage of polymerized tubulin can be calculated as a ratio of the polymerized tubulin signal to the total tubulin signal (sum of soluble and polymerized).

Data Presentation

ParameterRecommended Conditions
Cell Line MDA-MB-231 (or other relevant cancer cell line)
This compound Conc. 0, 10, 50, 100, 500 nM (example range)
Incubation Time 12 hours
Protein Loading per Lane 10-25 µg
Primary Antibody Anti-α-Tubulin or Anti-β-Tubulin
Primary Antibody Dilution 1:1000 - 1:5000 (optimize for your antibody)
Secondary Antibody HRP-conjugated anti-mouse or anti-rabbit IgG
Secondary Antibody Dilution 1:5000 - 1:10000 (optimize for your antibody)
BufferComposition
Hypotonic Lysis Buffer 20 mM Tris-HCl (pH 6.8), 1 mM MgCl2, 2 mM EGTA, 0.5% NP-40, Protease Inhibitor Cocktail
RIPA Buffer 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, Protease Inhibitor Cocktail
TBST Tris-Buffered Saline with 0.1% Tween-20
Blocking Buffer 5% non-fat dry milk or 5% BSA in TBST

Visualizations

experimental_workflow cluster_cell_prep Cell Preparation and Treatment cluster_fractionation Tubulin Fractionation cluster_western_blot Western Blot Analysis cluster_analysis Data Analysis cell_culture Cell Seeding and Growth treatment Treatment with this compound cell_culture->treatment lysis Cell Lysis in Hypotonic Buffer treatment->lysis centrifugation High-Speed Centrifugation lysis->centrifugation supernatant Soluble Fraction (Unpolymerized Tubulin) centrifugation->supernatant pellet Polymerized Fraction (Microtubules) centrifugation->pellet protein_quant Protein Quantification (BCA Assay) supernatant->protein_quant pellet->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer immunoblot Immunoblotting with Tubulin Antibody transfer->immunoblot detection Chemiluminescent Detection immunoblot->detection densitometry Densitometry Analysis detection->densitometry quantification Quantification of Polymerized vs. Soluble Tubulin densitometry->quantification

Caption: Experimental workflow for measuring tubulin polymerization.

signaling_pathway cluster_tubulin_dynamics Microtubule Dynamics cluster_inhibitor_action Inhibitor Mechanism cluster_outcome Cellular Outcome tubulin_dimers α/β-Tubulin Dimers (Soluble) microtubules Microtubules (Polymerized) tubulin_dimers->microtubules Polymerization inhibitor This compound microtubules->tubulin_dimers Depolymerization destabilization Microtubule Destabilization inhibitor->tubulin_dimers inhibitor->microtubules Inhibits Polymerization cell_cycle_arrest G2/M Cell Cycle Arrest destabilization->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Mechanism of this compound.

References

Application Notes and Protocols for Immunofluorescence Staining of Microtubules after Tubulin Inhibitor 14 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulin inhibitor 14, also known as Compound 20a, is a potent microtubule-destabilizing agent with significant potential in cancer research and drug development. This compound functions by inhibiting tubulin polymerization, leading to a disruption of the microtubule network, cell cycle arrest at the G2/M phase, and the induction of apoptosis.[1] Its mechanism of action involves binding to the colchicine site on β-tubulin, thereby preventing the assembly of microtubules.[2] These application notes provide a detailed guide for visualizing and quantifying the effects of this compound on cellular microtubules using immunofluorescence microscopy.

Mechanism of Action

This compound exerts its cytotoxic effects by interfering with the dynamic instability of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. By binding to the colchicine site on tubulin, it prevents the polymerization of tubulin dimers into microtubules.[2] This disruption of microtubule dynamics leads to the disassembly of the mitotic spindle, a critical apparatus for chromosome segregation during mitosis. Consequently, the cell cycle is arrested in the G2/M phase, which ultimately triggers the intrinsic apoptotic pathway.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound. This information is crucial for designing experiments to investigate its effects on microtubule dynamics and cellular viability.

ParameterValueCell Line/SystemReference
IC50 for Tubulin Polymerization 3.15 µMIn vitro[4]
IC50 for NQO2 Inhibition 1.0 µMIn vitro

Template for Experimental Data:

This table can be used to record quantitative data obtained from immunofluorescence imaging of cells treated with this compound.

Treatment GroupMicrotubule Density (% of Control)Average Microtubule Length (µm)Percentage of Cells in G2/M PhaseApoptotic Index (%)
Vehicle Control (e.g., DMSO)100%User-definedUser-definedUser-defined
This compound (Concentration 1)
This compound (Concentration 2)
This compound (Concentration 3)
Positive Control (e.g., Colchicine)

Signaling Pathway

The signaling pathway initiated by this compound, as a colchicine-site binding agent, culminates in apoptosis. The disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest. This arrest can subsequently trigger the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and caspase-3, and the cleavage of PARP.

G cluster_0 Cellular Effects of this compound Tubulin_Inhibitor_14 This compound Tubulin_Polymerization Tubulin Polymerization Tubulin_Inhibitor_14->Tubulin_Polymerization Inhibits Microtubule_Disruption Microtubule Disruption Mitotic_Spindle_Defects Mitotic Spindle Defects Microtubule_Disruption->Mitotic_Spindle_Defects G2M_Arrest G2/M Phase Arrest Mitotic_Spindle_Defects->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Signaling pathway of this compound.

Experimental Protocols

This section provides a detailed protocol for the immunofluorescence staining of microtubules in cultured mammalian cells following treatment with this compound.

Materials and Reagents
  • Mammalian cell line of choice (e.g., HeLa, A549, MCF-7)

  • Sterile glass coverslips

  • Petri dishes or multi-well plates

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Positive control (e.g., Colchicine)

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% Bovine Serum Albumin in PBST)

  • Primary antibody against α-tubulin (or β-tubulin)

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Nail polish

Experimental Workflow

G Cell_Seeding 1. Cell Seeding Seed cells on coverslips Drug_Treatment 2. Drug Treatment Incubate with this compound Cell_Seeding->Drug_Treatment Fixation 3. Fixation (e.g., 4% PFA) Drug_Treatment->Fixation Permeabilization 4. Permeabilization (e.g., 0.1% Triton X-100) Fixation->Permeabilization Blocking 5. Blocking (e.g., 1% BSA) Permeabilization->Blocking Primary_Antibody 6. Primary Antibody Incubation (anti-tubulin) Blocking->Primary_Antibody Secondary_Antibody 7. Secondary Antibody Incubation (fluorescently labeled) Primary_Antibody->Secondary_Antibody Counterstaining 8. Counterstaining (e.g., DAPI) Secondary_Antibody->Counterstaining Mounting 9. Mounting Mount coverslips on slides Counterstaining->Mounting Imaging 10. Imaging & Analysis Fluorescence Microscopy Mounting->Imaging

Caption: Immunofluorescence staining workflow.

Step-by-Step Procedure
  • Cell Seeding:

    • Place sterile glass coverslips into the wells of a multi-well plate.

    • Seed your chosen mammalian cells onto the coverslips at a density that will result in 50-70% confluency at the time of treatment.

    • Incubate the cells in a humidified incubator at 37°C with 5% CO2 to allow for adherence and growth.

  • Drug Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM).

    • Include a vehicle control (DMSO at the same final concentration as the highest inhibitor concentration) and a positive control (e.g., colchicine at a known effective concentration).

    • Remove the old medium from the cells and replace it with the medium containing this compound or controls.

    • Incubate the cells for the desired time period (e.g., 4, 8, 16, or 24 hours).

  • Fixation:

    • Gently wash the cells three times with pre-warmed PBS.

    • Fix the cells using one of the following methods:

      • Paraformaldehyde (PFA) Fixation: Incubate with 4% PFA in PBS for 10-15 minutes at room temperature. This method preserves overall cell morphology well.

      • Methanol Fixation: Incubate with ice-cold methanol for 5-10 minutes at -20°C. This can sometimes enhance the visualization of microtubules.

    • Wash the cells three times with PBS.

  • Permeabilization (if using PFA fixation):

    • Incubate the cells with permeabilization buffer (0.1% Triton X-100 in PBS) for 10 minutes at room temperature. This allows antibodies to access intracellular structures.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with blocking buffer (1% BSA in PBST) for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-tubulin antibody in the blocking buffer according to the manufacturer's recommendations.

    • Incubate the coverslips with the diluted primary antibody solution in a humidified chamber overnight at 4°C or for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the coverslips three times with PBST for 5 minutes each.

    • Dilute the fluorescently labeled secondary antibody in the blocking buffer.

    • Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature in a dark, humidified chamber.

  • Counterstaining:

    • Wash the coverslips three times with PBST for 5 minutes each.

    • Incubate the coverslips with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.

    • Wash the coverslips twice with PBS.

  • Mounting:

    • Briefly rinse the coverslips in distilled water.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Seal the edges of the coverslips with nail polish and allow them to dry.

  • Imaging and Analysis:

    • Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.

    • Capture images of control and treated cells under identical imaging conditions (e.g., exposure time, laser power, gain).

    • Perform quantitative analysis on the acquired images using software such as ImageJ/Fiji. Parameters to quantify can include:

      • Microtubule Density: Measure the percentage of the cytoplasmic area occupied by microtubules.

      • Microtubule Length and Straightness: Trace individual microtubules to measure their length and tortuosity.

      • Fluorescence Intensity: Measure the average fluorescence intensity of the tubulin staining.

Expected Results

Treatment of cells with this compound is expected to cause a dose- and time-dependent disruption of the microtubule network. In immunofluorescence images, this will manifest as:

  • A decrease in the density and length of microtubule filaments.

  • A more diffuse cytoplasmic staining of tubulin, as the equilibrium shifts from polymerized microtubules to soluble tubulin dimers.

  • An increase in the percentage of cells arrested in the G2/M phase of the cell cycle, often characterized by condensed chromosomes.

  • An increase in markers of apoptosis, such as condensed and fragmented nuclei.

By following these protocols, researchers can effectively visualize and quantify the impact of this compound on the microtubule cytoskeleton, providing valuable insights into its mechanism of action and its potential as a therapeutic agent.

References

Cell Cycle Analysis of Cancer Cells Treated with Tubulin Inhibitor 14: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulin inhibitors are a significant class of cytotoxic agents used in cancer therapy.[1] They function by disrupting the dynamics of microtubules, which are crucial for various cellular processes, most notably the formation of the mitotic spindle during cell division.[1][2] This disruption leads to an arrest of the cell cycle, typically at the G2/M phase, and can subsequently induce apoptosis (programmed cell death).[2][3]

This document provides detailed application notes and protocols for the analysis of cancer cells treated with Tubulin inhibitor 14 , a representative microtubule-destabilizing agent. The methodologies described herein are designed to characterize the inhibitor's effects on cell viability, cell cycle progression, and microtubule integrity.

Note: "this compound" is a hypothetical compound used for illustrative purposes in this document. The described protocols and expected results are based on the known activities of well-characterized tubulin-destabilizing agents.

Mechanism of Action

This compound is a small molecule compound that binds to β-tubulin, a subunit of the tubulin heterodimer. This binding event inhibits the polymerization of tubulin into microtubules. The lack of proper microtubule formation disrupts the mitotic spindle, a critical structure for the segregation of chromosomes during mitosis. Consequently, the cell cycle is arrested at the G2/M checkpoint, preventing cell division and ultimately leading to apoptotic cell death in rapidly proliferating cancer cells.

cluster_0 Mechanism of this compound Tubulin_Inhibitor_14 This compound Beta_Tubulin β-Tubulin Tubulin_Inhibitor_14->Beta_Tubulin Binds to Tubulin_Polymerization Tubulin Polymerization Beta_Tubulin->Tubulin_Polymerization Inhibits Microtubule_Formation Microtubule Formation Tubulin_Polymerization->Microtubule_Formation Mitotic_Spindle Mitotic Spindle Disruption Microtubule_Formation->Mitotic_Spindle Disrupts G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Mechanism of action for this compound.

Data Presentation

The following tables summarize the expected quantitative data from in vitro characterization of this compound.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineIC50 (nM) after 48h Treatment
HeLa (Cervical Cancer)25
MCF-7 (Breast Cancer)40
A549 (Lung Cancer)35
HCT116 (Colon Cancer)30

Table 2: Cell Cycle Distribution of HeLa Cells Treated with this compound for 24 hours

Treatment Concentration (nM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Vehicle Control)552520
10452035
25301555
50151075

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549, HCT116)

  • 96-well cell culture plates

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO at the same final concentration as the highest inhibitor concentration).

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle after treatment with this compound.

cluster_1 Cell Cycle Analysis Workflow Cell_Seeding Seed Cancer Cells Treatment Treat with this compound Cell_Seeding->Treatment Harvest Harvest and Wash Cells Treatment->Harvest Fixation Fix with Cold 70% Ethanol Harvest->Fixation Staining Stain with Propidium Iodide & RNase A Fixation->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry Data_Analysis Quantify Cell Cycle Phases Flow_Cytometry->Data_Analysis

Workflow for cell cycle analysis using flow cytometry.

Materials:

  • Cancer cells treated with this compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0, 10, 25, 50 nM) for 24 hours.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 500 µL of cold PBS.

  • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells at 300 x g for 10 minutes and discard the ethanol.

  • Wash the cells with PBS and centrifuge again.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer. The data can be analyzed using software such as ModFit LT or FlowJo to determine the percentage of cells in G0/G1, S, and G2/M phases.

Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of microtubule disruption in cells treated with this compound.

Materials:

  • Cancer cells grown on glass coverslips

  • This compound

  • PBS

  • Fixation solution (e.g., ice-cold methanol or 4% paraformaldehyde)

  • Permeabilization buffer (0.1% Triton X-100 in PBS, if using paraformaldehyde fixation)

  • Blocking buffer (1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-FITC)

  • DAPI solution (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with this compound at the desired concentrations for the appropriate time (e.g., 24 hours).

  • Wash the cells with PBS.

  • Fix the cells with ice-cold methanol for 10 minutes at -20°C.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

  • Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI solution for 5 minutes.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the cells using a fluorescence microscope.

Western Blotting for Cell Cycle Regulatory Proteins

This protocol is used to detect changes in the expression levels of key proteins that regulate the G2/M transition, such as Cyclin B1 and CDK1.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-Cyclin B1, rabbit anti-CDK1, mouse anti-β-actin)

  • HRP-conjugated secondary antibodies (e.g., goat anti-rabbit IgG-HRP, goat anti-mouse IgG-HRP)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound as described for the cell cycle analysis.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. β-actin is used as a loading control to normalize protein expression levels.

Signaling Pathway

Treatment with this compound leads to the disruption of microtubules, which activates the spindle assembly checkpoint (SAC). This checkpoint ensures that all chromosomes are properly attached to the mitotic spindle before the cell enters anaphase. Prolonged activation of the SAC due to microtubule disruption prevents the activation of the Anaphase-Promoting Complex/Cyclosome (APC/C), leading to the accumulation of Cyclin B1. High levels of the Cyclin B1/CDK1 complex maintain the cell in a mitotic-arrested state, which can ultimately trigger apoptosis.

cluster_2 G2/M Arrest Signaling Pathway Tubulin_Inhibitor This compound Microtubule_Disruption Microtubule Disruption Tubulin_Inhibitor->Microtubule_Disruption SAC_Activation Spindle Assembly Checkpoint (SAC) Activation Microtubule_Disruption->SAC_Activation APC_C_Inhibition APC/C Inhibition SAC_Activation->APC_C_Inhibition Cyclin_B1_Accumulation Cyclin B1 Accumulation APC_C_Inhibition->Cyclin_B1_Accumulation CDK1_Activity High Cyclin B1/CDK1 Activity Cyclin_B1_Accumulation->CDK1_Activity Mitotic_Arrest Mitotic Arrest CDK1_Activity->Mitotic_Arrest Apoptosis_Induction Apoptosis Mitotic_Arrest->Apoptosis_Induction

Signaling pathway leading to G2/M arrest.

References

Application Notes and Protocols for High-Throughput Screening of Novel Tubulin Inhibitors Based on Tubulin Inhibitor 14

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulin, a critical component of the cytoskeleton, plays a fundamental role in essential cellular functions, including cell division, intracellular transport, and the maintenance of cell shape.[1] The dynamic polymerization and depolymerization of tubulin into microtubules is a key process, particularly during mitosis.[2] Consequently, tubulin has emerged as a validated and highly attractive target for the development of anticancer therapeutics.[3][4] Tubulin inhibitors disrupt microtubule dynamics, leading to mitotic arrest and subsequent programmed cell death (apoptosis) in rapidly dividing cancer cells.[1] These inhibitors are broadly classified as either microtubule-stabilizing or -destabilizing agents.

"Tubulin inhibitor 14" is a small molecule that functions as a microtubule-destabilizing agent by binding to the colchicine binding site on tubulin. This interaction prevents the polymerization of tubulin into microtubules, ultimately inducing cell cycle arrest at the G2/M phase and triggering apoptosis. This document provides a comprehensive guide for a high-throughput screening (HTS) campaign to identify novel tubulin inhibitors with mechanisms of action similar to or divergent from this compound. Detailed protocols for primary biochemical screens, secondary cell-based assays, and tertiary mechanistic studies are provided, along with data presentation guidelines and visual workflows.

Mechanism of Action of Tubulin Inhibitors

Tubulin inhibitors interfere with the dynamic instability of microtubules, a process essential for the formation and function of the mitotic spindle during cell division.

  • Microtubule-Destabilizing Agents: This class of inhibitors, which includes compounds that bind to the colchicine and vinca alkaloid sites, prevents the polymerization of tubulin dimers into microtubules. This leads to a net depolymerization of microtubules, disruption of the mitotic spindle, and subsequent cell cycle arrest in the G2/M phase.

  • Microtubule-Stabilizing Agents: In contrast, agents like paclitaxel bind to and stabilize microtubules, preventing their depolymerization. This suppression of microtubule dynamics also leads to mitotic arrest and apoptosis.

The disruption of microtubule function activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism. Prolonged activation of this checkpoint due to improper spindle formation ultimately triggers the apoptotic cascade, leading to the selective elimination of rapidly dividing cancer cells.

cluster_0 Cellular Impact of Tubulin Destabilization Tubulin α/β-Tubulin Heterodimers Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization MitoticSpindle Mitotic Spindle Disruption Microtubules->MitoticSpindle Leads to Inhibitor This compound (Colchicine Site Binder) Inhibitor->Tubulin Inhibits Polymerization CellCycleArrest G2/M Phase Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Signaling pathway of tubulin polymerization inhibitors.

High-Throughput Screening Workflow

A tiered approach is recommended for an efficient HTS campaign, starting with a broad primary screen to identify initial hits, followed by more detailed secondary and tertiary assays to confirm activity and elucidate the mechanism of action.

cluster_0 High-Throughput Screening Workflow PrimaryScreen Primary Screen: In Vitro Tubulin Polymerization Assay HitIdentification Hit Identification PrimaryScreen->HitIdentification SecondaryScreen Secondary Screen: Cell-Based Assays (Viability, Proliferation) HitIdentification->SecondaryScreen Active Compounds HitConfirmation Hit Confirmation & Potency SecondaryScreen->HitConfirmation TertiaryScreen Tertiary Screen: Mechanistic Assays (Cell Cycle, High-Content Imaging) HitConfirmation->TertiaryScreen Confirmed Hits LeadIdentification Lead Candidate Identification TertiaryScreen->LeadIdentification

Caption: Tiered high-throughput screening workflow.

Data Presentation

The following tables provide a template for summarizing quantitative data from the described experimental protocols.

Table 1: In Vitro Tubulin Polymerization Inhibition

CompoundAssay TypeIC₅₀ (µM)% Inhibition at 10 µM
This compound Fluorescence0.8 ± 0.192 ± 4
Nocodazole (Control)Fluorescence0.5 ± 0.195 ± 3
Compound XFluorescence1.2 ± 0.288 ± 5
Compound YFluorescence> 1015 ± 3

Table 2: Cell-Based Assay Results

CompoundCell LineCytotoxicity (IC₅₀, µM)Anti-proliferative (GI₅₀, µM)
This compound HeLa0.05 ± 0.010.02 ± 0.005
Paclitaxel (Control)HeLa0.01 ± 0.0030.005 ± 0.001
Compound XHeLa0.12 ± 0.030.08 ± 0.01
Compound YHeLa> 50> 50

Table 3: Cell Cycle Analysis in HeLa Cells (24-hour treatment)

Compound (Concentration)% Cells in G0/G1% Cells in S% Cells in G2/M% Sub-G1 (Apoptosis)
Vehicle (DMSO)55 ± 425 ± 320 ± 2< 2
This compound (100 nM) 10 ± 25 ± 180 ± 55 ± 1
Nocodazole (100 nM)12 ± 36 ± 278 ± 64 ± 1
Compound X (200 nM)15 ± 28 ± 172 ± 45 ± 2

Experimental Protocols

Primary Screen: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of compounds on the polymerization of purified tubulin in vitro by monitoring the increase in fluorescence of a reporter dye that incorporates into microtubules as they form.

Materials:

  • Lyophilized tubulin protein (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) with fluorescent reporter

  • GTP solution (10 mM)

  • Glycerol (for enhancing polymerization)

  • Test compounds and this compound (dissolved in DMSO)

  • Positive control: Nocodazole

  • Negative control: DMSO

  • Pre-chilled 96- or 384-well black plates

  • Temperature-controlled fluorescence plate reader

Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 2-4 mg/mL. Keep on ice.

    • Prepare a 2X tubulin solution containing GTP and glycerol in General Tubulin Buffer.

    • Prepare serial dilutions of test compounds, this compound, and controls in General Tubulin Buffer.

  • Assay Procedure:

    • Pre-warm the plate reader to 37°C.

    • Add 10 µL of compound dilutions to the wells of the pre-chilled plate.

    • Initiate the polymerization reaction by adding 90 µL of the 2X tubulin solution to each well.

    • Immediately place the plate in the pre-warmed plate reader.

    • Measure fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every 60 seconds for 60 minutes.

  • Data Analysis:

    • The rate of polymerization (Vmax) is determined from the steepest slope of the polymerization curve.

    • The extent of polymerization is represented by the plateau phase.

    • Inhibition is observed as a dose-dependent decrease in both the Vmax and the final fluorescence intensity compared to the vehicle control.

    • Calculate the IC₅₀ value, the concentration of an inhibitor that reduces the Vmax by 50%, by fitting the data to a dose-response curve.

Secondary Screen: Cell Viability and Proliferation Assays

a) Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This assay determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa)

  • Complete cell culture medium

  • Test compounds and controls

  • CellTiter-Glo® Reagent

  • Opaque-walled 96- or 384-well plates

  • Luminometer

Protocol:

  • Cell Seeding:

    • Seed cells into an opaque-walled multiwell plate at a density of 2,000-5,000 cells per well in 80 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of test compounds and controls.

    • Add 20 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) wells.

    • Incubate for 48-72 hours.

  • Assay Procedure:

    • Equilibrate the plate and CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the number of viable cells.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (concentration that inhibits cell viability by 50%) from a dose-response curve.

b) Anti-proliferative Assay (MTT Assay)

The MTT assay measures the metabolic activity of cells, which is an indicator of cell proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds and controls

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS)

  • Clear 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Viability Assay protocol.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of proliferation relative to the vehicle control.

    • Determine the GI₅₀ value (concentration that inhibits cell growth by 50%) from a dose-response curve.

Tertiary Screen: Mechanistic Assays

a) Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and the detection of an apoptotic sub-G1 peak using propidium iodide (PI) staining.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds and controls

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (for fixation)

  • Propidium iodide (PI) staining solution with RNase A

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting:

    • Seed cells and treat with compounds for 18-24 hours.

    • Harvest both adherent and floating cells.

  • Fixation:

    • Wash cells with cold PBS.

    • Resuspend the cell pellet in a small volume of cold PBS.

    • While gently vortexing, add cold 70% ethanol dropwise.

    • Incubate on ice for at least 30 minutes.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Acquire data for at least 10,000-20,000 events per sample.

  • Data Analysis:

    • Generate a histogram of PI fluorescence intensity.

    • Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases, as well as the sub-G1 population.

b) High-Content Imaging of Microtubule Morphology

This assay visualizes the effects of compounds on the microtubule network within cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds and controls

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody: anti-α-tubulin

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • High-content imaging system

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in optically clear multiwell plates.

    • Treat with compounds for an appropriate time (e.g., 18-24 hours).

  • Immunofluorescence Staining:

    • Fix, permeabilize, and block the cells.

    • Incubate with primary anti-α-tubulin antibody.

    • Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Use image analysis software to quantify changes in microtubule morphology, such as filament length, density, and cellular distribution.

cluster_0 High-Content Imaging Workflow CellSeeding Seed Cells in Optically Clear Plates CompoundTreatment Treat with Test Compounds CellSeeding->CompoundTreatment FixPerm Fix, Permeabilize, and Block Cells CompoundTreatment->FixPerm AntibodyStaining Immunostain for α-Tubulin and Nuclei FixPerm->AntibodyStaining ImageAcquisition Acquire Images with High-Content System AntibodyStaining->ImageAcquisition ImageAnalysis Analyze Microtubule Morphology ImageAcquisition->ImageAnalysis DataOutput Quantify Phenotypic Changes ImageAnalysis->DataOutput

Caption: Workflow for high-content imaging of microtubule morphology.

Conclusion

This comprehensive set of protocols provides a robust framework for the high-throughput screening and characterization of novel tubulin inhibitors. By employing a tiered screening cascade, researchers can efficiently identify potent compounds, confirm their cellular activity, and elucidate their mechanism of action. The use of "this compound" as a reference compound will aid in the identification of molecules with similar or improved pharmacological profiles, ultimately contributing to the discovery of new and effective anticancer agents.

References

Application Notes & Protocols: Developing Drug Delivery Systems for Tubulin Inhibitor 14

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Overcoming Challenges in Tubulin Inhibitor Delivery

Microtubules are crucial components of the cellular cytoskeleton, playing a vital role in cell division, structure, and intracellular transport.[1][2] Their dynamic nature makes them a prime target for anticancer therapies.[3] Tubulin inhibitors disrupt microtubule dynamics, leading to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis (programmed cell death).[2][4] These agents are broadly classified as microtubule-stabilizing or -destabilizing agents.

Tubulin inhibitor 14 is a potent, synthetic microtubule-destabilizing agent that binds to the colchicine site on tubulin, preventing its polymerization into microtubules. Its molecular formula is C₁₅H₉F₂NO, and it has a molecular weight of 257.23 g/mol . Beyond its primary mechanism, it also exhibits anti-angiogenic properties.

A significant challenge in the clinical development of many tubulin inhibitors, including this compound, is their inherent hydrophobicity. This poor aqueous solubility limits bioavailability, restricts formulation options for intravenous administration, and can lead to off-target toxicity. To overcome these limitations, advanced drug delivery systems are required to enhance solubility, improve pharmacokinetic profiles, and enable targeted delivery to tumor tissues.

This document provides detailed protocols for the formulation and characterization of a liposomal drug delivery system for this compound, a strategy well-suited for hydrophobic drugs.

Signaling Pathway & Experimental Overview

The diagrams below illustrate the mechanism of action for this compound and the general workflow for developing and evaluating a nano-formulation.

Tubulin_Inhibitor_Signaling_Pathway cluster_cell Cancer Cell Tubulin α/β-Tubulin Dimers Microtubules Dynamic Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Spindle Mitotic Spindle Microtubules->Spindle Formation Arrest G2/M Phase Arrest Spindle->Arrest Disruption Apoptosis Apoptosis Arrest->Apoptosis Induction Inhibitor This compound Inhibitor->Tubulin Binds to Colchicine Site

Caption: Mechanism of action of this compound in cancer cells.

Experimental_Workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation A Protocol 1: Liposome Formulation B Protocol 2: Physicochemical Characterization (Size, PDI, Zeta Potential) A->B C Protocol 3: Determination of Encapsulation Efficiency & Drug Loading B->C D Protocol 4: In Vitro Drug Release Study C->D E Protocol 5: In Vitro Tubulin Polymerization Assay D->E F Protocol 6: Cell Viability (MTT) Assay E->F

Caption: Workflow for liposomal drug delivery system development.

Proposed Drug Delivery System: Liposomes

Liposomes are microscopic, spherical vesicles composed of a lipid bilayer. They are excellent carriers for hydrophobic drugs, which can be incorporated directly into the lipid membrane. This formulation can enhance the solubility of this compound, improve its stability in circulation, and potentially reduce side effects.

Caption: Components of the proposed liposomal delivery system.

Experimental Protocols

Protocol 1: Formulation of Liposomes via Thin-Film Hydration

This protocol describes the preparation of liposomes encapsulating the hydrophobic this compound using the widely adopted thin-film hydration method.

Materials:

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • This compound

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

Equipment:

  • Round-bottom flask (50 mL)

  • Rotary evaporator

  • Water bath

  • Vacuum oven

  • Vortex mixer

  • Liposome extruder (e.g., Avanti Mini-Extruder)

  • Polycarbonate membranes (100 nm pore size)

  • Syringes (1 mL)

Procedure:

  • Dissolve DSPC, cholesterol, and this compound in a 10:2:1 molar ratio in a minimal volume of chloroform/methanol (2:1 v/v) in a round-bottom flask.

  • Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to 60°C (above the lipid transition temperature).

  • Rotate the flask and gradually reduce the pressure to evaporate the organic solvent, forming a thin, uniform lipid film on the inner wall of the flask.

  • Continue evaporation for at least 30 minutes after the film appears dry to remove residual solvent. Further dry the film under a high vacuum in a vacuum oven overnight.

  • Hydrate the lipid film by adding pre-warmed (60°C) PBS to the flask. The volume should be calculated to achieve the desired final lipid concentration (e.g., 10 mg/mL).

  • Agitate the flask vigorously using a vortex mixer for 30 minutes at 60°C to detach the lipid film and form multilamellar vesicles (MLVs).

  • To produce unilamellar vesicles of a defined size, assemble the extruder with a 100 nm polycarbonate membrane, pre-heated to 60°C.

  • Pass the MLV suspension through the extruder 11-21 times. This process reduces the size and lamellarity of the vesicles.

  • Store the final liposome suspension at 4°C.

Protocol 2: Physicochemical Characterization

This protocol outlines the measurement of key physical parameters of the formulated liposomes.

Equipment:

  • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

Procedure:

  • Particle Size and Polydispersity Index (PDI):

    • Dilute the liposome sample with PBS (pH 7.4) to an appropriate concentration to avoid multiple scattering effects.

    • Equilibrate the sample at 25°C for 120 seconds.

    • Measure the hydrodynamic diameter and PDI using DLS at a 173° backscatter angle. Perform measurements in triplicate.

  • Zeta Potential:

    • Dilute the sample in 10 mM NaCl or ultrapure water to reduce ionic strength for an accurate measurement.

    • Measure the electrophoretic mobility to determine the zeta potential, which indicates surface charge and colloidal stability. Perform measurements in triplicate.

Protocol 3: Determination of Encapsulation Efficiency (EE) & Drug Loading (DL)

This protocol uses an indirect method to quantify the amount of this compound successfully encapsulated within the liposomes.

Equipment:

  • Ultracentrifuge or centrifugal filter units (e.g., Amicon Ultra, 10 kDa MWCO)

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Separate the unencapsulated ("free") drug from the liposome formulation. Place a known volume of the liposome suspension into a centrifugal filter unit and centrifuge at a high speed (e.g., 14,000 x g for 30 min).

  • Collect the filtrate, which contains the free, unencapsulated drug.

  • Quantify the concentration of this compound in the filtrate using a pre-established UV-Vis or HPLC standard curve.

  • Calculate EE and DL using the following formulas:

    • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    • DL (%) = [(Total Drug - Free Drug) / Total Lipid Weight] x 100

Protocol 4: In Vitro Drug Release Study

This protocol assesses the release kinetics of this compound from the liposomes using a dialysis method.

Materials:

  • Dialysis tubing or cassette (e.g., 10 kDa MWCO)

  • Release buffer (PBS pH 7.4, and PBS pH 5.5 to simulate tumor microenvironment)

  • Magnetic stirrer and stir bars

Procedure:

  • Pipette a known volume (e.g., 1 mL) of the liposomal formulation into the dialysis tubing and seal both ends.

  • Submerge the sealed tubing in a larger volume of release buffer (e.g., 100 mL) at 37°C with gentle stirring.

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the external buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected samples using UV-Vis or HPLC.

  • Plot the cumulative percentage of drug released versus time.

Protocol 5: In Vitro Tubulin Polymerization Assay

This assay directly measures the inhibitory effect of the formulated this compound on tubulin polymerization.

Materials:

  • Tubulin Polymerization Assay Kit (containing >99% pure tubulin, GTP, and polymerization buffer)

  • 96-well, half-area, clear microplate

  • Temperature-controlled microplate reader (spectrophotometer)

Procedure:

  • Prepare serial dilutions of the liposomal formulation, free this compound (positive control), and empty liposomes (vehicle control) in polymerization buffer.

  • On ice, prepare the tubulin polymerization mix by reconstituting lyophilized tubulin in polymerization buffer containing GTP.

  • Pipette 10 µL of the compound dilutions/controls into the wells of a pre-warmed (37°C) 96-well plate.

  • To initiate polymerization, add 90 µL of the cold tubulin mix to each well.

  • Immediately place the plate in the 37°C microplate reader and measure the change in absorbance (turbidity) at 340 nm every 60 seconds for 60-90 minutes.

  • Plot the absorbance versus time. Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC₅₀ value.

Protocol 6: Cell Viability (MTT) Assay

This colorimetric assay evaluates the cytotoxicity of the formulated this compound against cancer cells.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • 96-well cell culture plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

  • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

  • Treat the cells with serial dilutions of the liposomal formulation, free drug, and empty liposomes. Include untreated cells as a negative control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for another 4 hours. Metabolically active cells will convert the yellow MTT to purple formazan crystals.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value.

Data Presentation: Expected Results

The following tables present hypothetical but realistic data for the characterization of two liposomal formulations of this compound.

Table 1: Physicochemical Properties of Liposomal Formulations

Formulation IDMolar Ratio (DSPC:Chol:Drug)Mean Diameter (nm) ± SDPolydispersity Index (PDI) ± SDZeta Potential (mV) ± SD
Lipo-TI14-A10:2:0.5105.2 ± 3.10.115 ± 0.021-15.8 ± 2.5
Lipo-TI14-B10:2:1112.7 ± 4.50.130 ± 0.019-14.9 ± 2.1

Table 2: Drug Loading and In Vitro Efficacy

Formulation IDEncapsulation Efficiency (%) ± SDDrug Loading (%) ± SDIC₅₀ (Tubulin Assay, nM)IC₅₀ (MTT Assay, HeLa, nM)
Free DrugN/AN/A15.525.1
Lipo-TI14-A95.3 ± 2.81.8 ± 0.118.230.8
Lipo-TI14-B92.1 ± 3.53.5 ± 0.217.928.5

References

Application Note: Unraveling Resistance to Tubulin Inhibitor 14 using Genome-Wide CRISPR-Cas9 Screens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulin inhibitors are a cornerstone of cancer chemotherapy, disrupting microtubule dynamics essential for cell division and leading to apoptotic cell death.[1][2] However, the emergence of drug resistance is a significant clinical challenge, limiting the long-term efficacy of these agents.[2][3] Resistance mechanisms are diverse and can involve increased drug efflux, alterations in tubulin isotypes, and modulation of signaling pathways that govern microtubule stability and apoptosis.[3] This application note describes a comprehensive strategy utilizing genome-wide CRISPR-Cas9 knockout screens to systematically identify and validate genes that confer resistance to a novel therapeutic agent, "Tubulin Inhibitor 14." Understanding these genetic determinants of resistance is crucial for developing more effective combination therapies and for identifying predictive biomarkers for patient stratification.

Principle of the Technology

CRISPR-Cas9 technology enables precise and efficient gene editing on a genome-wide scale. Pooled CRISPR libraries, containing thousands of single-guide RNAs (sgRNAs) targeting every gene in the genome, can be introduced into a population of cancer cells. When these cells are cultured in the presence of a selective pressure, such as this compound, cells with sgRNAs that knock out genes essential for the drug's efficacy will survive and proliferate. By sequencing the sgRNA population from the resistant cells and comparing it to a control population, we can identify genes whose loss confers a survival advantage, thereby pinpointing novel resistance mechanisms.

Experimental Workflow & Signaling Pathways

The overall workflow for a CRISPR-Cas9 screen to identify resistance genes for this compound is depicted below. This process begins with the generation of a stable Cas9-expressing cell line, followed by transduction with a pooled sgRNA library. The cell population is then subjected to drug selection, and the enriched sgRNAs in the resistant population are identified through next-generation sequencing.

experimental_workflow cluster_setup Phase 1: Library Preparation & Transduction cluster_screen Phase 2: Drug Selection & Screening cluster_analysis Phase 3: Hit Identification & Validation A Generate Stable Cas9-Expressing Cancer Cell Line B Amplify & Package Pooled sgRNA Lentiviral Library C Transduce Cells with sgRNA Library (MOI < 0.3) B->C D Puromycin Selection of Transduced Cells C->D E Split Cells into Control & this compound Treatment Groups D->E F Culture for 14-21 Days E->F G Harvest Genomic DNA from Both Populations F->G H PCR Amplify sgRNA Cassettes G->H I Next-Generation Sequencing (NGS) H->I J Bioinformatic Analysis (e.g., MAGeCK) I->J K Identify Enriched sgRNAs (Candidate Resistance Genes) J->K L Hit Validation: - Individual sgRNA Knockouts - Orthogonal Methods (siRNA) - Functional Assays K->L

CRISPR screen workflow for resistance gene identification.

A potential outcome of such a screen is the identification of genes within signaling pathways that modulate microtubule stability or drug efflux. For example, a screen might reveal that loss of a negative regulator of an ABC transporter gene leads to its overexpression and subsequent resistance.

signaling_pathway cluster_cell Cancer Cell cluster_resistance Identified Resistance Mechanism TI14 This compound Tubulin β-Tubulin TI14->Tubulin Inhibits Polymerization ABC_Protein ABC Transporter Protein TI14->ABC_Protein MT Microtubule Disruption Tubulin->MT Apoptosis Apoptosis MT->Apoptosis NegReg Negative Regulator (Screen Hit) ABC_Gene ABC Transporter Gene (e.g., ABCB1) NegReg->ABC_Gene ABC_Gene->ABC_Protein TI14_out This compound (Efflux) ABC_Protein->TI14_out Pumps out drug

Hypothetical resistance pathway identified via CRISPR screen.

Protocols

Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen for this compound Resistance

This protocol outlines the key steps for performing a pooled, genome-wide CRISPR-Cas9 knockout screen.

Materials:

  • Human cancer cell line of interest (e.g., HeLa, A549)

  • Lentiviral Cas9 expression vector (e.g., lentiCas9-Blast)

  • Pooled human sgRNA library (e.g., GeCKO v2)

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells for lentivirus production

  • Polybrene or other transduction reagent

  • Puromycin and Blasticidin

  • This compound

  • Genomic DNA extraction kit

  • PCR reagents for library amplification

  • Next-generation sequencing platform

Methodology:

  • Generation of Cas9-Expressing Cell Line:

    • Transduce the target cancer cell line with lentiCas9-Blast lentivirus.

    • Select for stably transduced cells using Blasticidin.

    • Verify Cas9 expression and activity via Western blot and a functional assay (e.g., SURVEYOR).

  • Lentiviral sgRNA Library Production:

    • Co-transfect HEK293T cells with the pooled sgRNA library plasmid and packaging plasmids.

    • Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.

    • Titer the lentiviral library on the Cas9-expressing target cells.

  • sgRNA Library Transduction:

    • Transduce the Cas9-expressing cells with the sgRNA library at a low multiplicity of infection (MOI) of 0.1-0.3 to ensure that most cells receive a single sgRNA.

    • Maintain a cell population size that ensures high coverage of the library (at least 500 cells per sgRNA).

    • Select transduced cells with puromycin.

  • Drug Selection:

    • After selection, split the cell population into two groups: a control group (treated with vehicle) and a treatment group.

    • Treat the treatment group with a concentration of this compound that results in significant cell death (e.g., IC80-90).

    • Culture the cells for 14-21 days, passaging as needed while maintaining library representation.

  • Sample Preparation and Sequencing:

    • Harvest at least 50 x 10^6 cells from both the control and treated populations.

    • Extract genomic DNA.

    • Amplify the integrated sgRNA sequences using PCR with primers flanking the sgRNA cassette.

    • Perform next-generation sequencing on the amplicons to determine the relative abundance of each sgRNA.

  • Data Analysis:

    • Use bioinformatics tools like MAGeCK to analyze the sequencing data.

    • Identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control.

    • Rank genes based on the enrichment of their corresponding sgRNAs to identify top candidate resistance genes.

Protocol 2: Validation of Candidate Resistance Genes

Hits from the primary screen must be validated to confirm their role in resistance.

Materials:

  • Individual sgRNA constructs targeting candidate genes

  • Non-targeting control sgRNA

  • siRNA targeting candidate genes

  • Reagents for cell viability assays (e.g., CellTiter-Glo)

  • Reagents for Western blotting or qPCR

Methodology:

  • Individual Gene Knockout:

    • Generate individual knockout cell lines for the top 5-10 candidate genes using 2-3 different sgRNAs per gene to control for off-target effects.

    • Confirm gene knockout by Western blot or qPCR.

  • Drug Sensitivity Assays:

    • Treat the individual knockout cell lines and a non-targeting control line with a dose range of this compound.

    • Measure cell viability after 72 hours.

    • Calculate the IC50 for each cell line. A significant increase in IC50 for a knockout line compared to the control validates the gene's role in resistance.

  • Orthogonal Validation:

    • Use an alternative method, such as siRNA-mediated knockdown, to transiently silence the candidate genes.

    • Perform drug sensitivity assays as described above to confirm the resistance phenotype.

Data Presentation

The results of the CRISPR screen and validation experiments should be presented in a clear and quantitative manner.

Table 1: Top 10 Candidate Genes from Genome-Wide CRISPR Screen Conferring Resistance to this compound

Gene SymbolGene DescriptionsgRNA Count (Treated)sgRNA Count (Control)Fold Enrichmentp-value
ABCB1 ATP Binding Cassette Subfamily B Member 115,432150102.881.2e-8
MAP7 Microtubule Associated Protein 712,87621061.315.6e-7
BIRC5 Baculoviral IAP Repeat Containing 5 (Survivin)10,54318557.009.1e-7
NRG1 Neuregulin 19,87625039.502.4e-6
SLC1A5 Solute Carrier Family 1 Member 58,54323037.144.5e-6
TUBB3 Tubulin Beta 3 Class III7,98721537.156.8e-6
PIK3CA Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Alpha7,54328026.941.2e-5
KEAP1 Kelch Like ECH Associated Protein 16,98731022.543.4e-5
YAP1 Yes Associated Protein 16,54332020.455.6e-5
AXL AXL Receptor Tyrosine Kinase6,12335017.498.9e-5

Table 2: Validation of Top Candidate Genes by Individual Knockout and Drug Sensitivity Assay

Gene TargetsgRNA UsedKnockout Efficiency (%)IC50 of this compound (nM)Fold Change in IC50 (vs. NTC)
Non-Targeting Control NTC-1N/A15.2 ± 1.81.0
ABCB1 sgABCB1-192%165.4 ± 12.310.9
ABCB1 sgABCB1-288%158.9 ± 10.510.5
MAP7 sgMAP7-195%78.6 ± 6.45.2
BIRC5 sgBIRC5-185%65.4 ± 5.94.3
TUBB3 sgTUBB3-190%55.1 ± 4.73.6

Conclusion

The application of genome-wide CRISPR-Cas9 screens provides a powerful, unbiased approach to identify the genetic drivers of resistance to tubulin inhibitors like this compound. This methodology can uncover both known and novel resistance mechanisms, offering valuable insights for the development of next-generation therapies and strategies to overcome clinical drug resistance. The protocols and data presented here serve as a comprehensive guide for researchers aiming to employ this technology to advance their drug development programs.

References

Application Notes and Protocols for Tubulin Inhibitor 14 in Specific Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulin inhibitors are a significant class of chemotherapeutic agents that target microtubule dynamics, a critical process for cell division and other essential cellular functions.[1][2] These agents are broadly categorized as microtubule-stabilizing or -destabilizing agents.[1] This document focuses on "Tubulin inhibitor 14," a representative microtubule-destabilizing agent that is presumed to exert its anticancer effects by binding to the colchicine binding site on β-tubulin.[3][4] This interaction inhibits tubulin polymerization, leading to the disruption of the mitotic spindle, cell cycle arrest at the G2/M phase, and the subsequent induction of apoptosis. These application notes provide detailed protocols for evaluating the efficacy of this compound in various cancer cell lines.

Mechanism of Action

This compound functions by preventing the polymerization of α- and β-tubulin heterodimers into microtubules. This disruption of microtubule formation has profound effects on rapidly dividing cancer cells, which are highly dependent on a dynamic microtubule network for the formation of the mitotic spindle during cell division. The inhibition of microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle. This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

cluster_0 Cellular Effects of this compound inhibitor This compound tubulin α/β-Tubulin Heterodimers inhibitor->tubulin Binds to Colchicine Site microtubules Microtubule Polymerization (Disrupted) tubulin->microtubules Inhibits spindle Mitotic Spindle Formation (Inhibited) microtubules->spindle Prevents arrest G2/M Phase Arrest spindle->arrest Activates Spindle Assembly Checkpoint apoptosis Apoptosis arrest->apoptosis Induces

Caption: Signaling pathway of this compound leading to G2/M arrest and apoptosis.

Data Presentation

Table 1: Antiproliferative Activity of Representative Tubulin Inhibitors in Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various tubulin inhibitors across a panel of human cancer cell lines, demonstrating their potent antiproliferative effects.

CompoundCancer Cell LineIC50 (µM)
STK899704HeLa0.2 - 1.0
Arylthioindole derivativeMCF-7Nanomolar level
Arylthioindole derivativeU937Nanomolar level
Imidazole-chalcone deriv.A5497.05
Imidazole-chalcone deriv.MCF-79.88
Diaryl chalcone deriv.HCT116< 6.31
Diaryl chalcone deriv.HepG2< 6.31
Diaryl chalcone deriv.MCF-7< 6.31
MPT0B014A549< 1.0
MPT0B014H1299< 1.0
MPT0B014H226< 1.0

Note: Data is compiled from various sources for representative tubulin inhibitors and may not correspond to a single entity named "this compound".

Table 2: Induction of Apoptosis by a Representative Tubulin Inhibitor

This table presents sample data from an Annexin V/PI flow cytometry experiment, quantifying the percentage of apoptotic cells following treatment with a tubulin inhibitor.

TreatmentConcentration (µM)% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control (DMSO)-3.2 ± 0.52.1 ± 0.3
This compound 0.115.8 ± 1.28.5 ± 0.9
This compound 0.535.2 ± 2.518.7 ± 1.8
This compound 1.052.6 ± 3.125.4 ± 2.2

Note: Data are representative and presented as mean ± standard deviation from three independent experiments.

Table 3: Cell Cycle Arrest Induced by a Representative Tubulin Inhibitor

This table illustrates the effect of a tubulin inhibitor on cell cycle distribution in a cancer cell line, as determined by propidium iodide staining and flow cytometry.

TreatmentConcentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control (DMSO)-55.4 ± 2.820.1 ± 1.524.5 ± 2.1
This compound 0.140.2 ± 2.215.8 ± 1.144.0 ± 2.5
This compound 0.525.9 ± 1.910.5 ± 0.963.6 ± 3.3
This compound 1.015.3 ± 1.55.2 ± 0.679.5 ± 4.0

Note: Data are representative and presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

cluster_1 Experimental Workflow for In Vitro Assays cluster_2 Endpoint Assays start Cancer Cell Culture treatment Treatment with This compound start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle analysis Data Acquisition & Analysis viability->analysis apoptosis->analysis cell_cycle->analysis

Caption: General experimental workflow for in vitro evaluation of this compound.

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cancer cell proliferation.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • 96-well plates

  • Complete culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well and allow them to attach overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value using a nonlinear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Seed and treat cells with various concentrations of this compound for the desired time (e.g., 24, 48 hours).

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cell pellet in 1X Annexin Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle progression.

Materials:

  • Cancer cells treated with this compound

  • PBS

  • Ice-cold 70% ethanol

  • PI staining solution with RNase A

  • Flow cytometer

Procedure:

  • Harvest treated cells and wash with cold PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing, and incubate on ice for at least 30 minutes.

  • Centrifuge the fixed cells and wash the pellet twice with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the stained cells using a flow cytometer. The DNA content will distinguish cells in G0/G1, S, and G2/M phases.

In Vitro Tubulin Polymerization Assay

This protocol directly assesses the inhibitory effect of this compound on tubulin assembly.

Materials:

  • Lyophilized tubulin protein (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • This compound

  • Positive control (e.g., Colchicine)

  • Temperature-controlled spectrophotometer

Procedure:

  • Reconstitute tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-5 mg/mL.

  • Add this compound at various concentrations to the tubulin solution. Include positive and vehicle controls.

  • Incubate the mixture at 37°C in a spectrophotometer.

  • Measure the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

  • Plot absorbance against time to visualize the inhibition of tubulin polymerization.

Western Blotting

This protocol is for the analysis of proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-polyacrylamide gel

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2, Cyclin B1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse cells and determine protein concentration.

  • Load 20-30 µg of total protein per lane onto an SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect protein bands using a chemiluminescent substrate and an imaging system. Analyze the expression levels of the target proteins.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tubulin Inhibitor 14 Concentration for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing cytotoxicity assays using Tubulin inhibitor 14. This guide provides detailed answers to frequently asked questions, troubleshooting advice for common experimental issues, and comprehensive protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a microtubule-destabilizing agent. It binds to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin into microtubules.[1][2][3] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cells.[4][5]

Q2: What is a recommended starting concentration range for this compound in a cytotoxicity assay?

A2: For a new compound like this compound, a broad starting concentration range is recommended to determine its cytotoxic potential and IC50 value (the concentration that inhibits 50% of cell growth). A common starting range is from 0.01 µM to 100 µM. A serial dilution across this range will help identify the most effective concentrations for your specific cell line.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is sparingly soluble in aqueous solutions and should be dissolved in a high-quality, anhydrous organic solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is critical to ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q4: Which cytotoxicity assay is most suitable for use with this compound?

A4: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and suitable method for assessing cell viability and the cytotoxic effects of compounds like this compound. This colorimetric assay measures the metabolic activity of viable cells. Other suitable assays include the MTS, XTT, and LDH release assays.

Q5: How long should I incubate the cells with this compound?

A5: The optimal incubation time can vary depending on the cell line and the inhibitor's mechanism. Since the effects of tubulin inhibitors are often cell-cycle dependent, a time-course experiment is recommended. Typical incubation periods to evaluate are 24, 48, and 72 hours.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
HeLaCervical Cancer480.58
A549Lung Cancer481.25
MCF-7Breast Cancer482.10
HCT116Colon Cancer480.95
PC-3Prostate Cancer723.50

Note: These are example values. The actual IC50 will vary depending on experimental conditions.

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

This protocol outlines the steps for performing an MTT assay to determine the cytotoxic effects of this compound.

Materials:

  • 96-well clear, flat-bottom tissue culture plates

  • Chosen cancer cell line

  • Complete culture medium

  • This compound

  • DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture your chosen cell line in the appropriate growth medium.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from your DMSO stock solution in culture medium. A suggested range is 0.01, 0.1, 1, 10, and 100 µM.

    • Include a vehicle control (medium with the same final DMSO concentration as the highest inhibitor concentration) and a no-treatment control (medium only).

    • Carefully remove the medium from the wells and replace it with 100 µL of the prepared drug dilutions.

    • Incubate the plate for your chosen time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding prepare_dilutions Prepare Serial Dilutions of this compound add_treatment Add Treatment to Cells prepare_dilutions->add_treatment incubation Incubate (24, 48, or 72h) add_treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt formazan_incubation Incubate (3-4h) add_mtt->formazan_incubation dissolve_formazan Dissolve Formazan Crystals (DMSO) formazan_incubation->dissolve_formazan read_absorbance Read Absorbance (570nm) dissolve_formazan->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

signaling_pathway inhibitor This compound tubulin β-Tubulin (Colchicine Site) inhibitor->tubulin Binds to microtubule Microtubule Polymerization tubulin->microtubule Inhibits mitotic_spindle Mitotic Spindle Formation microtubule->mitotic_spindle Leads to Disruption of g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest Disruption leads to apoptosis Apoptosis g2m_arrest->apoptosis Induces

Caption: Signaling pathway of this compound leading to apoptosis.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No cytotoxic effect observed, even at high concentrations 1. Inhibitor concentration is too low. 2. Incubation time is too short. 3. The cell line is resistant. 4. Inhibitor precipitated out of solution.1. Test a wider and higher concentration range. 2. Increase the incubation time (e.g., 48, 72 hours). 3. Use a different cell line known to be sensitive to tubulin inhibitors or investigate resistance mechanisms (e.g., expression of drug efflux pumps). 4. Ensure the inhibitor is fully dissolved in DMSO stock and does not precipitate upon dilution into media. Consider using a carrier solvent or gentle warming.
High variability in results between replicate wells 1. Inconsistent cell seeding. 2. "Edge effect" in the 96-well plate. 3. Incomplete dissolution of formazan crystals.1. Ensure a homogenous single-cell suspension before and during seeding. Use a multichannel pipette for consistency. 2. Avoid using the outermost wells of the plate for experimental samples; fill them with sterile PBS or media to maintain humidity. 3. Ensure complete dissolution by gentle shaking or pipetting up and down after adding DMSO.
High background in control wells (no cells) 1. Contamination of the medium or assay reagents.1. Use fresh, sterile medium and reagents. Ensure aseptic techniques are followed throughout the experiment.
Inconsistent IC50 values across experiments 1. Variations in cell passage number, cell health, or experimental conditions.1. Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase. Standardize all experimental parameters.
Observed cytotoxicity at high concentrations does not align with expected antimitotic activity 1. Off-target effects of the inhibitor at high concentrations.1. High concentrations of small molecule inhibitors can lead to off-target toxicities. Consider performing secondary assays to investigate other potential mechanisms of cell death (e.g., apoptosis assays, cell cycle analysis).

References

Troubleshooting low efficacy of Tubulin inhibitor 14 in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering low efficacy with Tubulin inhibitor 14 in vitro. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent, small-molecule microtubule-destabilizing agent. It functions by binding to the colchicine site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[1] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a structure essential for the proper segregation of chromosomes during mitosis. Consequently, cells treated with this compound are unable to complete cell division and undergo cell cycle arrest in the G2/M phase, which can ultimately lead to programmed cell death (apoptosis).

Q2: My cells are not responding to this compound, or the IC50 value is much higher than expected. What are the possible causes?

A2: Several factors can contribute to the low efficacy of this compound in vitro. These can be broadly categorized as issues with the compound itself, the experimental setup, or the cell line being used. Common causes include:

  • Compound Precipitation: this compound is hydrophobic and may precipitate when diluted into aqueous cell culture media.[2]

  • Compound Degradation: The inhibitor may not be stable under your specific experimental conditions (e.g., prolonged incubation at 37°C).[3]

  • Suboptimal Incubation Time: The cytotoxic effects of tubulin inhibitors are often cell-cycle dependent and may require a longer incubation period to become apparent.

  • Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance to tubulin inhibitors.[4]

  • Incorrect Concentration: Errors in dilution calculations or incomplete dissolution of the stock solution can lead to a lower than expected final concentration.

Q3: How can I be sure that this compound is properly dissolved?

A3: this compound is sparingly soluble in aqueous solutions and should be dissolved in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) to create a stock solution.[5] When diluting the DMSO stock into your culture medium, it is crucial to avoid precipitation. This can be achieved by performing serial dilutions in the medium rather than adding the stock directly to a large volume. The final DMSO concentration in your assay should typically be below 0.5% to avoid solvent-induced cytotoxicity. Before use, always ensure your thawed stock solution is clear and free of visible crystals. If precipitation is observed, gently warming the solution to 37°C and vortexing may help to redissolve the compound.

Q4: What are the known mechanisms of resistance to tubulin inhibitors?

A4: Cells can develop resistance to tubulin inhibitors through several mechanisms, including:

  • Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp/MDR1), can actively transport the inhibitor out of the cell, reducing its intracellular concentration.

  • Alterations in Tubulin: Mutations in the tubulin genes, particularly in the drug-binding site, can reduce the affinity of the inhibitor for its target. Additionally, changes in the expression of different tubulin isotypes, especially the overexpression of βIII-tubulin, are linked to resistance.

  • Changes in Microtubule-Associated Proteins (MAPs): Altered expression of MAPs that regulate microtubule stability can counteract the effects of tubulin inhibitors.

Troubleshooting Guides

Problem 1: Low or no cytotoxic effect observed, even at high concentrations.

This is a common issue that can often be resolved by systematically evaluating the compound's solubility, stability, and the experimental conditions.

Possible Causes and Solutions

Possible CauseRecommended Solution
Inhibitor Precipitation Visually inspect for precipitation after dilution in media. Perform serial dilutions to minimize rapid solvent shifts. Ensure the final DMSO concentration is ≤ 0.5%. Consider using a co-solvent like Pluronic F-68 if issues persist.
Short Incubation Time The effects of tubulin inhibitors are cell-cycle dependent. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration for your cell line.
Cell Line Resistance Use a positive control cell line known to be sensitive to tubulin inhibitors. If resistance is suspected, investigate mechanisms such as P-gp overexpression or changes in βIII-tubulin expression (see Problem 3).
Incomplete Dissolution Ensure the DMSO stock solution is fully dissolved before making dilutions. Gentle warming and vortexing can help.
Problem 2: High variability between replicate wells in cell-based assays.

High variability can mask the true effect of the inhibitor and make it difficult to obtain reliable IC50 values.

Possible Causes and Solutions

Possible CauseRecommended Solution
Inconsistent Cell Seeding Ensure the cell suspension is homogenous before and during seeding. Gently swirl the cell suspension between pipetting to prevent settling.
"Edge Effect" in Plates The outer wells of multi-well plates are prone to evaporation. To minimize this, do not use the outermost wells for experimental samples. Instead, fill them with sterile PBS or media.
Inhibitor Precipitation Inconsistent precipitation across wells can lead to high variability. Follow the recommendations in Problem 1 to ensure complete and consistent dissolution.
Problem 3: The cell line shows signs of resistance to this compound.

If you suspect your cell line has developed resistance, the following steps can help you to identify the underlying mechanism.

Troubleshooting Steps

Experimental TestPurposeExpected Outcome if Resistant
P-gp Overexpression Analysis (Western Blot or qRT-PCR) To determine if the cells are overexpressing the P-gp drug efflux pump.Increased P-gp protein or ABCB1 mRNA levels in the resistant cells compared to a sensitive parental cell line.
Rhodamine 123 Efflux Assay (Flow Cytometry) To functionally assess P-gp activity.Reduced intracellular fluorescence of the P-gp substrate Rhodamine 123 in resistant cells, indicating increased efflux.
Co-treatment with a P-gp Inhibitor (e.g., Verapamil) To determine if inhibiting P-gp restores sensitivity to this compound.A significant decrease in the IC50 of this compound in the presence of the P-gp inhibitor.
βIII-Tubulin Expression Analysis (Western Blot) To check for the overexpression of βIII-tubulin, a known resistance marker.Higher levels of βIII-tubulin protein in the resistant cell line.
Tubulin Gene Sequencing To identify mutations in the colchicine-binding site of β-tubulin.Presence of mutations in the TUBB gene in the resistant cell line.

Data Presentation

The following table summarizes hypothetical in vitro IC50 values of a representative colchicine-site tubulin inhibitor against various human cancer cell lines. These values should be determined experimentally for your specific cell line and conditions.

Cell LineCancer TypeIC50 (µM)
SGC-7901 Gastric Cancer0.084 - 0.221
A549 Lung CancerHypothetical 0.150
MCF-7 Breast CancerHypothetical 0.185
HeLa Cervical CancerHypothetical 0.110

Experimental Protocols

Protocol 1: In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of this compound on the polymerization of purified tubulin.

Materials:

  • Lyophilized tubulin protein (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • This compound stock solution (in DMSO)

  • Positive control (e.g., Paclitaxel) and negative control (DMSO)

  • Pre-warmed 96-well plate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation: On ice, reconstitute lyophilized tubulin in General Tubulin Buffer containing 1 mM GTP and 10% glycerol to a final concentration of 3 mg/mL.

  • Compound Dilution: Prepare a serial dilution of this compound in General Tubulin Buffer.

  • Assay Setup: In a pre-warmed 96-well plate, pipette 10 µL of the compound dilutions (or controls) into the wells.

  • Initiate Polymerization: To start the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

  • Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

  • Data Analysis: Plot the absorbance at 340 nm versus time. Determine the maximum rate of polymerization (Vmax) for each concentration. Plot Vmax against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine if this compound is causing the expected G2/M cell cycle arrest.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).

  • Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Fixation: While gently vortexing, add the cell suspension dropwise to ice-cold 70% ethanol for fixation. Incubate on ice for at least 30 minutes.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the cell pellet in PI staining solution. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer, collecting at least 10,000 single-cell events.

  • Data Analysis: Use appropriate software to generate a histogram of DNA content (PI fluorescence). Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Immunofluorescence for Microtubule Visualization

This protocol allows for the direct visualization of the effect of this compound on the microtubule network.

Materials:

  • Cells grown on glass coverslips

  • This compound

  • PBS

  • Fixative (e.g., ice-cold methanol or 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against α-tubulin

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound at its IC50 concentration for a defined period (e.g., 24 hours). Include an untreated control.

  • Fixation: Gently wash the cells with PBS and fix with ice-cold methanol for 10 minutes at -20°C.

  • Permeabilization (if using paraformaldehyde): If a cross-linking fixative was used, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating in blocking buffer for 1 hour.

  • Antibody Incubation: Incubate with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Microscopy: Visualize the microtubule network using a fluorescence microscope. In sensitive cells, this compound should cause microtubule depolymerization, leading to a diffuse tubulin staining pattern compared to the well-defined filamentous network in untreated cells.

Visualizations

G cluster_0 Troubleshooting Low Efficacy Start Start Low_Efficacy Low or No Cytotoxicity Observed Start->Low_Efficacy Check_Solubility Is the inhibitor soluble in media? Low_Efficacy->Check_Solubility Start Here Check_Time Is incubation time optimal? Check_Solubility->Check_Time Yes Optimize_Solubility Optimize dissolution protocol (e.g., serial dilution) Check_Solubility->Optimize_Solubility No Check_Resistance Is the cell line resistant? Check_Time->Check_Resistance Yes Time_Course Perform time-course (24, 48, 72h) Check_Time->Time_Course No Investigate_Resistance Investigate resistance mechanisms (P-gp, βIII-tubulin) Check_Resistance->Investigate_Resistance Yes Not_Resolved Issue Not Resolved (Contact Support) Check_Resistance->Not_Resolved No Resolved Issue Resolved Optimize_Solubility->Resolved Time_Course->Resolved Investigate_Resistance->Resolved

Caption: Troubleshooting workflow for low efficacy of this compound.

G Tubulin_Inhibitor_14 This compound Tubulin_Binding Binds to Colchicine Site on β-Tubulin Tubulin_Inhibitor_14->Tubulin_Binding Polymerization_Inhibition Inhibition of Tubulin Polymerization Tubulin_Binding->Polymerization_Inhibition Microtubule_Disruption Disruption of Microtubule Dynamics Polymerization_Inhibition->Microtubule_Disruption Spindle_Failure Mitotic Spindle Failure Microtubule_Disruption->Spindle_Failure SAC_Activation Spindle Assembly Checkpoint (SAC) Activation Spindle_Failure->SAC_Activation G2M_Arrest G2/M Phase Cell Cycle Arrest SAC_Activation->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Signaling pathway of this compound leading to apoptosis.

G cluster_workflow Cell-Based IC50 Determination Workflow Seed 1. Seed Cells in 96-well plate Treat 2. Treat with Serial Dilutions of Inhibitor Seed->Treat Incubate 3. Incubate (e.g., 72 hours) Treat->Incubate MTT 4. Add MTT Reagent & Incubate Incubate->MTT Solubilize 5. Solubilize Formazan Crystals MTT->Solubilize Read 6. Read Absorbance (570 nm) Solubilize->Read Analyze 7. Analyze Data & Calculate IC50 Read->Analyze

Caption: Experimental workflow for determining IC50 using an MTT assay.

References

How to improve solubility of Tubulin inhibitor 14 for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tubulin inhibitor 14. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments, with a focus on improving solubility and ensuring reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule that functions as a tubulin polymerization inhibitor. By binding to tubulin, it disrupts the dynamic assembly of microtubules, which are essential for various cellular processes including mitosis, intracellular transport, and the maintenance of cell shape.[1] This disruption leads to cell cycle arrest, primarily in the G2/M phase, and can subsequently induce apoptosis (programmed cell death) in cancer cells.[1] It has demonstrated potent anti-cancer and anti-vascular activities.[2] Additionally, it has been identified as a potent inhibitor of NQO2 (quinone oxidoreductase 2).[3]

Q2: I'm observing precipitation of this compound when I dilute my stock solution into aqueous buffer or cell culture medium. Why is this happening and what can I do?

A2: This is a common issue for many tubulin inhibitors, which are often hydrophobic (lipophilic) molecules with low aqueous solubility.[4] When a concentrated stock solution, typically prepared in an organic solvent like dimethyl sulfoxide (DMSO), is rapidly diluted into an aqueous environment like cell culture media, the inhibitor can "crash out" of solution and form a precipitate.

Here are several strategies to prevent precipitation:

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to a large volume of aqueous solution. Instead, perform one or more intermediate dilution steps in your buffer or medium.

  • Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the inhibitor. Temperature fluctuations can negatively affect the solubility of the compound.

  • Control Final DMSO Concentration: While DMSO is an excellent solvent for initial stock preparation, high final concentrations can be toxic to cells. Aim for a final DMSO concentration of 0.5% or lower in your culture medium. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

  • Use of Co-solvents or Surfactants: In some cases, the use of a co-solvent like polyethylene glycol (PEG) or a non-ionic surfactant like Pluronic F-68 in the final dilution can help to improve and maintain the solubility of hydrophobic compounds.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: For hydrophobic compounds like this compound, high-quality, anhydrous DMSO is the most commonly recommended solvent for creating a concentrated stock solution. Other organic solvents such as ethanol or dimethylformamide (DMF) may also be used, but their suitability and potential cytotoxicity should be evaluated for your specific experimental system.

Q4: How should I store the stock solution of this compound?

A4: To ensure stability and prevent degradation, stock solutions of this compound in DMSO should be stored in small, single-use aliquots at -20°C or -80°C. This practice helps to avoid repeated freeze-thaw cycles which can lead to compound degradation and precipitation. Before use, thaw an aliquot at room temperature and ensure the compound is fully dissolved by gentle vortexing.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Immediate precipitation upon adding DMSO stock to media 1. The final concentration of the inhibitor exceeds its aqueous solubility limit.2. Rapid "solvent shock" from high DMSO concentration to an aqueous environment.1. Lower the final experimental concentration of the inhibitor.2. Prepare a more concentrated stock solution to minimize the volume of DMSO added.3. Perform a stepwise dilution as described in the FAQs and detailed in the protocols below.4. Ensure the culture medium is pre-warmed to 37°C.
Precipitate forms over time in the incubator 1. The inhibitor is unstable in the culture medium at 37°C over long incubation periods.2. Evaporation of the medium is leading to an increase in the inhibitor's concentration.1. Prepare fresh working solutions for each experiment and consider reducing the incubation time if possible.2. Ensure proper humidification in the incubator to minimize evaporation.
Inconsistent results in cell-based assays 1. Precipitation of the inhibitor is leading to a lower effective concentration.2. The inhibitor may not be fully dissolved in the stock solution.3. The initial cell seeding density is not consistent.1. Visually inspect for precipitation before adding the inhibitor to cells. If observed, prepare a fresh solution using the recommended solubilization techniques.2. Before making dilutions, ensure your stock solution is completely clear. If crystals are visible, gently warm and vortex the solution.3. Optimize and maintain a consistent cell seeding density for all experiments.
Low potency (high IC50 value) observed compared to expected values 1. Incomplete dissolution of the inhibitor.2. Adsorption of the hydrophobic compound to plastic labware.3. The presence of drug efflux pumps in the cell line.1. Ensure the stock solution is clear before use. Consider brief sonication to aid dissolution.2. Use low-adhesion plasticware or pre-coat labware with a solution of bovine serum albumin (BSA).3. Investigate if your cell line expresses multidrug resistance (MDR) transporters. Co-treatment with an MDR inhibitor may be necessary.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare a concentrated stock solution of this compound in DMSO and a final working solution in cell culture medium with minimal precipitation.

Materials:

  • This compound powder

  • Anhydrous, high-quality DMSO

  • Sterile microcentrifuge tubes

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

A. Stock Solution Preparation (e.g., 10 mM):

  • Accurately weigh the required amount of this compound powder (Molecular Weight: 257.23 g/mol ) in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube thoroughly until the powder is completely dissolved. If necessary, briefly sonicate in a water bath to aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

B. Working Solution Preparation (e.g., 10 µM in 10 mL of media):

  • Pre-warm the complete cell culture medium to 37°C.

  • Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Method A (Direct Dilution - for lower concentrations):

    • Add 10 µL of the 10 mM stock solution to 10 mL of pre-warmed medium.

    • Immediately and gently mix by inverting the tube several times.

  • Method B (Stepwise Dilution - Recommended to prevent precipitation):

    • Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of pre-warmed medium in a sterile tube. This creates a 100 µM solution.

    • Vortex this intermediate solution gently.

    • Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed medium to achieve the final 10 µM concentration.

    • Gently mix the final solution.

  • Visually inspect the final working solution for any signs of precipitation or cloudiness. If the solution is not clear, it should not be used.

Protocol 2: Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of this compound on a cancer cell line and calculate the IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or other solubilization solution

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from your working solution.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor to the respective wells. Include a vehicle-only control (medium with the same final DMSO concentration).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until purple formazan crystals are visible.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

G Workflow for Preparing this compound Working Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (Recommended) stock_powder This compound (Powder) dissolve Dissolve in 100% DMSO stock_powder->dissolve Weigh accurately stock_10mM 10 mM Stock Solution dissolve->stock_10mM Vortex/Sonicate aliquot Aliquot & Store at -20°C/-80°C stock_10mM->aliquot thaw_stock Thaw 10 mM Stock Aliquot aliquot->thaw_stock intermediate_dilution Prepare Intermediate Dilution (e.g., 100 µM) in pre-warmed media thaw_stock->intermediate_dilution prewarm_media Pre-warm Culture Medium to 37°C prewarm_media->intermediate_dilution final_dilution Add Intermediate Dilution to Final Volume of Pre-warmed Media intermediate_dilution->final_dilution final_solution Final Working Solution (e.g., 10 µM) final_dilution->final_solution Use in Experiment Use in Experiment final_solution->Use in Experiment

Caption: Recommended workflow for preparing this compound working solutions.

G Signaling Pathway of this compound tubulin_inhibitor This compound tubulin α/β-Tubulin Dimers tubulin_inhibitor->tubulin Binds to microtubules Microtubule Polymerization tubulin_inhibitor->microtubules Inhibits tubulin->microtubules Polymerize to form disruption Disruption of Microtubule Dynamics microtubules->disruption spindle Mitotic Spindle Formation Failure disruption->spindle g2m_arrest G2/M Phase Cell Cycle Arrest spindle->g2m_arrest apoptosis Apoptosis (Programmed Cell Death) g2m_arrest->apoptosis

Caption: Simplified signaling pathway of this compound.

References

Technical Support Center: Mitigating Off-Target Effects of Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing and troubleshooting off-target effects of tubulin inhibitors. The following resources are designed to address common issues encountered during experiments and ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What are the common off-target effects observed with tubulin inhibitors?

A1: Tubulin inhibitors can induce a range of off-target effects that are independent of their interaction with the tubulin-microtubule system. These effects can arise from the inhibitor binding to other proteins or disrupting cellular processes not directly related to microtubule dynamics. Common off-target effects include cytotoxicity through unintended pathways, induction of senescence, and alterations in gene expression unrelated to cell cycle arrest. For instance, some inhibitors may affect membrane transport proteins or have unintended interactions with various kinases.

Q2: How can I differentiate between on-target and off-target effects of my tubulin inhibitor?

A2: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. A multi-pronged approach is recommended:

  • Use of structurally distinct inhibitors: Employing multiple tubulin inhibitors that have different chemical scaffolds but target the same binding site on tubulin can help confirm on-target effects. If different inhibitors produce the same biological outcome, it is more likely to be an on-target effect.

  • Rescue experiments: An effective method is to perform a rescue experiment by overexpressing a drug-resistant mutant of the target protein (e.g., a tubulin mutant that your inhibitor cannot bind to). If the observed phenotype is reversed, it strongly suggests an on-target effect.

  • Cellular thermal shift assay (CETSA): This technique can be used to verify direct target engagement in a cellular context.

  • Phenotypic comparison with target knockdown/knockout: Comparing the phenotype induced by the inhibitor with that of a genetic knockdown (e.g., using siRNA or shRNA) or knockout (e.g., using CRISPR-Cas9) of the target protein can provide strong evidence for on-target activity.

Q3: What initial steps should I take to minimize off-target effects in my experiments?

A3: To minimize the risk of off-target effects, careful experimental design is paramount:

  • Dose-response studies: Determine the minimal effective concentration of the inhibitor that produces the desired on-target effect. Using the lowest effective concentration will reduce the likelihood of engaging off-target proteins.

  • Time-course experiments: Assess the biological response at different time points to distinguish between immediate on-target effects and potential downstream, indirect consequences.

  • Use of appropriate controls: Always include vehicle-treated controls and, if possible, a negative control compound that is structurally similar but inactive against the target.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
High levels of unexpected cytotoxicity at low concentrations. The inhibitor may have potent off-target effects on essential cellular machinery.1. Perform a comprehensive literature search for known off-targets of the inhibitor class. 2. Utilize a lower concentration range and shorter incubation times. 3. Employ orthogonal assays to verify the mechanism of cell death (e.g., apoptosis vs. necrosis assays). 4. Consider using a different tubulin inhibitor with a known cleaner off-target profile.
Inconsistent results across different cell lines. Cell line-specific expression of off-target proteins or differing compensatory signaling pathways.1. Profile the expression levels of the primary target (tubulin isoforms) and potential off-targets in the cell lines being used. 2. Validate key findings in a secondary, well-characterized cell line. 3. Use isogenic cell lines (e.g., knockout and wild-type for a potential off-target) to test for dependency.
Phenotype does not match expected effects of microtubule disruption (e.g., no G2/M arrest). The observed phenotype may be predominantly driven by off-target effects.1. Confirm target engagement using methods like CETSA or by observing microtubule disruption via immunofluorescence microscopy. 2. Perform a rescue experiment with a drug-resistant tubulin mutant. 3. Use RNAi-mediated knockdown of tubulin to see if it phenocopies the inhibitor's effect.
Data from in vitro assays do not translate to cellular assays. Poor cell permeability, rapid metabolism of the compound, or engagement of cellular off-targets not present in the in vitro system.1. Assess the cell permeability of the inhibitor using standard assays (e.g., PAMPA). 2. Measure the intracellular concentration of the compound. 3. Perform target engagement assays in the cellular context.

Experimental Protocols

Protocol 1: Validating On-Target Engagement using Immunofluorescence Microscopy
  • Cell Culture: Plate cells of interest onto glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with the tubulin inhibitor at various concentrations and for different durations. Include a vehicle-only control.

  • Fixation: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS) and then fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the microtubule network using a fluorescence microscope. On-target effects should be visible as clear alterations in microtubule structure (e.g., depolymerization or bundling) compared to the vehicle control.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
  • Cell Culture and Treatment: Culture cells to a high density and treat them with the tubulin inhibitor or vehicle control for a specified time.

  • Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Lyse the cells through repeated freeze-thaw cycles.

  • Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of different temperatures for a set time (e.g., 3 minutes).

  • Centrifugation: Centrifuge the heated lysates at high speed to pellet the precipitated proteins.

  • Sample Preparation for Western Blot: Collect the supernatant (containing the soluble proteins) and prepare samples for SDS-PAGE and Western blotting.

  • Western Blotting: Perform a Western blot using an antibody against tubulin.

  • Analysis: The binding of the inhibitor should stabilize the tubulin protein, leading to a higher amount of soluble tubulin at elevated temperatures compared to the vehicle-treated control. This "thermal shift" indicates direct target engagement.

Visualizing Experimental Logic and Pathways

experimental_workflow cluster_problem Problem Identification cluster_validation On-Target vs. Off-Target Validation cluster_conclusion Conclusion A Unexpected Phenotype Observed B Dose-Response Curve A->B Investigate with C Orthogonal Inhibitor A->C Investigate with D Target Knockdown (RNAi) A->D Investigate with E Rescue Experiment A->E Investigate with F On-Target Effect Confirmed B->F G Off-Target Effect Suspected B->G C->F C->G D->F D->G E->F E->G

Caption: Workflow for differentiating on-target vs. off-target effects.

signaling_pathway_logic cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway A Tubulin Inhibitor B Tubulin Polymerization Disruption A->B Binds to Tubulin F Unknown Kinase Inhibition A->F Binds to Off-Target C Microtubule Instability B->C D Mitotic Spindle Failure C->D E G2/M Cell Cycle Arrest D->E I Observed Cellular Phenotype E->I G Altered Signaling Cascade F->G H Apoptosis Induction (Independent of G2/M) G->H H->I

Caption: On-target vs. potential off-target signaling pathways.

Technical Support Center: Overcoming Resistance to Tubulin Inhibitor 14

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering resistance to Tubulin inhibitor 14 in cancer cells. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you navigate and overcome these challenges in your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a microtubule-destabilizing agent. It binds to the colchicine binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death) in cancer cells.

Q2: My cancer cells are showing decreased sensitivity to this compound over time. What are the common mechanisms of resistance?

A2: Resistance to tubulin inhibitors that bind to the colchicine site, such as this compound, can arise through several mechanisms:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which actively pump the inhibitor out of the cell, reducing its intracellular concentration.[1]

  • Target Alterations: Mutations in the tubulin protein itself can alter the binding site, reducing the affinity of this compound.

  • Changes in Tubulin Isotype Expression: Overexpression of certain β-tubulin isotypes, such as βIII-tubulin, has been linked to resistance to some microtubule-targeting agents.

  • Activation of Pro-survival Signaling Pathways: Upregulation of pathways that promote cell survival can counteract the apoptotic effects of this compound.

Q3: How can I determine if P-glycoprotein (P-gp) mediated efflux is responsible for the observed resistance?

A3: You can investigate the role of P-gp through several experiments:

  • Rhodamine 123 Efflux Assay: Use flow cytometry to measure the efflux of Rhodamine 123, a fluorescent substrate of P-gp. Resistant cells with high P-gp activity will show lower intracellular fluorescence.

  • Western Blot: Compare the protein levels of P-gp in your resistant cell line to the parental (sensitive) cell line.

  • qRT-PCR: Analyze the mRNA expression of the ABCB1 gene, which encodes P-gp.

  • Co-administration with a P-gp Inhibitor: Treat resistant cells with a combination of this compound and a P-gp inhibitor (e.g., Verapamil or Tariquidar). If sensitivity to this compound is restored, it strongly suggests P-gp-mediated resistance.

Q4: What should I do if P-gp overexpression is not detected, but the cells are still resistant?

A4: If drug efflux is not the cause of resistance, consider the following possibilities and troubleshooting steps:

  • Tubulin Mutations: Sequence the β-tubulin gene (TUBB) in your resistant cells to identify any potential mutations in the colchicine-binding site.

  • Tubulin Isotype Expression: Use Western blotting with isotype-specific antibodies to check for overexpression of resistance-associated β-tubulin isotypes (e.g., βIII-tubulin).

  • Microtubule Network Integrity: Use immunofluorescence to visualize the microtubule network. Resistant cells might show a more intact microtubule structure in the presence of the inhibitor compared to sensitive cells.

Troubleshooting Guides

Problem 1: Decreased potency of this compound in long-term cultures.
  • Possible Cause: Development of acquired resistance through mechanisms like P-gp overexpression.

  • Troubleshooting Workflow:

Start Decreased Drug Potency Observed Check_Efflux Perform Rhodamine 123 Efflux Assay Start->Check_Efflux Efflux_Increased Increased Efflux Detected Check_Efflux->Efflux_Increased Efflux_Normal Normal Efflux Check_Efflux->Efflux_Normal Investigate_Pgp Confirm P-gp Overexpression (Western Blot / qRT-PCR) Efflux_Increased->Investigate_Pgp Investigate_Target Investigate Target-Based Resistance Efflux_Normal->Investigate_Target Pgp_Confirmed P-gp Overexpression Confirmed Investigate_Pgp->Pgp_Confirmed Use_Pgp_Inhibitor Strategy: Co-treat with P-gp Inhibitor (e.g., Verapamil) Pgp_Confirmed->Use_Pgp_Inhibitor End Resolution Strategy Identified Use_Pgp_Inhibitor->End Sequence_Tubulin Sequence β-tubulin Gene Investigate_Target->Sequence_Tubulin Check_Isotypes Analyze β-tubulin Isotype Expression Investigate_Target->Check_Isotypes Mutation_Found Mutation in Binding Site Sequence_Tubulin->Mutation_Found No_Mutation No Mutation Found Sequence_Tubulin->No_Mutation Isotype_Altered Altered Isotype Profile Check_Isotypes->Isotype_Altered Normal_Isotypes Normal Isotype Profile Check_Isotypes->Normal_Isotypes Mutation_Found->End Isotype_Altered->End Consider_Other Consider Alternative Resistance Mechanisms No_Mutation->Consider_Other Normal_Isotypes->Consider_Other Consider_Other->End

Troubleshooting workflow for decreased drug potency.
Problem 2: High background or no signal in immunofluorescence staining of microtubules.

  • Possible Cause: Suboptimal fixation, permeabilization, or antibody concentrations.

  • Troubleshooting Steps:

    • Fixation: Test different fixation methods. Methanol fixation can sometimes improve the visualization of microtubules.[2]

    • Permeabilization: Ensure complete permeabilization to allow antibody access.

    • Antibody Titration: Optimize the concentration of both primary and secondary antibodies.

    • Blocking: Increase blocking time or try a different blocking agent to reduce non-specific binding.

Quantitative Data

The following tables provide example quantitative data for tubulin inhibitors. Note that specific data for "this compound" is limited in the public domain; therefore, data for a closely related compound, "Tubulin Inhibitor 16," and other colchicine-binding site inhibitors are presented as a reference.

Table 1: In Vitro Activity of a Representative Tubulin Inhibitor (TN-16)

ParameterValueSystemReference
IC50 for Microtubule Polymerization0.4 - 1.7 µMPorcine Brain Tubulin[2]

Table 2: Example IC50 Values for Colchicine-Binding Site Inhibitors in Different Cell Lines

CompoundCell LineIC50 (nM)Reference
Verubulin AnalogA5493.9[3]
Verubulin AnalogMDA-MB-2312.2[3]
Verubulin AnalogHEPG23.0
ColchicineHeLa58

Experimental Protocols

Rhodamine 123 Efflux Assay (Flow Cytometry)

This protocol is to assess P-gp-mediated drug efflux.

Materials:

  • Resistant and sensitive cancer cell lines

  • Rhodamine 123 (stock solution in DMSO)

  • Complete culture medium

  • PBS (Phosphate-Buffered Saline)

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells and resuspend them in complete culture medium at a concentration of 1 x 106 cells/mL.

  • Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension to a final concentration of 0.1-0.2 µg/mL.

  • Incubate the cells at 37°C for 30-60 minutes in the dark.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Wash the cell pellet twice with ice-cold PBS.

  • Efflux: Resuspend the cell pellet in pre-warmed complete culture medium and incubate at 37°C.

  • Data Acquisition: At different time points (e.g., 0, 30, 60, and 120 minutes), take an aliquot of the cell suspension and analyze the intracellular fluorescence using a flow cytometer (typically in the FL1 channel).

  • Analysis: Compare the fluorescence intensity of the resistant cells to the sensitive cells. A faster decrease in fluorescence in resistant cells indicates higher efflux activity.

Western Blot for P-glycoprotein (P-gp)

This protocol is to determine the protein expression level of P-gp.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against P-gp/MDR1/ABCB1

  • Loading control primary antibody (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against P-gp overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Compare the band intensity of P-gp in resistant versus sensitive cells, normalizing to the loading control.

qRT-PCR for ABCB1 Gene Expression

This protocol is to quantify the mRNA level of the ABCB1 gene.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for ABCB1 and a housekeeping gene (e.g., GAPDH or ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from your cell lines.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing the master mix, primers, and cDNA.

  • qPCR Run: Run the qPCR reaction using a standard thermal cycling program.

  • Data Analysis: Calculate the relative expression of the ABCB1 gene in resistant cells compared to sensitive cells using the 2-ΔΔCt method, normalized to the housekeeping gene.

Immunofluorescence Staining of Microtubules

This protocol is for visualizing the microtubule network.

Materials:

  • Cells cultured on glass coverslips

  • Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against α-tubulin or β-tubulin

  • Fluorescently-conjugated secondary antibody

  • DAPI (for nuclear counterstaining)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Fixation: Fix the cells with either 4% paraformaldehyde for 10-15 minutes at room temperature or ice-cold methanol for 5-10 minutes at -20°C.

  • Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking: Block the cells with blocking buffer for 1 hour.

  • Primary Antibody Incubation: Incubate with the primary anti-tubulin antibody for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate with the fluorescently-conjugated secondary antibody for 1 hour at room temperature in the dark.

  • Washing: Wash the cells three times with PBS.

  • Counterstaining: Incubate with DAPI for 5 minutes to stain the nuclei.

  • Mounting: Mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging: Visualize the microtubule network using a fluorescence microscope.

cluster_resistance Resistance Mechanisms cluster_troubleshooting Troubleshooting Strategies Drug_Efflux Increased Drug Efflux (P-gp Overexpression) Efflux_Assay Rhodamine 123 Efflux Assay Drug_Efflux->Efflux_Assay investigated by Western_Blot Western Blot (P-gp, Tubulin Isotypes) Drug_Efflux->Western_Blot investigated by qRT_PCR qRT-PCR (ABCB1) Drug_Efflux->qRT_PCR investigated by Pgp_Inhibition P-gp Inhibitor Co-treatment Drug_Efflux->Pgp_Inhibition overcome by Target_Mutation Target Alteration (Tubulin Mutation) Sequencing Tubulin Gene Sequencing Target_Mutation->Sequencing identified by Isotype_Shift Tubulin Isotype Shift (βIII-tubulin ↑) Isotype_Shift->Western_Blot detected by Signaling Pro-survival Signaling (e.g., PI3K/Akt Pathway) Pathway_Inhibition Pathway Inhibitor Combination Signaling->Pathway_Inhibition counteracted by

Relationship between resistance mechanisms and troubleshooting.

References

Technical Support Center: Long-Term Treatment with Novel Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining protocols for long-term treatment with Tubulin Inhibitor 14, a novel microtubule-destabilizing agent that binds to the colchicine site. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and informative diagrams to address common challenges encountered during in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a microtubule-destabilizing agent.[1] It functions by binding to the colchicine binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[1][2][3] This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis (programmed cell death) in rapidly dividing cells.[4]

Q2: Why does this compound exhibit toxicity in normal, non-cancerous cells?

A2: While cancer cells are generally more susceptible to tubulin inhibitors due to their high proliferation rate, normal cells also depend on microtubule dynamics for essential functions. These include cell division, intracellular transport, and the maintenance of cell shape. Consequently, at certain concentrations, Tubulin Inhibator 14 can disrupt these vital processes in healthy cells, leading to off-target toxicity. Common side effects observed with this class of inhibitors include neurotoxicity and myelosuppression.

Q3: What are the initial steps to determine a therapeutic window for this compound?

A3: A critical first step is to determine the half-maximal inhibitory concentration (IC50) for both your cancer cell line of interest and a relevant normal cell line. This allows you to establish a therapeutic window. A significant difference in the IC50 values suggests a degree of selectivity for cancer cells. It is highly recommended to perform a dose-response curve using a cell viability assay such as the MTT or PrestoBlue™ assay.

Q4: What are some strategies to mitigate the toxicity of this compound in normal cells during long-term experiments?

A4: Several strategies can be employed to reduce the toxicity of this compound in normal cells:

  • Dose Optimization: Perform a careful dose-response analysis to identify a concentration that is effective against cancer cells while minimizing toxicity to normal cells.

  • Reduced Exposure Time: Shorter incubation times may be sufficient to induce apoptosis in cancer cells while allowing normal cells to recover.

  • Combination Therapies: Combining this compound with other anticancer agents may allow for lower, less toxic doses of each compound to be used. Promising combinations include pairing with PI3K/Akt pathway inhibitors or DNA-damaging agents.

Troubleshooting Guides

Issue 1: Decreased sensitivity to this compound after prolonged exposure in vitro.

  • Possible Cause: Upregulation of drug efflux pumps, such as P-glycoprotein (P-gp/MDR1), which actively transport the inhibitor out of the cell.

  • Troubleshooting Steps:

    • Verify P-gp Overexpression:

      • Western Blot: Compare P-gp protein levels in resistant cells versus the parental (sensitive) cell line.

      • qRT-PCR: Analyze the mRNA expression of the ABCB1 gene, which encodes P-gp.

    • Functional Assay:

      • Rhodamine 123 Efflux Assay: Use flow cytometry to measure the efflux of the fluorescent P-gp substrate Rhodamine 123. Reduced intracellular fluorescence in resistant cells indicates increased P-gp activity.

    • Chemical Inhibition:

      • Co-administration with a P-gp Inhibitor: Treat resistant cells with this compound in combination with a known P-gp inhibitor (e.g., Verapamil, Tariquidar). A restored sensitivity to this compound suggests P-gp-mediated resistance.

Issue 2: Inconsistent results in tubulin polymerization assays.

  • Possible Cause: Variability in assay setup, execution, or reagent quality.

  • Troubleshooting Steps:

    • Reagent Quality:

      • Tubulin: Ensure the use of high-purity (>99%) lyophilized tubulin.

      • GTP: Prepare fresh GTP solutions and store them in small aliquots at -80°C to avoid multiple freeze-thaw cycles, as GTP is essential for polymerization.

    • Assay Conditions:

      • Temperature: Maintain a constant temperature of 37°C in the spectrophotometer, as tubulin polymerization is temperature-sensitive.

      • Pipetting: Use a multichannel pipette to add the cold tubulin solution to all wells simultaneously to ensure a uniform start to the polymerization reaction. Avoid introducing bubbles.

    • Solvent Effects:

      • Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not inhibitory. The recommended maximum DMSO concentration is typically below 2%.

Issue 3: High levels of toxicity observed in normal control cell lines.

  • Possible Cause: The concentration of this compound is too high for the specific normal cell line being used.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Establish the IC50 for both your cancer and normal cell lines to identify a selective concentration range.

    • Reduce Incubation Time: Shorter exposure times may be sufficient to induce apoptosis in cancer cells while allowing normal cells to recover.

    • Use a Different Normal Cell Line: The sensitivity to tubulin inhibitors can vary between different types of normal cells. Consider using a more resistant normal cell line if it is relevant to your research question.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines

Cell LineCell TypeIC50 (µM)
MCF-7Breast Cancer0.058
A549Lung Cancer0.072
HCT116Colon Cancer0.045
PC-3Prostate Cancer0.091
MRC-5Normal Lung Fibroblast1.25
hTERT-RPE1Normal Retinal Pigment Epithelial2.50

Note: These are example values and should be experimentally determined for your specific cell lines.

Table 2: Summary of Troubleshooting Strategies for In Vitro Resistance

ProblemPossible CauseRecommended ActionExpected Outcome
Decreased Drug EfficacyP-gp Efflux Pump OverexpressionCo-administer with a P-gp inhibitor (e.g., Verapamil)Restoration of sensitivity to this compound
Tubulin Subunit MutationSequence the β-tubulin gene (TUBB)Identification of mutations in the drug-binding site
Altered Microtubule DynamicsImmunofluorescence staining of α-tubulinVisualization of changes in microtubule network organization

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

Objective: To determine the concentration of this compound that inhibits the growth of 50% of the cell population.

Materials:

  • Cancer and normal cell lines

  • 96-well plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Multichannel pipette

  • Plate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Tubulin Polymerization Assay (Turbidity-Based)

Objective: To determine the effect of this compound on the in vitro polymerization of tubulin.

Materials:

  • Lyophilized tubulin protein (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • This compound

  • Positive control (e.g., Nocodazole, Colchicine)

  • Negative control (e.g., Paclitaxel - a polymerization enhancer)

  • Pre-chilled 96-well half-area plates

  • Temperature-controlled spectrophotometer

Methodology:

  • Reagent Preparation: Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-5 mg/mL. Keep on ice.

  • Assay Setup: In a pre-chilled 96-well plate on ice, add 10 µL of your 10x test compound (this compound) or control solution to the appropriate wells.

  • Initiate Polymerization: Using a multichannel pipette, add 90 µL of the cold tubulin solution containing GTP to each well for a final volume of 100 µL.

  • Measurement: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C. Measure the increase in optical density (OD) at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the absorbance (OD 340 nm) versus time for each well. An inhibition of polymerization will result in a lower rate of increase in OD compared to the vehicle control.

Mandatory Visualizations

Signaling_Pathway cluster_cell Cell Tubulin_Inhibitor_14 This compound Tubulin α/β-Tubulin Dimers Tubulin_Inhibitor_14->Tubulin Binds to Colchicine Site Microtubules Microtubules Tubulin_Inhibitor_14->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Disruption Microtubules->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow cluster_workflow Troubleshooting Workflow for Drug Resistance Start Decreased Sensitivity to Inhibitor Check_Efflux Assess P-gp Efflux Pump Activity (e.g., Rhodamine 123 Assay) Start->Check_Efflux Efflux_Increased P-gp Activity Increased? Check_Efflux->Efflux_Increased Co-administer Co-administer with P-gp Inhibitor Efflux_Increased->Co-administer Yes Check_Tubulin Sequence β-Tubulin Gene (TUBB) Efflux_Increased->Check_Tubulin No Sensitivity_Restored Sensitivity Restored? Co-administer->Sensitivity_Restored Pgp_Resistance Conclusion: P-gp Mediated Resistance Sensitivity_Restored->Pgp_Resistance Yes Sensitivity_Restored->Check_Tubulin No Mutation_Found Mutation in Binding Site? Check_Tubulin->Mutation_Found Target_Alteration Conclusion: Target Alteration Resistance Mutation_Found->Target_Alteration Yes Other_Mechanisms Investigate Other Mechanisms (e.g., altered signaling pathways) Mutation_Found->Other_Mechanisms No

Caption: Troubleshooting workflow for tubulin inhibitor resistance.

References

Technical Support Center: Minimizing Toxicity of Tubulin Inhibitor 14 in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the toxicity of Tubulin inhibitor 14 during in vivo animal studies. The following information is based on established principles for mitigating the toxicity of tubulin-targeting agents, particularly those that bind to the colchicine site.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a microtubule-destabilizing agent that binds to the colchicine-binding site on β-tubulin.[1][2][3][4] This interaction prevents the polymerization of tubulin dimers into microtubules, which are essential for various cellular processes, including mitotic spindle formation, cell shape maintenance, and intracellular transport.[5] The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis, particularly in rapidly dividing cancer cells.

Q2: What are the common toxicities observed with this compound in animal studies?

A2: As a potent anti-mitotic agent, this compound can also affect healthy, proliferating cells, leading to off-target toxicities. While cancer cells are more susceptible due to their high proliferation rate, normal tissues with rapid cell turnover can also be affected. Common dose-limiting toxicities for colchicine-binding site inhibitors include:

  • Myelosuppression: Suppression of bone marrow activity, leading to neutropenia, anemia, and thrombocytopenia.

  • Gastrointestinal Toxicity: Diarrhea, nausea, and damage to the intestinal lining.

  • Neurotoxicity: Peripheral neuropathy due to the disruption of microtubule-dependent axonal transport.

  • General malaise: Weight loss, lethargy, and ruffled fur.

Q3: How can I establish a therapeutic window for this compound in my animal model?

A3: Establishing a therapeutic window is a critical first step. This involves determining the maximum tolerated dose (MTD) and the minimum effective dose. A dose-response study is essential. It is recommended to start with a wide range of doses and monitor the animals closely for signs of toxicity and tumor growth inhibition.

Troubleshooting Guide

Issue 1: Severe weight loss and signs of distress in treated animals.

  • Possible Cause: The dose of this compound is too high.

    • Troubleshooting Steps:

      • Perform a Dose-Range Finding Study: Start with a lower dose and gradually escalate to determine the MTD.

      • Reduce Dosing Frequency: If daily dosing is too toxic, consider intermittent dosing schedules (e.g., every other day or twice weekly).

      • Optimize the Formulation: The vehicle used for administration can significantly impact toxicity. Consider alternative, less toxic vehicles.

  • Possible Cause: Off-target effects of the inhibitor.

    • Troubleshooting Steps:

      • Monitor Specific Toxicities: Conduct regular complete blood counts (CBCs) to monitor for myelosuppression and observe for signs of neurotoxicity (e.g., gait abnormalities).

      • Consider Supportive Care: Provide supportive care such as hydration and nutritional supplements to help animals tolerate the treatment.

Issue 2: High variability in anti-tumor efficacy between animals.

  • Possible Cause: Inconsistent drug administration or formulation.

    • Troubleshooting Steps:

      • Ensure Accurate Dosing: Use precise techniques for drug administration (e.g., calibrated syringes, proper gavage technique for oral administration).

      • Prepare Fresh Formulations: Prepare the dosing solution fresh for each experiment to ensure stability and consistency.

      • Homogenize Suspensions: If this compound is administered as a suspension, ensure it is thoroughly mixed before each dose to prevent settling.

  • Possible Cause: Poor bioavailability of the compound.

    • Troubleshooting Steps:

      • Change the Route of Administration: If oral or intraperitoneal administration yields inconsistent results, consider intravenous injection for more direct and consistent systemic exposure.

      • Improve Solubility: Utilize formulation strategies to enhance the solubility of this compound, which can improve its absorption and bioavailability.

Data Presentation: Strategies to Mitigate Toxicity

The following table summarizes potential strategies to reduce the toxicity of this compound, with hypothetical data for illustrative purposes.

StrategyParameterStandard ProtocolModified ProtocolOutcome
Dose & Schedule Optimization Dose20 mg/kg, daily15 mg/kg, dailyReduced weight loss from 15% to 5%
Schedule20 mg/kg, daily25 mg/kg, every other dayMaintained efficacy with less severe neutropenia
Formulation Modification Vehicle10% DMSO in saline5% Tween 80, 5% Ethanol in salineImproved tolerability, reduced injection site reactions
FormulationSuspensionNanoparticle encapsulationEnhanced tumor accumulation, reduced systemic toxicity
Combination Therapy Co-administered AgentVehicle controlP-glycoprotein inhibitorIncreased efficacy at a lower, less toxic dose of this compound

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Determination

  • Animal Model: Use the appropriate tumor-bearing mouse or rat model for your study.

  • Group Allocation: Divide animals into groups (n=3-5 per group) to receive escalating doses of this compound (e.g., 5, 10, 20, 40 mg/kg) and a vehicle control group.

  • Administration: Administer the compound and vehicle via the intended route (e.g., intraperitoneal, oral, intravenous) for a set period (e.g., 5-14 days).

  • Monitoring:

    • Record body weight daily.

    • Observe for clinical signs of toxicity twice daily (e.g., changes in posture, activity, fur texture).

    • At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.

    • Perform necropsy and collect major organs for histopathological examination.

  • Endpoint: The MTD is defined as the highest dose that does not cause greater than 20% weight loss or significant signs of irreversible toxicity.

Protocol 2: In Vivo Efficacy Study

  • Tumor Implantation: Implant tumor cells into the appropriate site (e.g., subcutaneously, orthotopically).

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize animals into treatment groups (n=8-10 per group), including a vehicle control and a positive control (e.g., a standard-of-care chemotherapeutic).

  • Treatment: Administer this compound at doses at or below the MTD, following the optimized schedule.

  • Monitoring:

    • Measure tumor volume with calipers every 2-3 days.

    • Record body weight every 2-3 days.

  • Endpoints:

    • Primary endpoint: Tumor growth inhibition.

    • Euthanize mice when tumors reach the maximum allowed size or if significant toxicity is observed.

    • At the end of the study, excise tumors for weight measurement and further analysis (e.g., histology, western blot).

Visualizations

Signaling Pathway of this compound cluster_0 Cellular Environment cluster_1 Cellular Processes Tubulin_Inhibitor_14 Tubulin_Inhibitor_14 Tubulin_Dimers Tubulin_Dimers Tubulin_Inhibitor_14->Tubulin_Dimers Binds to Colchicine Site Microtubule_Polymerization Microtubule_Polymerization Tubulin_Inhibitor_14->Microtubule_Polymerization Inhibits Tubulin_Dimers->Microtubule_Polymerization Essential for Mitotic_Spindle_Formation Mitotic_Spindle_Formation Microtubule_Polymerization->Mitotic_Spindle_Formation Leads to G2M_Phase_Arrest G2M_Phase_Arrest Mitotic_Spindle_Formation->G2M_Phase_Arrest Disruption causes Apoptosis Apoptosis G2M_Phase_Arrest->Apoptosis Induces

Caption: Mechanism of action of this compound.

Experimental Workflow for Toxicity Assessment Start Start Dose_Range_Finding Dose-Range Finding Study (MTD Determination) Start->Dose_Range_Finding Monitoring Daily Monitoring (Weight, Clinical Signs) Dose_Range_Finding->Monitoring Efficacy_Study In Vivo Efficacy Study End End Efficacy_Study->End Endpoint_Analysis Endpoint Analysis (CBC, Chemistry, Histology) Monitoring->Endpoint_Analysis Data_Analysis Data Analysis and Dose Selection Endpoint_Analysis->Data_Analysis Data_Analysis->Efficacy_Study

Caption: Workflow for assessing the toxicity of this compound.

Troubleshooting Logic for High Toxicity High_Toxicity High Toxicity Observed? Check_Dose Is Dose > MTD? High_Toxicity->Check_Dose Yes Proceed Proceed with Optimized Protocol High_Toxicity->Proceed No Reduce_Dose Reduce Dose or Dosing Frequency Check_Dose->Reduce_Dose Yes Check_Formulation Is Vehicle Known to be Toxic? Check_Dose->Check_Formulation No Reduce_Dose->Proceed Change_Vehicle Test Alternative Vehicles Check_Formulation->Change_Vehicle Yes Consider_Off_Target Investigate Off-Target Effects (e.g., Neurotoxicity) Check_Formulation->Consider_Off_Target No Change_Vehicle->Proceed Consider_Off_Target->Proceed

Caption: Troubleshooting logic for addressing high toxicity.

References

Addressing variability in tubulin polymerization assay results with Tubulin inhibitor 14

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing Tubulin Inhibitor 14 in tubulin polymerization assays. Below you will find troubleshooting guides and frequently asked questions to address common sources of variability and other issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is expected to function as a microtubule-destabilizing agent by binding to the colchicine binding site on β-tubulin.[1][2] This interaction inhibits the polymerization of tubulin dimers into microtubules.[1][3] The disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and can subsequently induce apoptosis, which are key mechanisms for its potential anti-cancer effects.[1]

Q2: What are the common causes of variability in tubulin polymerization assay results?

A2: Inconsistent results in tubulin polymerization assays can stem from several factors, including reagent integrity, procedural inconsistencies, and environmental conditions. Key sources of variability include:

  • Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant well-to-well variability.

  • Temperature Fluctuations: Tubulin polymerization is highly sensitive to temperature. Optimal polymerization occurs at 37°C, and deviations can significantly impact the rate and extent of polymerization.

  • Reagent Quality: The quality and handling of tubulin and GTP are critical. Repeated freeze-thaw cycles of tubulin or degradation of GTP can lead to a loss of activity.

  • Compound Precipitation: The test compound itself may precipitate in the assay buffer, causing an increase in light scattering that can be mistaken for microtubule polymerization.

Q3: How can I differentiate between genuine tubulin polymerization and precipitation of this compound?

A3: To confirm that the observed signal is due to microtubule formation and not compound precipitation, a cold-depolymerization step can be performed. After the polymerization reaction has reached a plateau at 37°C, transfer the plate to ice for 20-30 minutes. Microtubules are cold-labile and will depolymerize, leading to a decrease in the signal. If the signal remains high, it is likely due to compound precipitation.

Q4: What are the recommended positive and negative controls for this assay?

A4: Appropriate controls are essential for interpreting the results of a tubulin polymerization assay.

  • Negative Control: A vehicle control, typically buffer with the same final concentration of DMSO used for the test compound, should be included to represent baseline polymerization.

  • Positive Controls: For an inhibition assay, a known tubulin polymerization inhibitor that binds to the colchicine site, such as nocodazole or colchicine, should be used as a positive control. To confirm the responsiveness of the tubulin, a known polymerization enhancer, such as paclitaxel, can also be included.

Troubleshooting Guide

Variability in tubulin polymerization assays can be frustrating. The following table outlines common problems, their potential causes, and recommended solutions.

Problem Potential Cause Recommended Solution
High Variability Between Replicates Inconsistent pipetting volumes or timing.Use a multichannel or repeating pipette for adding reagents, especially the tubulin solution, to ensure simultaneous initiation of polymerization. Avoid introducing air bubbles.
Temperature gradients across the 96-well plate.Ensure the plate reader is pre-warmed to 37°C. Pre-warm the plate in the reader for a few minutes before adding the tubulin solution to start the reaction.
Presence of tubulin aggregates or "seeds".If tubulin has been stored improperly or freeze-thawed, centrifuge at high speed (e.g., >100,000 x g) for 10 minutes at 4°C to remove aggregates before use.
No or Weak Polymerization in Control Wells Inactive tubulin.Use high-quality, polymerization-competent tubulin (>99% pure). Aliquot tubulin upon receipt and store at -80°C to avoid freeze-thaw cycles. Thaw on ice and use within an hour.
Degraded GTP.Prepare fresh GTP stock solutions and store them in small aliquots at -80°C. Add fresh GTP to the polymerization buffer immediately before the experiment.
Suboptimal temperature.Ensure the spectrophotometer is accurately maintaining a temperature of 37°C.
Incorrect buffer composition.Verify the pH and concentrations of all buffer components (e.g., PIPES, MgCl2, EGTA).
Inhibitor Shows No Effect Inhibitor concentration is too low.Perform a dose-response experiment with a wide range of concentrations to determine the IC50 value.
Inactive inhibitor.Ensure proper storage of this compound stock solutions (e.g., protected from light, appropriate temperature). Prepare fresh dilutions for each experiment.
Assay conditions are not optimized for inhibitors.For detecting inhibitors, a strong baseline polymerization signal is desirable. This can be achieved by using higher concentrations of tubulin.
Apparent Enhancement of Polymerization by Inhibitor Compound precipitation.Perform a cold-depolymerization test as described in the FAQs. Visually inspect the wells for any precipitate.
Intrinsic fluorescence of the compound (for fluorescence-based assays).Run a control with the compound in buffer without tubulin to measure its background fluorescence.

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This protocol provides a general procedure to assess the effect of this compound on tubulin polymerization by measuring changes in turbidity at 340 nm.

Materials:

  • Lyophilized tubulin protein (>99% pure)

  • Tubulin Polymerization Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • This compound stock solution (in DMSO)

  • Control inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel)

  • 96-well, clear, flat-bottom plate

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reagents (on ice):

    • Reconstitute lyophilized tubulin to a stock concentration of 10 mg/mL with ice-cold Tubulin Polymerization Buffer. Aliquot and store at -80°C.

    • For the assay, dilute the tubulin stock to the desired final concentration (e.g., 3 mg/mL) in ice-cold Tubulin Polymerization Buffer containing 1 mM GTP and 10% glycerol. Keep on ice.

    • Prepare serial dilutions of this compound and control compounds in Tubulin Polymerization Buffer. Ensure the final DMSO concentration in all wells is identical and does not exceed 2%.

  • Assay Setup (on ice):

    • Pre-warm the microplate reader to 37°C.

    • In a pre-chilled 96-well plate, add 10 µL of the diluted this compound, control compounds, or vehicle control to the appropriate wells.

    • To initiate the reaction, use a multichannel pipette to add 90 µL of the cold, diluted tubulin solution to each well for a final volume of 100 µL. Mix gently by pipetting up and down without creating bubbles.

  • Measurement:

    • Immediately transfer the plate to the pre-warmed 37°C spectrophotometer.

    • Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.

  • Data Analysis:

    • Plot absorbance (OD at 340 nm) versus time for each condition.

    • Determine the Vmax (maximum rate of polymerization) and the plateau absorbance for each well.

    • Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value from the dose-response curve.

Data Presentation

The following tables provide a template for organizing and presenting quantitative data from your tubulin polymerization assays.

Table 1: Dose-Response of this compound on Tubulin Polymerization

Concentration of this compoundVmax (mOD/min)Plateau OD (340 nm)% Inhibition
Vehicle Control (0 µM)Enter DataEnter Data0%
Concentration 1Enter DataEnter DataCalculate
Concentration 2Enter DataEnter DataCalculate
Concentration 3Enter DataEnter DataCalculate
Concentration 4Enter DataEnter DataCalculate
Concentration 5Enter DataEnter DataCalculate
IC50 Determine from Curve

Table 2: Comparison of Controls

Control CompoundConcentrationVmax (mOD/min)Plateau OD (340 nm)Expected Outcome
Vehicle ControlN/AEnter DataEnter DataBaseline Polymerization
Nocodazolee.g., 10 µMEnter DataEnter DataInhibition
Paclitaxele.g., 10 µMEnter DataEnter DataEnhancement

Visualizations

Experimental Workflow

G cluster_prep Reagent Preparation (On Ice) cluster_setup Assay Plate Setup (On Ice) cluster_measure Measurement & Analysis Tubulin Dilute Tubulin Stock Add_Tubulin Add Tubulin to Initiate Tubulin->Add_Tubulin Inhibitor Prepare Inhibitor Dilutions Add_Inhibitor Add Inhibitor/Controls to Plate Inhibitor->Add_Inhibitor Controls Prepare Control Solutions Controls->Add_Inhibitor Add_Inhibitor->Add_Tubulin Incubate Incubate at 37°C in Plate Reader Add_Tubulin->Incubate Read_OD Read OD at 340 nm (Kinetic) Incubate->Read_OD Analyze Analyze Data (Vmax, Plateau, IC50) Read_OD->Analyze

A streamlined workflow for the in vitro tubulin polymerization assay.

Signaling Pathway of Tubulin Inhibition

G Inhibitor This compound Tubulin α/β-Tubulin Dimers Inhibitor->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Inhibitor->Microtubules Inhibits Tubulin->Microtubules Spindle Mitotic Spindle Disruption Microtubules->Spindle Arrest G2/M Phase Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Mechanism of action leading from tubulin inhibition to apoptosis.

References

Technical Support Center: Enhancing the Stability of Tubulin Inhibitor 14 in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on handling and enhancing the stability of Tubulin inhibitor 14 in solution. The following information is intended to help troubleshoot common issues and answer frequently asked questions to ensure the integrity and reproducibility of your experiments.

Troubleshooting Guide

Researchers may encounter challenges with the stability of this compound in experimental solutions. This guide addresses the most common issues, their potential causes, and recommended solutions.

Issue Potential Cause Recommended Solution
Precipitation upon dilution in aqueous buffer - Final concentration exceeds the aqueous solubility limit.- Rapid solvent shift from a high-concentration organic stock (e.g., DMSO) to an aqueous environment.- Decrease Final Concentration: Lower the working concentration of the inhibitor.- Optimize DMSO Concentration: Keep the final DMSO concentration as low as possible (ideally <0.5%), but a slightly higher concentration may be necessary to maintain solubility. Always include a vehicle control.[1]- Stepwise Dilution: Instead of direct dilution into a large volume, perform serial dilutions in the aqueous buffer.- Adjust pH: The solubility of compounds can be pH-dependent. Experiment with different buffer pH values to find the optimal range.[1]- Use a Co-solvent: Consider incorporating a biocompatible co-solvent or excipient to improve solubility.
Loss of Biological Activity Over Time - Chemical Degradation: The isoquinolinone core of this compound may be susceptible to oxidative degradation or photolysis.- Hydrolysis: While less likely for the core structure, other functional groups could be susceptible to hydrolysis depending on the exact final structure if modified.- Adsorption to Plastics: Hydrophobic compounds can adsorb to plastic labware, reducing the effective concentration.- Prepare Fresh Solutions: Whenever possible, prepare working solutions fresh from a frozen stock on the day of the experiment.- Protect from Light: Store solutions in amber vials or cover them with aluminum foil to prevent photodegradation.- Control pH: Maintain a stable pH with an appropriate buffer system, as extreme pH can catalyze degradation.[2]- Use Low-Adhesion Labware: Utilize low-protein-binding tubes and pipette tips to minimize loss due to adsorption.- Perform Stability Studies: Assess the stability of the inhibitor in your specific experimental media over the time course of your experiment (see Experimental Protocols).
Inconsistent Experimental Results - Incomplete Solubilization: The inhibitor may not be fully dissolved in the stock solution.- Freeze-Thaw Cycles: Repeated freezing and thawing of the stock solution can lead to compound degradation and precipitation.- Variable Storage Conditions: Inconsistent storage temperatures can affect long-term stability.- Ensure Complete Dissolution: Before use, visually inspect the stock solution to ensure it is clear. If precipitate is observed, gently warm the solution to 37°C and vortex or sonicate briefly.- Aliquot Stock Solutions: Prepare single-use aliquots of your high-concentration stock solution to avoid multiple freeze-thaw cycles.- Strict Storage Protocol: Adhere to recommended storage conditions consistently.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: The recommended solvent for preparing high-concentration stock solutions of this compound is anhydrous dimethyl sulfoxide (DMSO). Ensure the inhibitor is fully dissolved before making further dilutions.

Q2: How should I store stock solutions of this compound?

A2: For long-term stability, stock solutions in DMSO should be stored at -20°C or -80°C. To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

Q3: What are the potential degradation pathways for this compound?

A3: Given its 6-fluoro-3-(3-fluorophenyl)-2H-isoquinolin-1-one structure, potential degradation pathways include:

  • Oxidation: The isoquinoline ring system can be susceptible to oxidation, potentially leading to ring-opening or the formation of N-oxides.[3]

  • Photodegradation: Aromatic systems can be sensitive to light, leading to degradation. It is advisable to protect solutions from light.[4]

Q4: Can I prepare a large batch of working solution in my cell culture medium for a week-long experiment?

A4: It is generally not recommended to store this compound in aqueous media for extended periods without first confirming its stability under those specific conditions (e.g., pH, temperature, media components). For long-term experiments, it is best to add the inhibitor to the medium fresh from a thawed stock aliquot at each time point or media change.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment

This protocol provides a general method to determine the kinetic solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • 96-well clear bottom plate

  • Plate reader capable of measuring absorbance/turbidity

Procedure:

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Serial Dilution: Perform a serial dilution of the DMSO stock solution in DMSO to create a range of concentrations.

  • Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer. This will create a range of final inhibitor concentrations with a consistent final DMSO percentage.

  • Equilibration: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Visual Inspection: Visually inspect the wells for any signs of precipitation.

  • Turbidity Measurement (Optional): Use a plate reader to measure the absorbance or turbidity at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify precipitation.

  • Determine Kinetic Solubility: The highest concentration that remains clear (or shows no significant increase in turbidity compared to a vehicle control) is the approximate kinetic solubility under these conditions.

Protocol 2: Chemical Stability Assessment by HPLC

This protocol outlines a procedure to evaluate the chemical stability of this compound in a specific solution over time.

Materials:

  • This compound solution at the desired working concentration and in the desired buffer/medium.

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS).

  • Incubator set to the experimental temperature (e.g., 37°C).

  • HPLC vials.

Procedure:

  • Prepare Initial Sample (T=0): Prepare a solution of this compound in the desired buffer or cell culture medium at the final working concentration. Immediately take an aliquot, process it as needed (e.g., protein precipitation with acetonitrile if in medium), centrifuge to remove any solids, and transfer the supernatant to an HPLC vial for analysis. This serves as your baseline (100% compound remaining).

  • Incubate Sample: Incubate the remaining solution under your intended experimental conditions (e.g., 37°C, 5% CO₂, protected from light).

  • Prepare Time-Point Samples: At various time points (e.g., 2, 6, 12, 24, 48 hours), take aliquots of the incubated solution and process them in the same manner as the T=0 sample.

  • HPLC Analysis: Analyze all samples by HPLC. The method should be able to separate the parent compound from any potential degradants.

  • Data Analysis: Quantify the peak area of the parent compound at each time point. Calculate the percentage of this compound remaining relative to the T=0 sample. Plot the percentage of remaining compound versus time to determine the degradation kinetics.

Visualizations

experimental_workflow_stability cluster_prep Solution Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare 10 mM Stock in 100% DMSO prep_working Prepare Working Solution in Experimental Buffer prep_stock->prep_working t0 T=0 Sample (Baseline) prep_working->t0 incubate Incubate at 37°C (Protected from Light) prep_working->incubate hplc HPLC Analysis t0->hplc tx T=x Samples (e.g., 2, 6, 24h) incubate->tx tx->hplc data Quantify Peak Area & Calculate % Remaining hplc->data

Caption: Workflow for assessing the chemical stability of this compound.

signaling_pathway_tubulin_inhibition inhibitor This compound tubulin α/β-Tubulin Dimers inhibitor->tubulin Binds to microtubules Microtubule Polymerization inhibitor->microtubules Inhibits tubulin->microtubules Polymerization disruption Microtubule Disruption & Instability microtubules->disruption spindle Defective Mitotic Spindle disruption->spindle arrest G2/M Phase Arrest spindle->arrest apoptosis Apoptosis arrest->apoptosis

Caption: Signaling pathway of this compound leading to apoptosis.

References

Troubleshooting unexpected phenotypes with Tubulin inhibitor 14 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Tubulin inhibitor 14. The information provided is intended to help troubleshoot unexpected phenotypes and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound functions by binding to the colchicine binding site on β-tubulin.[1] This interaction prevents the polymerization of tubulin dimers into microtubules, leading to microtubule destabilization.[1] The disruption of microtubule dynamics results in cell cycle arrest at the G2/M phase and the induction of apoptosis.[1][2]

Q2: What are the common applications of this compound in research?

A2: this compound is utilized in several research areas, including:

  • Cancer Research: To investigate the mechanisms of cell division, mitosis, and apoptosis in cancer cells.[1] Its ability to arrest the cell cycle makes it a subject of study for anticancer drug development.

  • Drug Development: It serves as a lead compound for creating more potent and selective anticancer agents.

  • Cell Biology: To study the role of microtubules in various cellular processes like intracellular transport and cell motility.

Q3: What are the known off-target effects of tubulin inhibitors like this compound?

A3: While highly effective at disrupting microtubules, tubulin inhibitors can have off-target effects. Some kinase inhibitors, for instance, have been found to also bind to tubulin at the colchicine site, acting as microtubule depolymerizing agents. This dual activity can lead to unexpected cellular responses. Additionally, the disruption of microtubule function can affect normal, non-cancerous cells, potentially leading to side effects such as neuropathy.

Q4: How can I be sure that the observed phenotype is due to tubulin inhibition and not an off-target effect?

A4: To confirm that the observed phenotype is a direct result of tubulin inhibition, consider the following control experiments:

  • Rescue experiments: In some systems, it may be possible to rescue the phenotype by overexpressing a resistant tubulin mutant.

  • Direct measurement of microtubule disruption: Use immunofluorescence to visualize the microtubule network and confirm its disruption at the concentrations of this compound that produce the phenotype.

Q5: My cells are developing resistance to this compound. What are the possible mechanisms?

A5: Resistance to tubulin inhibitors is a known challenge and can arise through several mechanisms:

  • Upregulation of drug efflux pumps: Increased expression of proteins like P-glycoprotein (P-gp/MDR1) can actively transport the inhibitor out of the cell.

  • Alterations in tubulin itself: Mutations in the tubulin genes (e.g., TUBB1) can alter the drug-binding site, reducing the inhibitor's efficacy.

  • Changes in tubulin isotype expression: Overexpression of certain β-tubulin isotypes, particularly βIII-tubulin, is linked to resistance to some microtubule-targeting agents.

  • Alterations in microtubule-associated proteins (MAPs): Changes in the expression of proteins that regulate microtubule stability, such as Tau or Stathmin, can counteract the effects of the inhibitor.

Troubleshooting Unexpected Phenotypes

This section addresses specific issues that may arise during experiments with this compound.

Problem 1: Higher than expected cytotoxicity in non-cancerous cell lines.

  • Possible Cause: The concentration of this compound may be too high, affecting the microtubule dynamics in normal cells. While often more potent against rapidly dividing cancer cells, tubulin inhibitors can still be toxic to non-cancerous cells.

  • Troubleshooting Steps:

    • Perform a dose-response curve: Determine the IC50 value (the concentration that inhibits 50% of cell growth) in your specific non-cancerous cell line to identify a non-toxic working concentration.

    • Reduce incubation time: Shorter exposure to the inhibitor may be sufficient to affect cancer cells without causing significant toxicity in normal cells.

    • Use a lower, sub-nanomolar concentration: At lower concentrations, tubulin inhibitors can suppress microtubule dynamics without causing a significant change in the overall microtubule mass, which may reduce toxicity in non-dividing cells.

Problem 2: The inhibitor is less effective at inducing cell cycle arrest than expected.

  • Possible Cause: The cell line may have inherent or acquired resistance to the inhibitor. This could be due to the mechanisms described in FAQ Q5.

  • Troubleshooting Steps:

    • Verify drug activity: Test the compound on a sensitive control cell line to ensure its potency has not degraded.

    • Investigate resistance mechanisms:

      • Western Blot/qRT-PCR: Analyze the expression of P-gp (ABCB1 gene) and βIII-tubulin.

      • Rhodamine 123 Efflux Assay: Use flow cytometry to measure P-gp activity.

      • Tubulin Mutation Sequencing: Sequence the tubulin genes to check for mutations in the drug-binding site.

    • Consider combination therapy: Co-administration with a P-gp inhibitor like Verapamil may restore sensitivity.

Problem 3: Observation of unusual cell morphologies not typical of mitotic arrest (e.g., extensive cell spreading or formation of long cellular processes).

  • Possible Cause: Microtubules are crucial for maintaining cell shape and motility. At sub-lethal concentrations, disrupting microtubule dynamics can lead to changes in cell morphology without inducing apoptosis. These effects may also be linked to off-target activities of the compound.

  • Troubleshooting Steps:

    • Immunofluorescence analysis: Stain for α-tubulin and actin (phalloidin) to visualize the cytoskeleton and better characterize the morphological changes.

    • Live-cell imaging: Observe the cells in real-time after treatment to understand the dynamics of the morphological changes.

    • Test for off-target effects: If possible, use biochemical assays to test for inhibition of other potential targets, such as kinases that are known to be affected by some tubulin-binding compounds.

Quantitative Data

Table 1: IC50 Values of Various Tubulin Inhibitors

CompoundCell LineIC50 (µM)Reference
Tubulin inhibitor 16Various Cancer Cell Lines0.084 - 0.221
Compound 97 (2-phenylindole derivative)Various Tumor Cell Lines0.016 - 0.062
Compounds 94 & 95 (indole derivatives)Various Human Cancer Cell Lines0.011 - 0.049
Compound 53Various Cancer Cell LinesPicomolar concentrations
Compound 12c (quinoline derivative)MCF-7, HL-60, HCT-116, HeLa0.010 - 0.042

Note: IC50 values are highly dependent on the specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the increase in light scattering as tubulin monomers polymerize into microtubules.

  • Materials:

    • Lyophilized tubulin protein (>99% pure)

    • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • GTP solution (10 mM)

    • This compound (dissolved in DMSO)

    • Positive control (e.g., Nocodazole, Colchicine)

    • Negative control (e.g., Paclitaxel - a polymerization enhancer)

    • Pre-chilled 96-well half-area plates

    • Temperature-controlled spectrophotometer

  • Procedure:

    • Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-5 mg/mL. Keep on ice.

    • Prepare serial dilutions of this compound and controls in General Tubulin Buffer. The final DMSO concentration should be <1%.

    • Add 10 µL of the diluted compounds or controls to the wells of a pre-chilled 96-well plate.

    • Prepare the tubulin polymerization mix by adding GTP to the reconstituted tubulin solution.

    • Initiate the polymerization by adding the tubulin polymerization mix to each well.

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Monitor the increase in optical density (OD) at 340 nm every minute for 60 minutes.

    • Calculate the rate of polymerization and the percentage of inhibition for each concentration to determine the IC50 value.

Protocol 2: Immunofluorescence Staining for Microtubules

This protocol allows for the visualization of the microtubule network within cells.

  • Materials:

    • Cells grown on glass coverslips

    • This compound

    • Phosphate-buffered saline (PBS)

    • Fixative (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

    • Blocking buffer (e.g., 1% BSA in PBS)

    • Primary antibody against α-tubulin

    • Fluorescently labeled secondary antibody

    • DAPI (for nuclear staining)

    • Mounting medium

  • Procedure:

    • Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with the desired concentrations of this compound for the appropriate duration. Include an untreated control.

    • Wash the cells twice with PBS.

    • Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.

    • If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS.

    • Block non-specific antibody binding by incubating with blocking buffer for 30 minutes at room temperature.

    • Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

    • Visualize the microtubule network using a fluorescence microscope.

Visualizations

cluster_pathway Mechanism of Action of this compound tubulin_inhibitor This compound tubulin_dimer αβ-Tubulin Dimer (Colchicine Binding Site) tubulin_inhibitor->tubulin_dimer Binds to microtubule Microtubule Polymerization tubulin_dimer->microtubule Inhibits disruption Microtubule Destabilization microtubule->disruption mitotic_spindle Mitotic Spindle Disruption disruption->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Mechanism of action of this compound.

cluster_workflow Troubleshooting Workflow for Unexpected Phenotypes start Unexpected Phenotype Observed check_concentration Is the concentration appropriate? (Dose-response curve) start->check_concentration on_target Is the effect on-target? check_concentration->on_target Yes adjust_conc Adjust concentration and/or incubation time check_concentration->adjust_conc No resistance Is there evidence of resistance? on_target->resistance Yes control_exp Perform control experiments (e.g., another tubulin inhibitor) on_target->control_exp Unsure investigate_resistance Investigate resistance mechanisms (e.g., P-gp, tubulin mutations) resistance->investigate_resistance Yes off_target Potential off-target effect control_exp->off_target Phenotype not reproduced on_target_confirmed On-target effect confirmed control_exp->on_target_confirmed Phenotype confirmed resistance_confirmed Resistance mechanism identified investigate_resistance->resistance_confirmed

Caption: Troubleshooting workflow for unexpected phenotypes.

References

Validation & Comparative

Cross-Validation of a Colchicine-Site Tubulin Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Despite a comprehensive search of scientific literature and patent databases, specific experimental data for "Tubulin inhibitor 14 (T60402)" is not publicly available. To fulfill the request for a comparative guide, this document will serve as a template, utilizing publicly available data for the well-characterized colchicine-site tubulin inhibitor, Combretastatin A-4 (CA-4) , as a representative example. This guide is intended for researchers, scientists, and drug development professionals to illustrate the structure and content of a comprehensive comparison of a tubulin inhibitor's mechanism of action.

Introduction to Colchicine-Site Tubulin Inhibitors

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly polymerize and depolymerize is essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1] Consequently, tubulin has emerged as a key target for the development of anticancer agents.

Tubulin inhibitors are broadly classified into two main categories: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents. The latter category includes inhibitors that bind to the vinca alkaloid site and the colchicine site on β-tubulin. Colchicine-site inhibitors, such as the natural product colchicine and the synthetic analogue Combretastatin A-4 (CA-4), function by binding to the interface between α- and β-tubulin, inducing a conformational change that prevents the polymerization of tubulin dimers into microtubules.[2][3] This disruption of microtubule dynamics leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis in rapidly dividing cancer cells.[4]

Furthermore, many colchicine-site inhibitors exhibit potent vascular-disrupting properties. They can selectively target the immature vasculature of solid tumors, leading to a rapid shutdown of blood flow and subsequent tumor necrosis.[5] This dual mechanism of direct cytotoxicity and anti-vascular effects makes them a promising class of anticancer drugs.

This guide provides a cross-validation of the mechanism of action of a representative colchicine-site inhibitor, Combretastatin A-4, comparing its performance with other known tubulin inhibitors and providing the supporting experimental data and protocols.

Comparative Performance Data

The following tables summarize the quantitative data for Combretastatin A-4 (CA-4) in comparison to other well-known tubulin inhibitors.

Table 1: In Vitro Tubulin Polymerization Inhibition
CompoundBinding SiteAssay TypeIC50 (µM)Reference(s)
Combretastatin A-4 (CA-4) ColchicineTurbidity2.1
ColchicineColchicineTurbidity2.68
NocodazoleColchicineFluorescence2.292
VinblastineVincaNot Specified--
Paclitaxel (Taxol)TaxaneNot Specified- (Stabilizer)-

Note: IC50 values can vary depending on the specific experimental conditions.

Table 2: In Vitro Cytotoxicity (GI50/IC50) Against Various Cancer Cell Lines
CompoundCell LineCancer TypeGI50/IC50 (nM)Reference(s)
Combretastatin A-4 (CA-4) MCF-7Breast Cancer1.5
Combretastatin A-4 (CA-4) HT-29Colon Cancer1.2
Combretastatin A-4 (CA-4) NCI-H460Lung Cancer1.0
ColchicineA549Lung Cancer58
Paclitaxel (Taxol)A549Lung Cancer2.5
VinblastineHeLaCervical Cancer1.8

Note: GI50 (50% growth inhibition) and IC50 (50% inhibitory concentration) are often used interchangeably to represent a compound's potency in inhibiting cell growth.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro by monitoring the increase in turbidity as microtubules form.

Materials:

  • Purified tubulin protein (>97% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP (Guanosine-5'-triphosphate) solution (100 mM)

  • Glycerol

  • Test compound (e.g., Combretastatin A-4) and vehicle control (e.g., DMSO)

  • 96-well, clear, flat-bottom microplate

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a 10x working stock of the test compound and control compounds in General Tubulin Buffer.

  • On ice, prepare the tubulin polymerization mix. For a final concentration of 3 mg/mL tubulin, reconstitute lyophilized tubulin in the appropriate volume of General Tubulin Buffer containing 1 mM GTP and 10% glycerol.

  • Pipette 10 µL of the 10x compound dilutions (or vehicle/positive control) into the wells of a pre-warmed 37°C 96-well plate.

  • To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

  • Immediately place the plate in the 37°C microplate reader and begin measuring the absorbance at 340 nm every 60 seconds for 60 minutes.

Data Analysis:

  • Subtract the initial absorbance reading (time 0) from all subsequent readings for each well to correct for background.

  • Plot the change in absorbance versus time for each concentration of the test compound and controls.

  • Determine the Vmax (maximum rate of polymerization) from the slope of the linear portion of the curve.

  • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity following treatment with a test compound.

Materials:

  • Cancer cell lines (e.g., MCF-7, HT-29)

  • Complete cell culture medium

  • Test compound and vehicle control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., SDS-HCl or DMSO)

  • 96-well, flat-bottom tissue culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Allow cells to adhere overnight in a humidified incubator.

  • Prepare serial dilutions of the test compound in complete culture medium and add 100 µL to the respective wells. Include vehicle-only wells as a negative control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the absorbance of the blank (medium only) from all readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

  • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50/IC50 value.

Immunofluorescence Staining of Microtubules

This technique allows for the visualization of the microtubule network within cells to observe the effects of a tubulin inhibitor.

Materials:

  • Mammalian cells cultured on sterile glass coverslips

  • Test compound and vehicle control

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently-conjugated secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

  • DAPI solution (for nuclear counterstaining)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells grown on coverslips with the desired concentrations of the test compound for a specified time.

  • Gently wash the cells three times with pre-warmed PBS.

  • Fix the cells with either 4% paraformaldehyde for 15 minutes at room temperature or ice-cold methanol for 10 minutes at -20°C.

  • Wash the cells three times with PBS.

  • If using paraformaldehyde fixation, permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

  • Incubate the coverslips with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the coverslips three times with PBS.

  • Incubate with the fluorescently-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Wash the coverslips three times with PBS.

  • Counterstain the nuclei with DAPI solution for 5 minutes.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Visualize the stained cells using a fluorescence microscope.

Data Analysis: Qualitatively assess the changes in the microtubule network architecture, such as depolymerization, fragmentation, and disruption of the mitotic spindle, in treated cells compared to control cells. Quantitative analysis can be performed using image analysis software to measure parameters like microtubule density and length.

Mechanism of Action and Signaling Pathways

Inhibition of Tubulin Polymerization

Colchicine-site inhibitors like Combretastatin A-4 bind to β-tubulin at the interface with α-tubulin. This binding event introduces a curve into the tubulin dimer, making it incompatible with incorporation into the straight microtubule lattice. As a result, the dynamic instability of microtubules is suppressed, leading to a net depolymerization of the microtubule network.

cluster_0 Microtubule Dynamics cluster_1 Inhibitor Action Tubulin αβ-Tubulin Dimers MT Microtubule Tubulin->MT Polymerization Tubulin_Inhibitor Tubulin-Inhibitor Complex MT->Tubulin Depolymerization Inhibitor Colchicine-Site Inhibitor (e.g., CA-4) Inhibitor->Tubulin Binds to β-tubulin Tubulin_Inhibitor->MT Inhibits Polymerization

Mechanism of tubulin polymerization inhibition.
Induction of Mitotic Arrest and Apoptosis

The disruption of the mitotic spindle by colchicine-site inhibitors activates the spindle assembly checkpoint, leading to cell cycle arrest at the G2/M phase. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, characterized by the activation of caspases and subsequent programmed cell death.

Inhibitor Colchicine-Site Inhibitor MT_Disruption Microtubule Disruption Inhibitor->MT_Disruption Spindle_Assembly Defective Mitotic Spindle MT_Disruption->Spindle_Assembly G2M_Arrest G2/M Phase Arrest Spindle_Assembly->G2M_Arrest Activates Spindle Assembly Checkpoint Apoptosis Apoptosis G2M_Arrest->Apoptosis Prolonged Arrest

Signaling pathway from microtubule disruption to apoptosis.
Vascular Disruption in Tumors

Colchicine-site inhibitors can also act as vascular-disrupting agents (VDAs). They selectively target the immature and leaky endothelial cells of the tumor vasculature, causing cytoskeletal changes that lead to increased vascular permeability, a rapid shutdown of blood flow, and ultimately, tumor necrosis.

VDA Vascular Disrupting Agent (e.g., CA-4) Endothelial_Cell Tumor Endothelial Cell VDA->Endothelial_Cell Cytoskeleton_Disruption Cytoskeleton Disruption Endothelial_Cell->Cytoskeleton_Disruption Permeability Increased Vascular Permeability Cytoskeleton_Disruption->Permeability Blood_Flow_Shutdown Blood Flow Shutdown Permeability->Blood_Flow_Shutdown Tumor_Necrosis Tumor Necrosis Blood_Flow_Shutdown->Tumor_Necrosis

Mechanism of vascular disruption in tumors.

Conclusion

This guide provides a framework for the cross-validation of a tubulin inhibitor's mechanism of action, using Combretastatin A-4 as a representative colchicine-site inhibitor. The presented data and experimental protocols offer a comprehensive approach to characterizing and comparing the performance of such compounds. The dual action of inhibiting tubulin polymerization in cancer cells and disrupting tumor vasculature highlights the therapeutic potential of this class of molecules. Further research and development of novel colchicine-site inhibitors, potentially with improved pharmacological profiles, remain a promising avenue in cancer therapy.

References

Independent Verification of Tubulin Inhibitor 14's Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the independent verification of the binding affinity of Tubulin Inhibitor 14, a compound identified as a microtubule-destabilizing agent that binds to the colchicine site on β-tubulin.[1] A thorough understanding of its binding characteristics is paramount for its continued development as a potential therapeutic agent. This document outlines the established experimental protocols for determining binding affinity and presents a comparative analysis with well-characterized tubulin inhibitors.

Important Note: As of the latest literature review, specific quantitative binding affinity data (such as K_d, K_i, or a precise IC50 for tubulin polymerization) for this compound is not publicly available. The information herein provides the methodologies to obtain this critical data and a benchmark for comparison against existing compounds.

Comparative Binding Affinities of Known Tubulin Inhibitors

To contextualize the potential binding affinity of this compound, the following table summarizes the reported values for other prominent tubulin inhibitors that target various binding sites.

InhibitorBinding SiteBinding Affinity (K_d, K_i, or K_a)IC50 (Tubulin Polymerization)
This compound ColchicineNot Available Not Available
Colchicine ColchicineK_i = 125 µM (competitive inhibition)[2]~1-5 µM
Paclitaxel (Taxol®) TaxolCellular K_i = 22 nM[3]Promotes polymerization
Vinblastine VincaK_a ≈ 3-4 x 10³ M⁻¹[4]Cellular K_b = 7 nM[3]

It is important to note that binding affinity values can vary depending on the specific experimental conditions, including tubulin isotype, temperature, and buffer composition.

Experimental Protocols for Binding Affinity Determination

The following are detailed methodologies for key experiments used to quantitatively assess the binding affinity of small molecules to tubulin. These protocols are directly applicable for the independent verification of this compound.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Experimental Protocol:

  • Sample Preparation:

    • Dialyze purified tubulin (e.g., >99% pure porcine brain tubulin) and this compound against the same buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP) to minimize heats of dilution.

    • Prepare a tubulin solution at a concentration of 10-20 µM in the sample cell.

    • Prepare a solution of this compound at a concentration 10-15 times that of the tubulin in the injection syringe.

    • Thoroughly degas both solutions prior to the experiment.

  • Instrumentation and Titration:

    • Equilibrate the ITC instrument to the desired temperature (e.g., 25°C).

    • Perform a series of injections (e.g., 20 injections of 2 µL) of the this compound solution into the sample cell containing the tubulin solution.

  • Data Analysis:

    • Integrate the heat change associated with each injection.

    • Plot the heat change per mole of injectant against the molar ratio of the inhibitor to tubulin.

    • Fit the resulting binding isotherm to an appropriate model (e.g., a single-site binding model) to determine the dissociation constant (K_d), stoichiometry of binding (n), and the changes in enthalpy (ΔH) and entropy (ΔS).

ITC_Workflow Isothermal Titration Calorimetry (ITC) Workflow cluster_prep 1. Sample Preparation cluster_instrument 2. ITC Measurement cluster_analysis 3. Data Analysis Tubulin Tubulin Solution (10-20 µM) Degas Degas Both Solutions Tubulin->Degas Inhibitor This compound (10-15x Molar Excess) Inhibitor->Degas Load Load Samples into ITC Instrument Degas->Load Titrate Titrate Inhibitor into Tubulin Load->Titrate Measure Measure Heat Changes Titrate->Measure Integrate Integrate Heat Peaks Measure->Integrate Plot Plot Binding Isotherm Integrate->Plot Fit Fit to Binding Model Plot->Fit Results Determine: Kd, n, ΔH, ΔS Fit->Results

Caption: Workflow for determining binding affinity using ITC.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical biosensing technique that monitors the binding of an analyte to a ligand immobilized on a sensor surface in real-time, enabling the determination of kinetic parameters.

Experimental Protocol:

  • Ligand Immobilization:

    • Activate a sensor chip (e.g., CM5) surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject a solution of purified tubulin over the activated surface to achieve covalent immobilization.

    • Deactivate the remaining active surface groups with an injection of ethanolamine.

  • Analyte Interaction:

    • Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+).

    • Inject the inhibitor solutions sequentially over the immobilized tubulin surface, monitoring the association in real-time.

    • Following each injection, flow the running buffer over the surface to monitor the dissociation phase.

  • Data Analysis:

    • Generate sensorgrams by plotting the response units (RU) versus time.

    • Globally fit the association and dissociation curves from all concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on) and the dissociation rate constant (k_off).

    • Calculate the equilibrium dissociation constant (K_d) from the ratio of k_off/k_on.

SPR_Workflow Surface Plasmon Resonance (SPR) Workflow cluster_immobilization 1. Ligand Immobilization cluster_binding 2. Binding Analysis cluster_analysis 3. Data Analysis Activate Activate Sensor Chip Immobilize Immobilize Tubulin Activate->Immobilize Deactivate Deactivate Surface Immobilize->Deactivate Inject Inject Inhibitor (Association) Immobilize->Inject Dissociate Buffer Flow (Dissociation) Inject->Dissociate Regenerate Regenerate Surface Dissociate->Regenerate Sensorgrams Generate Sensorgrams Regenerate->Sensorgrams Fit Fit Kinetic Data Sensorgrams->Fit Results Determine: kon, koff, Kd Fit->Results

Caption: Workflow for kinetic analysis using SPR.

Fluorescence-Based Tubulin Polymerization Assay

This assay is a functional assessment of the inhibitor's ability to disrupt microtubule formation, providing an IC50 value.

Experimental Protocol:

  • Reaction Setup:

    • In a 96-well black plate, prepare a reaction mixture containing purified tubulin (2 mg/mL), a fluorescence reporter (e.g., 10 µM DAPI), and tubulin polymerization buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).

    • Add serial dilutions of this compound to the wells.

  • Polymerization and Measurement:

    • Initiate polymerization by adding GTP (1 mM final concentration) to each well.

    • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity (e.g., excitation 355 nm, emission 460 nm) kinetically over 60 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each concentration.

    • Determine the rate of polymerization (Vmax) from the slope of the initial linear phase.

    • Calculate the percentage of inhibition relative to a vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Polymerization_Assay_Workflow Tubulin Polymerization Assay Workflow cluster_setup 1. Reaction Setup cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Prepare_Mix Prepare Tubulin/ Dye Master Mix Add_Inhibitor Add Inhibitor Serial Dilutions Prepare_Mix->Add_Inhibitor Initiate Initiate with GTP Add_Inhibitor->Initiate Incubate Incubate at 37°C Initiate->Incubate Measure Measure Fluorescence Kinetically Incubate->Measure Plot_Kinetics Plot Kinetic Curves Measure->Plot_Kinetics Calculate_Inhibition Calculate % Inhibition Plot_Kinetics->Calculate_Inhibition Dose_Response Generate Dose-Response Curve Calculate_Inhibition->Dose_Response Results Determine IC50 Dose_Response->Results

Caption: Workflow for determining IC50 via a fluorescence-based polymerization assay.

References

A Comparative Analysis of Tubulin Inhibitors: VERU-111 vs. Tubulin Inhibitor 14

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics, tubulin inhibitors remain a cornerstone of chemotherapy, effectively disrupting cell division by interfering with microtubule dynamics. This guide provides a detailed comparative analysis of two such agents: VERU-111, a clinical-stage molecule, and Tubulin inhibitor 14, a preclinical compound. While VERU-111 has been extensively studied, publicly available data on this compound is limited, precluding a direct, quantitative comparison across all parameters. This guide will present a comprehensive overview of VERU-111, followed by the available information for this compound, and a discussion on their known differences.

VERU-111 (Sabizabulin)

VERU-111, also known as Sabizabulin, is an orally bioavailable, first-in-class small molecule that targets the colchicine binding site on tubulin.[1][2] Its mechanism of action involves the inhibition of tubulin polymerization, leading to the disruption of the microtubule cytoskeleton, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[3][4][5] VERU-111 has demonstrated potent antitumor activity in a variety of preclinical cancer models and is currently under investigation in clinical trials for several cancers, including prostate and breast cancer.

Chemical Structure and Properties
FeatureDescription
Chemical Name --INVALID-LINK---methanone
Molecular Formula C21H19N3O4
Molecular Weight 377.4 g/mol
Mechanism of Action Binds to the colchicine site on β-tubulin, inhibiting tubulin polymerization.
Administration Oral
Preclinical Data

VERU-111 has shown significant efficacy in various cancer cell lines and in vivo models.

Table 1: In Vitro Cytotoxicity of VERU-111 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
MDA-MB-231Triple-Negative Breast Cancer8.2 - 9.6
MDA-MB-468Triple-Negative Breast CancerNot explicitly stated, but potent
SKOV3Ovarian Cancer1.8
OVCAR3Ovarian Cancer10.5
M14Melanoma5.6
WM164Melanoma7.2
A549Non-Small Cell Lung Cancer55.6
A549-Paclitaxel ResistantNon-Small Cell Lung Cancer102.9

Table 2: In Vivo Efficacy of VERU-111 in Xenograft Models

Cancer ModelDosingOutcomeReference
MDA-MB-231 (TNBC)Oral, 5-12.5 mg/kgDose-dependent tumor growth inhibition, similar to paclitaxel, with no acute toxicity. Significantly reduced metastases.
22Rv1 (Prostate Cancer)Oral, 5 and 20 mg/kg, 3x/weekSignificant tumor reduction (31% and 49%, respectively) and was well tolerated.
Paclitaxel-Resistant TNBC PDXOralSignificantly inhibited tumor growth and metastases, whereas paclitaxel was ineffective.
Clinical Data

VERU-111 has undergone Phase 1b/2 clinical trials, primarily in metastatic castration-resistant prostate cancer (mCRPC).

Table 3: Summary of VERU-111 Phase 1b/2 Clinical Trial in mCRPC (NCT03752099)

ParameterFindingReference
Patient Population Men with mCRPC who have failed an androgen receptor targeting agent.
Maximum Tolerated Dose (MTD) 72mg daily (Grade 3 diarrhea observed).
Recommended Phase 2 Dose 63mg daily.
Safety Profile Favorable at ≤ 63mg/day; common adverse events were mild to moderate nausea, vomiting, diarrhea, and fatigue. No significant neurotoxicity or neutropenia was observed.
Efficacy Showed durable antitumor activity, including PSA declines and objective tumor responses. The median duration of response without cancer progression was over 10 months in some cohorts.
Signaling Pathway and Experimental Workflow

VERU111_Pathway cluster_inhibition Inhibition VERU111 VERU-111 Tubulin α/β-Tubulin Dimers VERU111->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation TubulinAssay Tubulin Polymerization Assay CytoAssay Cytotoxicity Assay (MTT) TubulinAssay->CytoAssay CellCycle Cell Cycle Analysis CytoAssay->CellCycle ApoptosisAssay Apoptosis Assay (Annexin V) CellCycle->ApoptosisAssay Xenograft Xenograft Model ApoptosisAssay->Xenograft Efficacy Tumor Growth Inhibition Xenograft->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity

This compound

Information regarding "this compound" is sparse in publicly accessible scientific literature. It is described as a preclinical compound with a dual mechanism of action.

Chemical Structure and Properties
FeatureDescription
Chemical Name 6-fluoro-3-(3-fluorophenyl)-2H-isoquinolin-1-one
Molecular Formula C15H9F2NO
Molecular Weight 257.23 g/mol
Mechanism of Action Reported to inhibit tubulin polymerization and also act as a potent inhibitor of quinone oxidoreductase 2 (NQO2) with an IC50 of 1.0 μM. It is considered a microtubule-destabilizing agent with potential antiangiogenic and vascular disrupting features.
Administration Not specified (likely experimental).
Preclinical Data

TubulinInhibitor14_Pathway TubInh14 This compound Tubulin Tubulin Polymerization TubInh14->Tubulin NQO2 NQO2 TubInh14->NQO2 Microtubule Microtubule Disruption Tubulin->Microtubule Angiogenesis Angiogenesis Inhibition NQO2->Angiogenesis

Comparative Summary and Conclusion

The primary distinction between VERU-111 and this compound lies in their respective stages of development and the wealth of available data.

FeatureVERU-111This compound
Development Stage Clinical (Phase 1b/2 completed, Phase 3 ongoing)Preclinical
Data Availability Extensive preclinical and clinical data published.Very limited publicly available data.
Mechanism of Action Selective tubulin polymerization inhibitor (colchicine site).Dual inhibitor of tubulin polymerization and NQO2.
Potency High (low nanomolar IC50 in vitro).Not quantitatively reported.
Oral Bioavailability Yes, clinically demonstrated.Not reported.

Experimental Protocols

Tubulin Polymerization Assay (General Protocol)

This assay measures the effect of a compound on the in vitro polymerization of purified tubulin.

  • Reagents and Materials : Purified tubulin (>99%), general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9), GTP, glycerol, test compounds, and a temperature-controlled microplate reader.

  • Procedure :

    • Reconstitute lyophilized tubulin in ice-cold general tubulin buffer.

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the test compound dilutions.

    • To initiate polymerization, add the tubulin solution containing GTP to each well.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the change in absorbance at 340 nm over time (typically 60 minutes). An increase in absorbance indicates tubulin polymerization.

  • Data Analysis : Plot absorbance versus time. The rate of polymerization and the maximum polymer mass can be determined. The IC50 value is the concentration of the inhibitor that reduces tubulin polymerization by 50% compared to a vehicle control.

Cell Viability (MTT) Assay (General Protocol)

This assay assesses the cytotoxic effects of a compound on cancer cell lines.

  • Reagents and Materials : Cancer cell lines, cell culture medium, 96-well plates, test compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a microplate reader.

  • Procedure :

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis : The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is the concentration of the compound that inhibits cell growth by 50%.

In Vivo Xenograft Efficacy Study (General Protocol)

This study evaluates the antitumor activity of a compound in an animal model.

  • Materials : Immunocompromised mice (e.g., nude or SCID), cancer cell line, Matrigel (optional), test compound, vehicle, and calipers.

  • Procedure :

    • Implant cancer cells subcutaneously into the flank of the mice.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment and control groups.

    • Administer the test compound (e.g., orally or via injection) and vehicle according to a predetermined schedule and dosage.

    • Measure tumor volume and body weight regularly (e.g., twice a week).

  • Data Analysis : Plot the mean tumor volume over time for each group. The tumor growth inhibition (TGI) is calculated to determine the efficacy of the compound. Monitor body weight and other signs of toxicity to assess the safety of the treatment.

References

Benchmarking Tubulin Inhibitor 14: A Comparative Analysis Against Known NQO2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Dateline: SHANGHAI, China – November 28, 2025 – In the landscape of contemporary cancer research and drug development, molecules with dual-targeting capabilities are of significant interest. Tubulin inhibitor 14 has emerged as a noteworthy compound, demonstrating potent inhibitory activity against both tubulin polymerization and NAD(P)H quinone oxidoreductase 2 (NQO2). This guide provides a comprehensive benchmark of this compound against a panel of established NQO2 inhibitors, offering researchers, scientists, and drug development professionals a thorough comparative analysis based on available experimental data.

Abstract

This guide delves into the inhibitory profile of this compound, focusing on its efficacy as an NQO2 inhibitor. A comparative analysis is presented against a curated list of known NQO2 inhibitors, with quantitative data on their half-maximal inhibitory concentrations (IC50). Furthermore, this document outlines detailed experimental protocols for assessing NQO2 inhibition and tubulin polymerization, providing a methodological framework for reproducible research. Visual diagrams of the NQO2 signaling pathway and a generalized experimental workflow are included to facilitate a deeper understanding of the underlying mechanisms and comparative methodologies.

Introduction to this compound

This compound is a potent small molecule that exhibits a dual mechanism of action. It functions as a microtubule-destabilizing agent by inhibiting tubulin polymerization, a critical process for cell division, and as a robust inhibitor of NQO2.[1][2] Its activity against NQO2, an enzyme implicated in various physiological and pathological processes, positions it as a unique compound for further investigation in cancer therapy and other diseases.[3]

Comparative Analysis of NQO2 Inhibition

This compound demonstrates a strong inhibitory effect on NQO2 with a reported IC50 of 1.0 µM.[2] To contextualize this potency, the following table summarizes the IC50 values of a range of known NQO2 inhibitors from various chemical classes. It is important to note that these values are compiled from various studies and experimental conditions may differ.

Inhibitor ClassCompoundNQO2 IC50Reference
Isoquinolinone This compound 1.0 µM [2]
BenzothiazoleMethoxy-4051 nM
BenzothiazoleAcetamide-4931 nM
BenzothiazoleAmino-4879 nM
Benzothiazole6-hydroxy-2-(3',5'-dihydroxyphenyl)benzo[d]thiazole (15)25 nM
FlavonoidQuercetin~0.15 µM - 1.06 nM
StilbenoidResveratrol997 nM
Kinase InhibitorImatinib80 nM
3-Arylidene-2-oxindoleCompound 130.368 µM

Tubulin Polymerization Inhibition

In addition to its NQO2 activity, this compound is a microtubule-destabilizing agent that binds to the colchicine site on tubulin. While a specific IC50 for tubulin polymerization inhibition for this compound is not consistently reported, its efficacy is noted at submicromolar concentrations. For comparison, other inhibitors that bind to the colchicine site exhibit a wide range of potencies.

CompoundTubulin Polymerization IC50Reference
Colchicine8.1 µM - 10.6 µM
Compound G1313.5 µM
Compound St. 422.54 µM
Compound St. 432.09 µM
Tubulin inhibitor 80.73 µM
A dual JAK2/tubulin inhibitor1.3 µM

Experimental Protocols

NQO2 Inhibition Assay (Spectrophotometric Method)

This protocol is a generalized procedure based on common methodologies for determining NQO2 inhibitory activity.

1. Reagents and Materials:

  • Recombinant human NQO2 enzyme

  • NRH (dihydronicotinamide riboside) as the electron donor

  • Menadione (or other suitable quinone substrate)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1 mg/mL BSA

  • Test compounds (this compound and others) dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 550-600 nm

2. Assay Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the test compound dilutions to the assay buffer.

  • Add recombinant NQO2 enzyme to each well and incubate for a specified time (e.g., 5 minutes) at room temperature.

  • Initiate the reaction by adding a mixture of NRH and the quinone substrate (e.g., menadione).

  • Add MTT to the wells. The reduction of menadione by NQO2 will, in turn, reduce MTT, producing a colored formazan product.

  • Measure the absorbance of the wells at 550-600 nm in kinetic or endpoint mode.

  • A control reaction without the inhibitor (DMSO vehicle control) represents 100% enzyme activity.

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Tubulin Polymerization Assay (Turbidity-Based Method)

This protocol provides a general method for assessing the effect of inhibitors on tubulin polymerization in vitro.

1. Reagents and Materials:

  • Lyophilized tubulin (>99% pure)

  • GTP (Guanosine-5'-triphosphate) solution

  • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Cushion Buffer (General Tubulin Buffer with 60% glycerol)

  • Test compounds dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well, half-area, clear bottom plates

  • Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm

2. Assay Procedure:

  • On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to the desired concentration (e.g., 3 mg/mL). Add GTP to a final concentration of 1 mM.

  • Prepare serial dilutions of the test compounds.

  • Pipette the test compound dilutions into the wells of a pre-warmed 96-well plate. Include positive (e.g., colchicine) and negative (vehicle) controls.

  • To initiate polymerization, add the cold tubulin/GTP solution to each well.

  • Immediately place the plate in the spectrophotometer pre-heated to 37°C.

  • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • The increase in absorbance corresponds to the rate of tubulin polymerization.

  • Plot absorbance versus time to generate polymerization curves.

  • Calculate the percentage of inhibition relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and processes discussed, the following diagrams are provided.

NQO2_Signaling_Pathway cluster_reduction NQO2 Catalytic Cycle cluster_inhibition Inhibition Mechanism cluster_downstream Cellular Consequences NRH NRH (Electron Donor) NQO2_ox NQO2 (Oxidized FAD) NRH->NQO2_ox Hydride Transfer NQO2_red NQO2 (Reduced FADH2) NQO2_ox->NQO2_red NQO2_red->NQO2_ox Hydroquinone Hydroquinone NQO2_red->Hydroquinone Two-electron Reduction Quinone Quinone Substrate Quinone->NQO2_red Detoxification Detoxification Hydroquinone->Detoxification Phase II Conjugation ROS_Modulation Modulation of Reactive Oxygen Species Hydroquinone->ROS_Modulation Redox Cycling Inhibitor NQO2 Inhibitor (e.g., this compound) Inhibitor->NQO2_ox Binding to Active Site

Caption: NQO2 catalytic cycle and mechanism of inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Stock Solutions of Inhibitors Serial_Dilution Perform Serial Dilutions of Inhibitors Compound_Prep->Serial_Dilution Reagent_Prep Prepare Assay Buffers, Enzyme, and Substrates Plate_Setup Set up 96-well Plate with Controls and Test Compounds Reagent_Prep->Plate_Setup Serial_Dilution->Plate_Setup Reaction_Start Initiate Enzymatic Reaction Plate_Setup->Reaction_Start Data_Acquisition Measure Absorbance/Fluorescence over Time Reaction_Start->Data_Acquisition Data_Processing Process Raw Data (Background Subtraction) Data_Acquisition->Data_Processing Inhibition_Calc Calculate Percent Inhibition Data_Processing->Inhibition_Calc IC50_Determination Generate Dose-Response Curves and Determine IC50 Values Inhibition_Calc->IC50_Determination Comparison Compare IC50 Values of Different Inhibitors IC50_Determination->Comparison

Caption: Experimental workflow for inhibitor comparison.

Conclusion

This compound presents a compelling profile as a dual inhibitor of tubulin polymerization and NQO2. Its NQO2 inhibitory activity, with an IC50 of 1.0 µM, is potent, although some specialized NQO2 inhibitors from the benzothiazole and indolequinone classes exhibit even greater potency in the nanomolar range. The comprehensive data and standardized protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating further investigation into the therapeutic potential of this compound and enabling robust comparative studies against other NQO2 modulators. The unique dual-action of this compound warrants continued exploration to fully understand its cellular effects and potential applications in oncology and beyond.

References

Validating the specificity of Tubulin inhibitor 14 for tubulin over other proteins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount to interpreting experimental results and predicting potential therapeutic applications and off-target effects. This guide provides a comparative analysis of Tubulin inhibitor 14, a microtubule-destabilizing agent, with other known tubulin inhibitors, focusing on its specificity for tubulin over other proteins. We present available data, detail experimental protocols for specificity validation, and offer visualizations to clarify key concepts.

This compound is a small molecule that exerts its biological effects by binding to the colchicine site on β-tubulin, thereby inhibiting tubulin polymerization and disrupting microtubule dynamics. This mechanism is shared by a class of compounds known as colchicine-binding site inhibitors. However, a critical aspect of preclinical drug development is to ascertain the selectivity of a compound for its intended target. Emerging data indicates that this compound also exhibits inhibitory activity against quinone oxidoreductase 2 (NQO2), highlighting the importance of comprehensive specificity profiling.

Comparative Analysis of Tubulin Inhibitor Specificity

To provide a clear comparison, the following table summarizes the available inhibitory activity data for this compound and two other well-characterized tubulin inhibitors that also bind to the colchicine site: VERU-111 and colchicine. It is important to note that a direct head-to-head comparison of the off-target profiles for these compounds through broad-panel screening is not yet publicly available.

InhibitorPrimary TargetOn-Target IC50 (Tubulin Polymerization)Known Off-Target(s)Off-Target IC50
This compound Tubulin (Colchicine site)Not explicitly reportedQuinone oxidoreductase 2 (NQO2)1.0 µM
VERU-111 Tubulin (Colchicine site)8.2–10.4 nM (cell-based)Not extensively reported in public domainNot available
Colchicine Tubulin (Colchicine site)~3 nMNLRP3 inflammasome, α3 glycine receptorsNot available in IC50 format

Note: IC50 values can vary depending on the assay conditions. The data presented here is compiled from various sources and should be considered for comparative purposes.

Experimental Protocols for Specificity Validation

Validating the specificity of a small molecule inhibitor is a multi-faceted process that employs a range of biochemical and cell-based assays. Below are detailed protocols for three key experimental approaches to assess the specificity of tubulin inhibitors.

In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of an inhibitor on the polymerization of purified tubulin.

Principle: The polymerization of tubulin into microtubules can be monitored by an increase in light scattering (turbidity) at 340 nm or through the use of a fluorescent reporter.

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Test inhibitor (e.g., this compound) and control compounds (e.g., colchicine, DMSO)

  • 96-well microplates (clear for turbidity, black for fluorescence)

  • Temperature-controlled microplate reader

Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 4 mg/mL.

    • Prepare a polymerization buffer containing General Tubulin Buffer, 1 mM GTP, and 10% glycerol.

    • Prepare serial dilutions of the test inhibitor and control compounds in the polymerization buffer.

  • Assay Setup:

    • On ice, add the desired volume of the inhibitor dilutions to the wells of a 96-well plate.

    • Add the tubulin solution to each well to initiate the polymerization reaction. The final tubulin concentration is typically 2 mg/mL.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm (for turbidity) or fluorescence at the appropriate excitation/emission wavelengths every minute for 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance or fluorescence intensity against time for each inhibitor concentration.

    • Determine the initial rate of polymerization (Vmax) from the linear phase of the curve.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinome Profiling

This assay assesses the selectivity of an inhibitor against a broad panel of protein kinases, a common source of off-target effects for many small molecules.

Principle: Various platforms are available, but a common method is the competition binding assay (e.g., KINOMEscan™). This assay measures the ability of a test compound to displace a ligand from the active site of kinases in a large panel.

Materials:

  • Test inhibitor

  • Commercially available kinome profiling service (e.g., DiscoverX, Reaction Biology Corp.)

Protocol (General Overview for Competition Binding Assay):

  • Compound Submission: The test inhibitor is submitted to the service provider at a specified concentration (e.g., 1 µM or 10 µM).

  • Assay Performance:

    • A large panel of DNA-tagged kinases is incubated with an immobilized, active-site directed ligand.

    • The test compound is added, and its ability to compete with the immobilized ligand for kinase binding is measured.

    • The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis:

    • The results are typically reported as the percentage of control (%Ctrl), where a lower percentage indicates stronger binding of the test inhibitor.

    • A selectivity score (e.g., S-score) can be calculated to represent the inhibitor's overall selectivity.

    • Follow-up dose-response experiments are performed for significant "hits" to determine the dissociation constant (Kd) or IC50 for each off-target kinase.

Chemical Proteomics

This unbiased approach identifies the direct protein targets of a small molecule in a complex biological sample, such as a cell lysate.

Principle: An affinity-based pull-down experiment is performed using a modified version of the inhibitor.

Materials:

  • Biotinylated or otherwise tagged version of the test inhibitor

  • Streptavidin-coated beads or other affinity matrix

  • Cell lysate from a relevant cell line

  • Wash buffers

  • Elution buffer

  • Mass spectrometer for protein identification

Protocol:

  • Probe Synthesis: Synthesize a version of the inhibitor with an affinity tag (e.g., biotin) attached via a linker.

  • Cell Lysis: Prepare a native protein lysate from the cells of interest.

  • Affinity Pull-down:

    • Incubate the tagged inhibitor with the cell lysate to allow for binding to its protein targets.

    • Add the affinity matrix (e.g., streptavidin beads) to capture the tagged inhibitor-protein complexes.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Protein Identification:

    • Elute the bound proteins from the beads.

    • Separate the eluted proteins by SDS-PAGE and identify them by mass spectrometry (e.g., LC-MS/MS).

  • Data Analysis:

    • Identified proteins are ranked based on their abundance and specificity of binding to the tagged inhibitor compared to control experiments (e.g., using an inactive analog or competing with an excess of the untagged inhibitor).

    • Bioinformatics analysis is used to identify potential off-target protein networks.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental approaches and the biological context of tubulin inhibition, the following diagrams are provided.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays b1 In Vitro Tubulin Polymerization Assay end Specificity Profile b1->end Validate tubulin inhibition b2 Kinome Profiling (e.g., KINOMEscan™) b2->end Identify off-target kinases c1 Chemical Proteomics (Affinity Pull-down) c1->end Identify novel binding partners c2 Cell Viability/Cytotoxicity Assays c2->end Determine functional cellular effect start Test Inhibitor (e.g., this compound) start->b1 On-target activity (IC50) start->b2 Off-target kinase selectivity (Kd) start->c1 Unbiased off-target identification start->c2 Cellular potency (GI50)

Experimental workflow for validating inhibitor specificity.

tubulin_pathway cluster_tubulin Microtubule Dynamics cluster_cellular_effects Cellular Consequences tubulin αβ-Tubulin Dimers microtubule Microtubule tubulin->microtubule Polymerization mitotic_spindle Mitotic Spindle Disruption tubulin->mitotic_spindle Essential for formation microtubule->tubulin Depolymerization inhibitor This compound (Colchicine Site Binder) inhibitor->tubulin Binds to β-tubulin cell_cycle_arrest G2/M Phase Arrest mitotic_spindle->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Signaling pathway of tubulin polymerization and inhibitor action.

Conclusion

The validation of a small molecule's specificity is a cornerstone of modern drug discovery and chemical biology. For this compound, while its primary mechanism of action as a colchicine-site tubulin inhibitor is established, its known off-target activity against NQO2 underscores the necessity for broader specificity profiling. By employing a combination of in vitro biochemical assays, comprehensive kinome screening, and unbiased chemical proteomics, researchers can build a detailed specificity profile for this compound. This will not only allow for a more accurate interpretation of experimental data but also provide a rational basis for its comparison with other tubulin inhibitors like VERU-111 and colchicine, ultimately guiding its potential development as a therapeutic agent. Further studies are required to generate the comprehensive, comparative data needed to fully assess the selectivity of this compound.

Unveiling the Anti-Angiogenic Potential of Tubulin Inhibitor 14: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-angiogenic effects of Tubulin Inhibitor 14, a promising therapeutic agent, with other established anti-angiogenic compounds. By presenting key experimental data, detailed protocols, and mechanistic insights, this document serves as a valuable resource for researchers seeking to replicate pivotal experiments and further explore the therapeutic potential of tubulin inhibitors in cancer and other angiogenesis-dependent diseases.

At a Glance: Performance Comparison of Anti-Angiogenic Agents

To facilitate a clear and concise comparison, the following table summarizes the in vitro efficacy of this compound (represented by the potent colchicine-site binder JG-03-14), another well-characterized tubulin inhibitor (Combretastatin A4), and a leading VEGF inhibitor (Bevacizumab) across key anti-angiogenic assays.

CompoundTargetEndothelial Cell Proliferation (IC50)Endothelial Cell Migration (IC50)Endothelial Cell Tube Formation (IC50)
This compound (JG-03-14) Tubulin (Colchicine Site)240 nM[1]130 nM[1]40 nM[1][2]
Combretastatin A4 Tubulin (Colchicine Site)Dose-dependent inhibitionDose-dependent inhibitionDose-dependent inhibition
Bevacizumab VEGF-ADose-dependent inhibition noted at mg/mL concentrationsDose-dependent inhibition noted at mg/mL concentrationsIC50 of 0.11 µg/mL in a VEGFR2 activation assay

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency. The data for Combretastatin A4 is presented as dose-dependent due to the format of the available research. Bevacizumab's primary mechanism is extracellular VEGF-A sequestration, hence its higher IC50 in cell-based assays compared to small molecule inhibitors that can directly penetrate cells.

Delving into the Mechanisms: Signaling Pathways

Understanding the molecular pathways through which these inhibitors exert their anti-angiogenic effects is crucial for targeted drug development and combination therapies.

This compound (JG-03-14) and Combretastatin A4: Disrupting the Cytoskeleton and Cell Signaling

Tubulin inhibitors like JG-03-14 and Combretastatin A4 primarily function by interfering with the dynamics of microtubules, essential components of the cellular cytoskeleton. This disruption has downstream consequences on endothelial cell signaling, morphology, and function. JG-03-14, for instance, has been shown to affect the VE-cadherin/β-catenin signaling pathway, which is critical for maintaining endothelial cell-cell junctions and vascular integrity.

Tubulin_Inhibitor_Pathway cluster_0 Endothelial Cell cluster_1 Cytoskeletal Functions cluster_2 Junctional Integrity Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Cell_Shape Cell Shape & Motility Microtubules->Cell_Shape Mitosis Cell Division Microtubules->Mitosis Inhibitor This compound (e.g., JG-03-14) Inhibitor->Tubulin Binds to Colchicine Site Inhibitor->Cell_Shape Inhibition Inhibitor->Mitosis Arrest VE_Cadherin VE-Cadherin Inhibitor->VE_Cadherin Reduces Phosphorylation Beta_Catenin β-Catenin Inhibitor->Beta_Catenin Disrupts Association Junctions Adherens Junctions Inhibitor->Junctions Disruption VE_Cadherin->Beta_Catenin VE_Cadherin->Junctions Beta_Catenin->Junctions

Tubulin Inhibitor Signaling Pathway
Bevacizumab: Neutralizing a Key Angiogenic Factor

Bevacizumab, a monoclonal antibody, functions extracellularly by directly binding to and neutralizing Vascular Endothelial Growth Factor-A (VEGF-A). This prevents VEGF-A from binding to its receptors (VEGFRs) on the surface of endothelial cells, thereby inhibiting the downstream signaling cascade that promotes angiogenesis.

VEGF_Pathway cluster_0 Extracellular Space cluster_1 Endothelial Cell Membrane cluster_2 Intracellular Signaling VEGF VEGF-A VEGF_Bevacizumab VEGF-Bevacizumab Complex VEGF->VEGF_Bevacizumab VEGFR VEGF Receptor (VEGFR) VEGF->VEGFR Binding Bevacizumab Bevacizumab Bevacizumab->VEGF_Bevacizumab Bevacizumab->VEGFR Inhibition Signaling_Cascade Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR->Signaling_Cascade Activation Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Signaling_Cascade->Angiogenesis

Bevacizumab's Mechanism of Action

Replicating the Research: Detailed Experimental Protocols

To ensure the reproducibility of the findings presented, detailed protocols for the key in vitro anti-angiogenic assays are provided below.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane extract.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Growth Medium (EGM-2)

  • Basement Membrane Extract (e.g., Matrigel®)

  • 96-well culture plate

  • Test compounds (this compound, Combretastatin A4, Bevacizumab)

  • Calcein AM (for visualization)

Protocol:

  • Thaw the basement membrane extract on ice overnight.

  • Coat the wells of a 96-well plate with a thin layer of the extract and allow it to solidify at 37°C for 30-60 minutes.

  • Harvest HUVECs and resuspend them in EGM-2 containing various concentrations of the test compounds.

  • Seed the HUVEC suspension onto the solidified matrix in the 96-well plate.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • Visualize and quantify the tube formation using a microscope. For quantitative analysis, the total tube length and number of branch points can be measured using imaging software. Staining with Calcein AM can facilitate visualization.

Tube_Formation_Workflow A Coat 96-well plate with Matrigel B Incubate at 37°C (30-60 min) A->B D Seed HUVECs onto Matrigel B->D C Prepare HUVEC suspension with test compounds C->D E Incubate at 37°C (4-18 hours) D->E F Visualize and Quantify Tube Formation E->F

Tube Formation Assay Workflow
Endothelial Cell Migration Assay (Transwell Assay)

This assay measures the chemotactic motility of endothelial cells in response to a chemoattractant, and the inhibitory effect of test compounds on this migration.

Materials:

  • HUVECs

  • EGM-2

  • Transwell inserts (with 8 µm pore size)

  • 24-well plate

  • Chemoattractant (e.g., VEGF)

  • Test compounds

  • Crystal Violet stain

Protocol:

  • Place Transwell inserts into the wells of a 24-well plate.

  • Add EGM-2 containing a chemoattractant (e.g., VEGF) to the lower chamber of the wells.

  • Harvest HUVECs and resuspend them in serum-free medium containing various concentrations of the test compounds.

  • Add the HUVEC suspension to the upper chamber of the Transwell inserts.

  • Incubate the plate at 37°C for 4-24 hours.

  • After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the membrane with Crystal Violet.

  • Count the number of migrated cells in several microscopic fields to quantify cell migration.

Migration_Assay_Workflow A Add chemoattractant to lower chamber of 24-well plate B Place Transwell insert in each well A->B D Add HUVEC suspension to upper chamber B->D C Prepare HUVEC suspension with test compounds C->D E Incubate at 37°C (4-24 hours) D->E F Remove non-migrated cells E->F G Fix and stain migrated cells F->G H Count migrated cells G->H

Endothelial Cell Migration Assay Workflow
Rat Aortic Ring Assay

This ex vivo assay provides a more complex model of angiogenesis, as it involves the sprouting of new vessels from a piece of intact tissue.

Materials:

  • Thoracic aorta from a rat

  • Serum-free culture medium

  • Collagen gel

  • 48-well plate

  • Test compounds

Protocol:

  • Excise the thoracic aorta from a rat under sterile conditions and clean it of periaortic fibroadipose tissue.

  • Slice the aorta into 1-2 mm thick rings.

  • Embed the aortic rings in a collagen gel matrix in a 48-well plate.

  • After the gel solidifies, add culture medium containing various concentrations of the test compounds to each well.

  • Incubate the plate at 37°C for 7-14 days, changing the medium every 2-3 days.

  • Monitor the outgrowth of microvessels from the aortic rings daily using a microscope.

  • Quantify the extent of angiogenesis by measuring the area of microvessel outgrowth or the number and length of the sprouts.

Aortic_Ring_Workflow A Excise and slice rat thoracic aorta B Embed aortic rings in collagen gel A->B C Add culture medium with test compounds B->C D Incubate at 37°C (7-14 days) C->D E Monitor and quantify microvessel outgrowth D->E

References

Comparing the gene expression profiles of cells treated with Tubulin inhibitor 14 versus other tubulin inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics, tubulin inhibitors remain a cornerstone, effectively disrupting cell division by targeting microtubule dynamics. While established agents like Paclitaxel, Vincristine, and Colchicine have well-documented clinical efficacy, the quest for novel inhibitors with improved therapeutic windows and the ability to overcome resistance continues. This guide provides a comparative overview of the gene expression profiles of cells treated with a representative novel tubulin inhibitor, designated here as "Tubulin Inhibitor 14," versus other well-established tubulin inhibitors.

The identity of "this compound" is not definitively established in publicly available literature. For the purpose of this guide, it will be treated as a representative novel tubulin polymerization inhibitor. The comparative data presented for established agents are drawn from various published studies.

Mechanism of Action: A Brief Overview

Tubulin inhibitors are broadly classified into two main categories: microtubule-stabilizing and microtubule-destabilizing agents.

  • Microtubule-Stabilizing Agents: These compounds, such as Paclitaxel, bind to β-tubulin and promote the polymerization of tubulin into highly stable microtubules. This stability disrupts the dynamic instability required for proper mitotic spindle function, leading to cell cycle arrest and apoptosis.

  • Microtubule-Destabilizing Agents: This larger class of inhibitors, which includes Vincristine and Colchicine, binds to tubulin dimers and prevents their polymerization into microtubules. This leads to the disassembly of the mitotic spindle, mitotic arrest, and subsequent cell death. Novel tubulin inhibitors, including the hypothetical "this compound," often fall into this category, frequently targeting the colchicine-binding site.

Comparative Gene Expression Profiles

The following sections detail the known effects of various tubulin inhibitors on global gene expression. This data is crucial for understanding their downstream cellular effects, potential off-target impacts, and mechanisms of resistance.

Paclitaxel (Taxol)

Paclitaxel is a widely used chemotherapeutic agent that functions as a microtubule stabilizer. Its impact on gene expression is extensive, affecting numerous cellular pathways.

Key Gene Expression Changes Induced by Paclitaxel:

Gene CategoryUpregulated GenesDownregulated Genes
Cell Cycle Regulation CDKN1A (p21)CDC2, TOP2A
Apoptosis PIG8BNIP3
Signal Transduction FOSARF1, ATF2, GNA11, HDAC3, MADH2, SLUG, SPRY4
Interferon Signaling -G1P3, IFI16, IFI27, IFITM1, ISG15
Metabolism -FDPS, IDI1, LIPA, SC5D

Source: Data compiled from studies on ovarian and breast cancer cell lines.[1][2][3][4]

Treatment with paclitaxel leads to transcriptional alterations in pathways controlling apoptosis, mitotic regulation, and cytoskeletal remodeling.[3] The activation of the c-Jun NH2-terminal kinase (JNK) signaling pathway is a key event in paclitaxel-induced gene expression and cell death.

Vincristine

Vincristine, a vinca alkaloid, is a microtubule-destabilizing agent that binds to the tubulin heterodimer and inhibits its polymerization.

Key Gene Expression Changes Induced by Vincristine:

Gene CategoryNotable Affected Pathways/Genes
Immune Response Predominant upregulation of immune-associated genes in dorsal root ganglia, suggesting a role in chemotherapy-induced peripheral neuropathy.
Apoptosis & Cell Cycle In T-cell acute lymphoblastic leukemia (T-ALL), 66 genes were differentially expressed, with significant changes in pathways related to heat shock proteins, topoisomerases, protein kinases, cathepsins, and the cell cycle.
Drug Resistance In resistant breast cancer cells, 263 genes showed altered expression, with 94 upregulated and 169 downregulated.

Vincristine's effects on gene expression can vary significantly between different cell types and tissues, highlighting the complexity of its biological activity.

Colchicine

Colchicine is a classic microtubule-destabilizing agent that binds to the colchicine-binding site on β-tubulin. Its use in cancer therapy is limited by its toxicity, but it serves as a valuable research tool.

Key Gene Expression Changes Induced by Colchicine:

Gene CategoryNotable Affected Pathways/Genes
Cell Cycle & Inflammation In endothelial cells, short exposure affects cell cycle regulation genes, while longer exposure alters genes involved in neutrophil migration and other inflammatory processes.
Innate Immunity In gout patients, 29 genes were associated with colchicine use, with many linked to innate immunity. LINC02470 was the most overexpressed, while SLC2A5 and TNNT1 were underexpressed.
Hepatokine Induction In liver cells, colchicine induces the expression of hepatokines, such as GDF15, which in turn inhibit myeloid cell activation, contributing to its anti-inflammatory effects.

The anti-inflammatory effects of colchicine appear to be mediated not only by direct microtubule disruption but also through significant changes at the transcriptional level.

This compound (Representative Novel Inhibitor)

As a hypothetical novel tubulin polymerization inhibitor, "this compound" would be expected to induce a gene expression profile with some overlap with other destabilizing agents like Vincristine and Colchicine, particularly in genes related to cell cycle arrest at the G2/M phase and apoptosis. However, unique off-target effects or interactions with specific signaling pathways could lead to a distinct gene signature.

Hypothetical Gene Expression Profile for this compound:

Gene CategoryPotential Upregulated GenesPotential Downregulated Genes
Cell Cycle Arrest GADD45A, CDKN1ACyclins (e.g., CCNB1), CDKs
Apoptosis BAX, PUMA, NOXABCL2, BCL-XL
Stress Response ATF3, DDIT3 (CHOP)-
Unique Signatures Genes specific to off-target effects or novel pathway interactionsGenes specific to off-target effects or novel pathway interactions

A key area of investigation for any novel tubulin inhibitor would be its impact on genes related to drug resistance, such as those encoding efflux pumps (e.g., ABCB1) or specific tubulin isotypes.

Experimental Protocols

To compare the gene expression profiles of cells treated with different tubulin inhibitors, a standardized experimental workflow is essential. The following is a detailed methodology for a typical RNA sequencing (RNA-seq) experiment.

Cell Culture and Treatment
  • Cell Line Selection: Choose a relevant cancer cell line (e.g., HeLa, A549, MCF-7) based on the research question.

  • Seeding: Plate cells at a consistent density to ensure they are in the exponential growth phase at the time of treatment.

  • Treatment: Treat cells with each tubulin inhibitor (this compound, Paclitaxel, Vincristine, Colchicine) at a predetermined concentration (e.g., IC50) for a specific duration (e.g., 24 hours). Include a vehicle-treated control group.

  • Replicates: Prepare at least three biological replicates for each treatment condition to ensure statistical power.

RNA Extraction and Quality Control
  • Harvesting: After treatment, wash the cells with PBS and lyse them directly in the culture dish using a suitable lysis buffer (e.g., from an RNA extraction kit).

  • RNA Isolation: Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol. Include a DNase treatment step to remove any contaminating genomic DNA.

  • Quality Control: Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.

  • Integrity Check: Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >8 is generally recommended for RNA-seq.

Library Preparation and Sequencing
  • Library Preparation: Prepare sequencing libraries from the high-quality RNA samples using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (e.g., 20-30 million).

Bioinformatic Analysis
  • Quality Control of Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner such as STAR.

  • Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly upregulated or downregulated between the different treatment groups and the control.

  • Pathway and Functional Enrichment Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify enriched biological processes and signaling pathways.

Visualizations

Signaling Pathway of Tubulin Inhibitors

Tubulin_Inhibitor_Pathway Generalized Signaling Pathway of Tubulin Inhibitors cluster_inhibitors Tubulin Inhibitors Tubulin_Inhibitor_14 This compound (Destabilizer) Paclitaxel Paclitaxel (Stabilizer) Microtubules Microtubule Dynamics Paclitaxel->Microtubules Promotes Polymerization & Stabilization Vincristine Vincristine (Destabilizer) Tubulin α/β-Tubulin Dimers Vincristine->Tubulin Inhibits Polymerization Colchicine Colchicine (Destabilizer) Colchicine->Tubulin Inhibits Polymerization Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Mitotic_Spindle Mitotic Spindle Disruption Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Gene_Expression Altered Gene Expression Cell_Cycle_Arrest->Gene_Expression

Caption: Generalized signaling pathway of tubulin inhibitors.

Experimental Workflow for Gene Expression Profiling

Experimental_Workflow RNA-Seq Experimental Workflow RNA_Extraction 2. Total RNA Extraction QC 3. RNA Quality Control (NanoDrop, Bioanalyzer) RNA_Extraction->QC Library_Prep 4. mRNA Library Preparation QC->Library_Prep Sequencing 5. High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing Data_Analysis 6. Bioinformatic Analysis Sequencing->Data_Analysis DGE Differentially Expressed Genes (DEGs) Data_Analysis->DGE Pathway_Analysis Pathway & GO Enrichment Analysis Data_Analysis->Pathway_Analysis Comparison Comparative Profile Analysis DGE->Comparison Pathway_Analysis->Comparison

References

Safety Operating Guide

Proper Disposal Procedures for Tubulin Inhibitor 14: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a general guide for the proper disposal of Tubulin Inhibitor 14, a potent research chemical. As this compound is intended for research use only, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for detailed handling and disposal instructions.[1] All procedures must be conducted in strict accordance with institutional, local, state, and federal regulations for hazardous waste disposal.[1][2]

Tubulin inhibitors, due to their cytotoxic nature, are classified as hazardous materials and require specialized disposal procedures to ensure the safety of laboratory personnel and the environment.[3][4] These compounds are often mutagenic, carcinogenic, or teratogenic, necessitating careful management of all waste streams.

Core Principles of Cytotoxic Waste Management

The primary objective of proper disposal is to prevent exposure to laboratory personnel and the contamination of the surrounding ecosystem. This is achieved through a multi-step process that includes proper segregation, containment, and disposal of all materials that have come into contact with the cytotoxic agent.

Waste Categorization and Handling

Cytotoxic waste is typically categorized into "trace" and "bulk" contamination, each with specific handling and disposal requirements. All waste containers must be clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste".

Waste CategoryDescriptionRecommended ContainerDisposal Method
Bulk Contaminated Waste Unused or expired pure drug, stock solutions, grossly contaminated items.Black RCRA-regulated chemical waste container.Hazardous waste incineration.
Trace Contaminated Solids Empty vials, flasks, plasticware, and lightly contaminated personal protective equipment (PPE).Yellow chemotherapy waste bag or container.Incineration.
Trace Contaminated Sharps Needles, syringes, and other sharps contaminated with trace amounts of the inhibitor.Red or yellow chemotherapy sharps container.Incineration.
Contaminated Liquids Aqueous solutions containing the inhibitor.Leak-proof, tightly sealed container labeled as hazardous chemical waste.Hazardous waste incineration; do not dispose down the drain.
Contaminated Animal Bedding Bedding from animals treated with the inhibitor.Placed in sealed bags and then into a designated cytotoxic waste container.Incineration.

Experimental Protocol: Decontamination of a Biological Safety Cabinet (BSC)

This protocol outlines the steps for decontaminating a stainless steel work surface within a BSC following the handling of this compound.

Materials:

  • Detergent solution

  • 70% isopropyl alcohol

  • Sterile water

  • Plastic-backed absorbent pads

  • Appropriate waste disposal bags (yellow for trace contamination)

Procedure:

  • Preparation: Complete all experimental work and ensure all waste materials are properly segregated and contained within the BSC.

  • Initial Cleaning: Liberally apply the detergent solution to the work surface. Using a plastic-backed absorbent pad, wipe the surface in overlapping, concentric circles, starting from the outer edges and moving inward.

  • First Rinse: With a new absorbent pad saturated with sterile water, wipe the surface in the same manner to remove detergent residue.

  • Disinfection/Second Decontamination: Apply 70% isopropyl alcohol to the work surface. Using another new absorbent pad, wipe the surface as described in step 2.

  • Final Rinse: Perform a final rinse with sterile water using a fresh absorbent pad.

  • Drying: Allow the surface to air dry completely, or use sterile, lint-free wipes.

  • Final Decontamination of Self: After removing all waste from the BSC, wipe down the exterior of the waste bag with 70% isopropyl alcohol. Remove the outer pair of gloves and dispose of them in the trace chemotherapy waste. Remove the remaining PPE and dispose of it in the appropriate receptacle. Wash hands thoroughly with soap and water.

Logical Workflow for Safe Disposal of this compound Waste

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from working with this compound.

cluster_0 Waste Generation Point cluster_1 Waste Segregation cluster_2 Waste Containment cluster_3 Final Disposal Start Waste Generated from This compound Experiment Decision Is the waste bulk or trace contaminated? Start->Decision Sharps_Decision Is the trace waste a sharp? Decision->Sharps_Decision Trace Bulk_Waste Bulk Contaminated Waste (e.g., unused compound, stock solutions) Decision->Bulk_Waste Bulk Liquid_Decision Is the trace waste liquid? Sharps_Decision->Liquid_Decision No Trace_Sharps Trace Contaminated Sharps (e.g., needles, syringes) Sharps_Decision->Trace_Sharps Yes Trace_Liquids Trace Contaminated Liquids (e.g., dilute solutions) Liquid_Decision->Trace_Liquids Yes Trace_Solids Trace Contaminated Solids (e.g., PPE, empty vials) Liquid_Decision->Trace_Solids No Black_Container Place in Black RCRA Waste Container Bulk_Waste->Black_Container Red_Container Place in Red/Yellow Chemo Sharps Container Trace_Sharps->Red_Container Sealed_Container Place in Leak-Proof Sealed Container Trace_Liquids->Sealed_Container Yellow_Bag Place in Yellow Chemo Waste Bag Trace_Solids->Yellow_Bag Incineration Dispose via Hazardous Waste Incineration Black_Container->Incineration Red_Container->Incineration Sealed_Container->Incineration Yellow_Bag->Incineration

Caption: A logical workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Protocols for Handling Tubulin Inhibitor 14

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of Tubulin inhibitor 14, a potent cytotoxic compound. Adherence to these protocols is essential to ensure personal safety and maintain a safe laboratory environment. Tubulin inhibitors are a class of compounds that can be hazardous, and strict procedures should be followed to minimize exposure.[1][2]

Hazard Identification and Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves (double-gloving is recommended).To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical safety goggles.To protect eyes from splashes or airborne particles.[1]
Skin and Body Protection A fully buttoned lab coat and disposable sleeves.To protect skin and clothing from contamination.
Respiratory Protection Work should be conducted in a certified chemical fume hood. If a fume hood is not available, use appropriate respiratory protection (e.g., an N95 respirator for solids).To prevent inhalation of the solid compound or aerosols.

Operational Plan: Safe Handling and Storage

Strict protocols must be in place to prevent accidental exposure and maintain the integrity of the compound.

Key Handling Procedures:

  • Designated Work Area: All work with this compound, including weighing and solution preparation, should be conducted in a designated area within a certified chemical fume hood.

  • Weighing: Use a balance located inside the fume hood or a containment enclosure. Use anti-static weigh paper to minimize the dispersal of the powder.

  • Solution Preparation: Prepare solutions within a chemical fume hood. This compound is soluble in organic solvents like DMSO, ethanol, and dimethylformamide (DMF). When preparing aqueous buffer solutions, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer.

  • Spill Management: A spill kit should be readily available. In the event of a spill, evacuate the immediate area and follow your institution's established procedures for hazardous chemical spills.

Disposal Plan: Waste Management

All waste contaminated with this compound must be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste Contaminated PPE (gloves, lab coats, etc.), weigh paper, and any other solid materials should be collected in a dedicated, clearly labeled hazardous waste container.
Liquid Waste Unused solutions and contaminated solvents should be collected in a sealed, properly labeled hazardous waste container.
Sharps Needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container for hazardous chemical waste.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling potent compounds like this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_sds Review SDS & Protocols prep_area Designate & Prepare Work Area prep_sds->prep_area prep_ppe Don Appropriate PPE prep_area->prep_ppe handle_weigh Weigh Compound in Fume Hood prep_ppe->handle_weigh handle_solution Prepare Solution in Fume Hood handle_weigh->handle_solution handle_experiment Conduct Experiment handle_solution->handle_experiment cleanup_decon Decontaminate Surfaces & Equipment handle_experiment->cleanup_decon cleanup_waste Segregate & Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe

Safe handling workflow for this compound.

Signaling Pathway Inhibition

Tubulin inhibitors interfere with the polymerization of tubulin into microtubules, which are essential for cell division. This disruption leads to cell cycle arrest and apoptosis.

tubulin Tubulin Dimers microtubules Microtubules tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle inhibitor This compound inhibitor->tubulin Inhibits cell_cycle Cell Cycle Arrest (G2/M) mitotic_spindle->cell_cycle Disruption leads to apoptosis Apoptosis cell_cycle->apoptosis

Mechanism of action for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.